AHL modulator-1
Description
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Properties
Molecular Formula |
C12H12BrNO3 |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
MMJSTOMMZPSKSQ-JTQLQIEISA-N |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2Br |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of AHL modulator-1?
An In-Depth Technical Guide on the Core Mechanism of Action of AHL Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic modulator of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria. This document provides a comprehensive overview of its mechanism of action, drawing from available data and the broader context of AHL signaling. It includes quantitative data on its modulatory effects, hypothesized signaling pathways, and generalized experimental protocols for its characterization.
Introduction to N-Acyl-L-Homoserine Lactone (AHL) Mediated Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-L-homoserine lactones (AHLs).
The canonical AHL-mediated QS system involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL. When the bacterial population density reaches a certain threshold, the concentration of AHLs increases. This leads to the binding of AHLs to their cognate LuxR-type receptors. The AHL-receptor complex then typically dimerizes and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression controls various phenotypes, including biofilm formation, virulence factor production, and motility.
AHL modulators are compounds designed to interfere with this signaling pathway, acting as either agonists (mimicking the natural AHL) or antagonists (inhibiting the signaling pathway).
This compound: An Overview
This compound (CAS: 942296-18-6; Molecular Formula: C₁₂H₁₂BrNO₃) is a synthetic molecule identified as a modulator of AHL-mediated quorum sensing. It has been shown to exhibit both agonistic and antagonistic properties, depending on the biological context. Its structure, N-(4-bromobenzoyl)-L-homoserine lactone, is analogous to natural AHLs, suggesting it can interact with LuxR-type receptors.
Quantitative Data
The modulatory effects of this compound have been quantified in assays measuring cellulase (B1617823) activity and potato tissue maceration, common indicators of virulence in plant pathogenic bacteria that are often regulated by quorum sensing.
| Biological Activity | Agonism (%) | Antagonism (%) |
| Cellulase Activity | 21 | 42 |
| Potato Maceration | 5 | 32 |
| Table 1: Summary of the agonistic and antagonistic activities of this compound. |
Mechanism of Action
Based on its structure and the observed biological activities, this compound likely exerts its effects by directly competing with native AHLs for binding to LuxR-type transcriptional regulators.
-
As an Antagonist: this compound may bind to the LuxR receptor without inducing the conformational change necessary for DNA binding and transcriptional activation. By occupying the binding site, it prevents the native AHL from activating the receptor, thus inhibiting quorum sensing-regulated gene expression.
-
As an Agonist: In some systems, the binding of this compound to a LuxR-type receptor may be sufficient to induce a partially active or fully active conformation, leading to the transcription of target genes, albeit potentially at a different level than the natural AHL.
The dual agonistic and antagonistic behavior suggests that its effect is dependent on the specific LuxR-type receptor and the promoter architecture of the target genes in a given bacterial species.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
The characterization of AHL modulators like this compound typically involves a series of in vitro and in vivo assays. The following are generalized protocols representative of those used in the field.
Synthesis of this compound
A common method for synthesizing N-acyl homoserine lactones involves the acylation of L-homoserine lactone.
-
Preparation of Acyl Chloride: 4-bromobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to produce 4-bromobenzoyl chloride.
-
Acylation Reaction: L-homoserine lactone hydrobromide is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) with a base (e.g., triethylamine) to neutralize the hydrobromide. The 4-bromobenzoyl chloride is then added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: The reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Quorum Sensing Reporter Strain Assays
These assays utilize bacterial strains that have been genetically engineered to produce a measurable signal (e.g., bioluminescence, fluorescence, or colorimetric change) in response to AHL activity.
-
Preparation of Reporter Strain: A culture of a suitable reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Escherichia coli JM109(pSB401)) is grown to the mid-logarithmic phase.
-
Assay Setup: In a 96-well plate, the reporter strain culture is aliquoted into wells containing growth medium.
-
Agonist Assay: this compound is added at various concentrations to determine if it can activate the reporter system.
-
Antagonist Assay: A known concentration of the native AHL for the reporter system is added to the wells along with varying concentrations of this compound to assess its inhibitory effect.
-
Incubation and Measurement: The plate is incubated at the optimal growth temperature for the reporter strain. The reporter signal (e.g., fluorescence at a specific wavelength) is measured at regular intervals.
Virulence Factor Quantification Assays
These assays measure the effect of the modulator on the production of specific virulence factors.
-
Bacterial Culture: The pathogenic bacterial strain of interest (e.g., Pectobacterium carotovorum for cellulase and pectinase (B1165727) activity) is grown in a suitable medium.
-
Treatment: The culture is treated with this compound at various concentrations, a native AHL (positive control), and a vehicle control.
-
Enzyme Activity Assay (e.g., Cellulase):
-
The bacterial culture supernatant is collected after a set incubation period.
-
The supernatant is incubated with a substrate (e.g., carboxymethyl cellulose).
-
The amount of reducing sugar produced is quantified using a colorimetric method (e.g., dinitrosalicylic acid assay).
-
-
Tissue Maceration Assay (e.g., Potato):
-
Slices of a sterile potato tuber are inoculated with the treated bacterial cultures.
-
The slices are incubated, and the extent of tissue maceration (rotting) is measured and compared between treatments.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the characterization of AHL modulators.
Conclusion
This compound is a synthetic N-acyl-L-homoserine lactone analog that demonstrates both agonistic and antagonistic effects on quorum sensing-regulated phenotypes. Its mechanism of action is predicated on its ability to competitively bind to LuxR-type receptors, thereby either inhibiting or partially activating the quorum sensing cascade depending on the specific bacterial system. Further research is required to elucidate the precise molecular interactions with different LuxR homologs and to explore its potential as a tool for studying quorum sensing or as a lead compound for the development of anti-virulence agents.
Unveiling AHL Modulator-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Immediate Release
A deep dive into the synthetic quorum sensing modulator, AHL Modulator-1, reveals its potential in attenuating bacterial virulence. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, a detailed methodology for its synthesis, and an in-depth analysis of its biological activity.
Initially identified through screening a library of N-acyl-L-homoserine lactone (AHL) analogs, this compound, also referred to as compound 12 in foundational research, has demonstrated notable dual agonist and antagonist effects on quorum sensing (QS) regulated virulence factors in the plant pathogen Pectobacterium carotovorum. This bacterium is responsible for soft rot diseases in various crops, making the study of its QS system and potential inhibitors a critical area of research.
Discovery and Biological Activity
This compound was identified in a study focused on attenuating virulence in pathogenic bacteria under native conditions on plant hosts. The compound was evaluated for its ability to modulate the activity of the ExpI/ExpR quorum sensing system in P. carotovorum, which regulates the production of virulence factors such as cellulase (B1617823) and pectolytic enzymes responsible for tissue maceration.
The biological activity of this compound was quantified in two key assays: a cellulase activity assay and a potato maceration assay. In these assays, the compound exhibited both agonistic (activating) and antagonistic (inhibiting) properties. Specifically, it demonstrated 21% agonism and 42% antagonism in the cellulase activity assay, and 5% agonism and 32% antagonism in the potato maceration assay. This dual activity suggests a complex interaction with the bacterial quorum sensing receptors.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound (compound 12) and related compounds from the initial study, providing a comparative overview of their efficacy.
| Compound | Cellulase Activity (% Agonism) | Cellulase Activity (% Antagonism) | Potato Maceration (% Agonism) | Potato Maceration (% Antagonism) |
| This compound (12) | 21 | 42 | 5 | 32 |
| 1 | 92 | 14 | 97 | -4 |
| 2 | 72 | 46 | 79 | 29 |
| 3 | 39 | 83 | 25 | 71 |
| 4 | 9 | 80 | 11 | 67 |
| OHHL (native ligand) | 100 | - | 100 | - |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the key biological assays are provided below to facilitate further research and validation.
Synthesis of this compound
The synthesis of this compound and its analogs is typically achieved through the coupling of a suitable acyl chain with the L-homoserine lactone backbone. A general procedure is outlined as follows:
-
Preparation of the Acyl Chloride: The corresponding carboxylic acid is converted to its more reactive acyl chloride derivative. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically run at room temperature or with gentle heating.
-
Acylation of L-Homoserine Lactone: L-homoserine lactone hydrobromide is dissolved in a suitable solvent, often a mixture of an organic solvent (e.g., DCM) and an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the hydrobromide salt and scavenge the HCl produced during the reaction. The solution is cooled in an ice bath.
-
Reaction: The freshly prepared acyl chloride solution is added dropwise to the cooled L-homoserine lactone solution with vigorous stirring. The reaction is allowed to proceed for several hours, gradually warming to room temperature.
-
Work-up and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure AHL analog.
Cellulase Activity Assay
This assay quantifies the effect of the modulator on the production of cellulase, a key virulence factor in P. carotovorum.
-
Bacterial Strain: An expI mutant of Pectobacterium carotovorum is used. This strain is incapable of producing its own AHL signal, making it a suitable background to test the activity of exogenous AHLs and their analogs.
-
Culture Preparation: The bacterial strain is grown overnight in a suitable liquid medium (e.g., Luria-Bertani broth).
-
Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh medium containing a substrate for cellulase (e.g., carboxymethyl cellulose).
-
Compound Addition: The AHL modulator is added to the bacterial cultures at the desired concentration. For agonist assays, the compound is added alone. For antagonist assays, the compound is added in the presence of a known concentration of the native AHL ligand (N-(3-oxohexanoyl)-L-homoserine lactone, OHHL) that induces a sub-maximal response.
-
Incubation: The cultures are incubated with shaking for a defined period (e.g., 24-48 hours) to allow for bacterial growth and cellulase production.
-
Quantification: After incubation, the bacterial cells are pelleted by centrifugation. The supernatant, containing the secreted cellulase, is collected. The cellulase activity is determined by a colorimetric assay, for example, using a Congo red overlay on an agar (B569324) plate containing the substrate or by measuring the release of reducing sugars. The activity is normalized to bacterial growth (measured by OD₆₀₀).
Potato Maceration Assay
This in-planta assay assesses the ability of the modulator to affect the virulence of P. carotovorum in a more biologically relevant context.
-
Potato Preparation: Surface-sterilized potato tubers are used. A small wound or well is created on the surface of the potato.
-
Inoculum Preparation: An overnight culture of the expI mutant of P. carotovorum is washed and resuspended in a buffer solution to a specific cell density.
-
Inoculation: The bacterial suspension is mixed with the AHL modulator at the desired concentration (for agonist assays) or with a mixture of the modulator and the native AHL (for antagonist assays). A defined volume of this mixture is then inoculated into the wound on the potato tuber.
-
Incubation: The inoculated potatoes are incubated in a humid chamber at a controlled temperature for a set period (e.g., 48-72 hours).
-
Assessment of Maceration: After incubation, the macerated (rotted) tissue is carefully removed and its weight is measured. The degree of maceration is used as a measure of virulence.
-
Data Analysis: The weight of the macerated tissue in the presence of the modulator is compared to that of the controls (bacteria alone, bacteria with native AHL) to determine the agonistic or antagonistic effect.
Visualizing the Core Concepts
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Quorum sensing pathway in P. carotovorum and the point of intervention by this compound.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers working on the development of novel anti-virulence strategies to combat bacterial infections in agriculture and potentially in clinical settings. The detailed protocols and structured data presentation are intended to support the replication and expansion of these important findings.
The Structure-Activity Relationship of AHL Modulator-1: A Technical Guide to a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AHL Modulator-1, a synthetic N-acyl-L-homoserine lactone (AHL) analog, and explores the broader structure-activity relationships (SAR) that govern the function of this class of quorum sensing (QS) modulators. As pathogenic bacteria increasingly develop resistance to conventional antibiotics, targeting bacterial communication systems like QS presents a promising anti-virulence strategy. This document details the mechanism of action, quantitative activity data, relevant experimental protocols, and the critical structural features that define the antagonistic and agonistic activities of AHL analogs.
Introduction to Quorum Sensing and this compound
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, most commonly N-acyl-L-homoserine lactones (AHLs). These molecules are synthesized by a LuxI-family synthase and, upon reaching a threshold concentration, bind to a cognate LuxR-family transcriptional regulator. This complex then activates or represses target genes, controlling phenotypes such as biofilm formation, virulence factor secretion, and motility.[1]
Disrupting this signaling pathway with synthetic modulators offers a strategy to attenuate bacterial virulence without exerting direct bactericidal pressure, potentially reducing the development of resistance. This compound (also known as compound 12) is a synthetic modulator of AHL-mediated quorum sensing.[2]
Chemical Profile of this compound:
-
Chemical Name: N-(2-(2-bromophenyl)acetyl)-L-homoserine lactone
-
Molecular Formula: C₁₂H₁₂BrNO₃[3]
-
SMILES: N(C(CC1=C(Br)C=CC=C1)=O)[C@@H]2C(=O)OCC2[3]
This compound is an analog where the typical aliphatic acyl chain of natural AHLs is replaced by a 2-bromophenylacetyl group. This structural modification confers both agonistic (activating) and antagonistic (inhibiting) properties, depending on the biological system being assayed.
Quorum Sensing Signaling Pathway
The canonical AHL quorum sensing circuit, often exemplified by the LuxI/LuxR system, provides a framework for understanding how modulators like this compound function. The modulator can either compete with the native AHL for binding to the LuxR-type receptor, thereby inhibiting gene expression (antagonism), or it can bind to and activate the receptor, mimicking the native signal (agonism).
Figure 1. AHL-mediated quorum sensing pathway and points of intervention for modulators.
Quantitative Data and Structure-Activity Relationship (SAR)
While a comprehensive SAR study focused specifically on derivatives of this compound is not publicly available, its known activity provides a benchmark. The broader SAR of synthetic AHL analogs has been extensively studied, revealing key principles for designing potent agonists and antagonists.
Activity of this compound
The known biological activity of this compound is summarized below. The dual activity highlights its complex interaction with bacterial regulatory systems, which can vary between different species and target promoters.
| Assay | Activity Type | Result (%) |
| Cellulase (B1617823) Activity | Agonism | 21%[2] |
| Antagonism | 42%[2] | |
| Potato Maceration | Agonism | 5%[2] |
| Antagonism | 32%[2] |
Table 1. Reported activity of this compound.
General SAR Principles for AHL Analogs
The structure of an AHL modulator can be divided into three key components: the homoserine lactone (HSL) head, the amide linker, and the acyl tail. Modifications to each part significantly impact biological activity.
-
The Acyl Tail: This is the most commonly modified region and the primary determinant of specificity and potency.
-
Chain Length: Altering the carbon chain length by just one to three carbons from the native AHL can weaken agonistic activity or convert the ligand into an antagonist.[4]
-
Aromatic/Bulky Groups: Replacing the aliphatic chain with bulky or aromatic groups, such as the phenylacetyl group in this compound, is a common strategy for creating antagonists.[4][5] These groups can create steric hindrance in the binding pocket of the LuxR-type receptor, preventing the conformational change required for activation.
-
Substituents: Electron-withdrawing and lipophilic substituents on a phenyl ring in the tail, such as the bromine atom in this compound, can enhance antagonistic activity.[5]
-
-
The Amide Linker: This group is critical for activity, often forming key hydrogen bonds within the receptor's binding site. Replacing the amide with more stable bioisosteres like a triazole or tetrazole has yielded compounds with both agonistic and antagonistic activities.[6]
-
The HSL Head: The lactone ring is essential for activity. Modifications are generally less tolerated, but replacing the ring oxygen with sulfur (to create a thiolactone) has been explored, yielding analogs with significant modulatory effects.[7]
The following table summarizes SAR data from studies on various AHL analogs, providing context for the design of modulators like this compound.
| Modification (Relative to Native AHL) | Compound Example | Target System | Activity | Quantitative Data |
| Tail: Phenylacetyl group | N-phenylacetyl-L-HSL | P. aeruginosa LasR | Antagonist | ~60% Inhibition @ 200 µM |
| Tail: 4-Bromo-phenylacetyl group | N-(4-bromophenylacetyl)-L-HSL | P. aeruginosa LasR | Antagonist | ~80% Inhibition @ 200 µM[5] |
| Tail: 3-Oxo-phenylbutanoyl group | N-(3-oxophenylbutanoyl)-L-HSL | V. fischeri LuxR | Antagonist | IC₅₀ ≈ 1 µM[4] |
| Tail: Heptanoyl chain (vs C8 native) | N-heptanoyl-L-HSL | A. tumefaciens TraR | Antagonist | IC₅₀ ≈ 100 nM[4] |
| Linker: 1,4-Triazole replacement | 1-(Alkyl)-4-(butyrolactone)-triazole | V. fischeri LuxR | Agonist/Antagonist | Activity dependent on alkyl chain |
| Head: Thiolactone replacement | N-butanoyl-L-homocysteine thiolactone | P. aeruginosa RhlI | Inhibitor (Synthase) | IC₅₀ ≈ 23 µM[7] |
Table 2. Structure-activity relationship data for selected AHL analogs.
Experimental Protocols and Workflows
Evaluating the activity of AHL modulators requires specific bioassays that measure the expression of QS-controlled phenotypes. The reported activities of this compound in cellulase and potato maceration assays are based on such methods.
General Screening Workflow
A typical workflow for identifying and characterizing new AHL modulators involves primary screening followed by secondary and virulence assays.
Figure 2. Workflow for screening and validating AHL quorum sensing modulators.
Protocol: Potato Soft Rot Maceration Assay
This assay measures the ability of a compound to inhibit the production of tissue-damaging enzymes (e.g., cellulases, pectinases) by phytopathogens like Pectobacterium or Dickeya.[8][9]
Objective: To quantify the antagonistic effect of a modulator on bacterial virulence.
Materials:
-
Overnight culture of a phytopathogenic bacterium (e.g., Pectobacterium atrosepticum).
-
Test modulator (e.g., this compound) and native AHL (as control).
-
Fresh, firm potatoes (e.g., Russet).
-
Sterile phosphate-buffered saline (PBS).
-
Sterile pipette tips, scalpels, and microcentrifuge tubes.
-
Humid chamber (e.g., a sealed plastic box with moist paper towels).
Methodology:
-
Preparation: Wash potatoes thoroughly and surface-sterilize by wiping with 70% ethanol. Cut the potatoes into sterile slices of uniform thickness (approx. 1 cm).
-
Inoculum Preparation: Grow the bacterial strain overnight in appropriate liquid media. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a standard optical density (e.g., OD₆₀₀ = 1.0, corresponding to ~10⁸ CFU/mL).
-
Treatment: Prepare bacterial suspensions containing:
-
a) Bacteria only (negative control).
-
b) Bacteria + native AHL (positive virulence control).
-
c) Bacteria + native AHL + test modulator at various concentrations.
-
d) Bacteria + test modulator only (to test for agonism).
-
-
Inoculation: Inoculate the center of each potato slice with a small volume (e.g., 10-50 µL) of the prepared bacterial suspensions.[8]
-
Incubation: Place the inoculated slices into a humid chamber and incubate at a suitable temperature (e.g., 28-30°C) for 24-48 hours.
-
Quantification: After incubation, assess the extent of tissue maceration (soft rot). Carefully scoop out the rotted tissue and weigh it. A reduction in the weight of macerated tissue in the presence of the modulator compared to the positive control indicates antagonistic activity.[8]
Protocol: Cellulase Activity Assay
This assay quantifies the production of cellulase, an extracellular enzyme whose expression is often under QS control.
Objective: To measure the agonistic or antagonistic activity of a modulator by quantifying cellulase production.
Materials:
-
Bacterial culture supernatants grown with/without modulators.
-
Carboxymethyl cellulose (B213188) (CMC) solution (e.g., 1% in a suitable buffer like sodium acetate, pH 5.0).
-
Dinitrosalicylic acid (DNS) reagent.
-
Glucose standards.
-
Spectrophotometer.
Methodology:
-
Culture Preparation: Grow bacteria in liquid medium containing a cellulosic substrate, supplemented with the test modulator and/or native AHL, for a defined period (e.g., 24-48 hours).
-
Enzyme Collection: Centrifuge the cultures to pellet the cells. The supernatant contains the secreted cellulase.
-
Enzymatic Reaction:
-
Mix a volume of the culture supernatant with the CMC solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 50°C) for a set time (e.g., 30-60 minutes). The cellulase will hydrolyze CMC into reducing sugars.
-
-
Quantification of Reducing Sugars:
-
Stop the enzymatic reaction by adding DNS reagent.
-
Boil the samples for 5-10 minutes. The DNS reagent reacts with reducing sugars to produce a colored product.
-
Cool the samples and measure the absorbance at 540 nm.
-
-
Data Analysis: Compare the absorbance values of the treated samples to a standard curve prepared with known concentrations of glucose. A decrease in absorbance (less sugar produced) indicates antagonism, while an increase (relative to a no-AHL control) indicates agonism.[9]
Conclusion
This compound serves as an important chemical probe for understanding the complex interactions that govern quorum sensing. Its structure, featuring a substituted aromatic acyl tail, is representative of a class of potent synthetic antagonists. The structure-activity relationships explored in this guide demonstrate that targeted modifications to the acyl tail are the most effective strategy for tuning the biological activity of AHL analogs. The detailed experimental protocols provided herein offer a standardized framework for researchers to identify and characterize novel QS modulators, paving the way for the development of next-generation anti-virulence therapies.
References
- 1. Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new N-acyl-homoserine-lactone analogues, based on triazole and tetrazole scaffolds, acting as LuxR-dependent quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quorum Quenching Lactonase Alters Virulence of Pectobacterium atrosepticum and Reduces Maceration in Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of AHL Modulator-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known agonistic and antagonistic effects of AHL Modulator-1, also referred to as compound 12. N-acyl-homoserine lactones (AHLs) are crucial signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria. The modulation of QS pathways through small molecules like this compound presents a promising strategy for the development of novel anti-infective therapies. This document summarizes the available quantitative data, outlines probable experimental methodologies for assessing its activity, and visualizes the pertinent biological pathways and workflows.
Introduction to AHL-Mediated Quorum Sensing
Gram-negative bacteria utilize AHLs as autoinducers to monitor their population density. The canonical AHL-based QS system involves a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL.[1] At a critical concentration, the AHL-LuxR complex activates or represses the expression of target genes, leading to coordinated group behaviors such as biofilm formation, virulence factor production, and motility.[2] Disrupting this communication network is a key focus of anti-virulence research.
This compound: A Profile
This compound (compound 12) has been identified as a modulator of AHL-dependent quorum sensing. While the specific chemical structure of "this compound" is not publicly available in the reviewed literature, its activity has been quantified in assays related to bacterial virulence. The compound exhibits both agonistic and antagonistic properties, suggesting a complex interaction with bacterial QS systems.
Quantitative Data Summary
The known quantitative effects of this compound are summarized in the table below. This data originates from supplier information and highlights the dual activity of the compound in two different bioassays related to bacterial virulence.
| Assay Type | Target Organism/System | Agonistic Activity (%) | Antagonistic Activity (%) |
| Cellulase (B1617823) Activity | Not Specified | 21 | 42 |
| Potato Maceration | Not Specified | 5 | 32 |
Table 1: Summary of Quantitative Data for this compound
Signaling Pathways and Mechanism of Action
AHL modulators can exert their effects through various mechanisms, primarily by interacting with the LuxR-type receptor. The dual agonistic and antagonistic nature of this compound suggests it may act as a partial agonist or a competitive inhibitor depending on the specific LuxR homolog and the environmental context.
General AHL Signaling Pathway
The following diagram illustrates a generalized AHL-mediated quorum sensing pathway, which is the likely target for this compound.
Experimental Protocols
While the precise protocols used to generate the data for this compound are not detailed in the available sources, this section outlines standard, widely accepted methodologies for the assays mentioned.
Cellulase Activity Assay
Cellulase is a virulence factor produced by many plant pathogenic bacteria, regulated by quorum sensing.
Objective: To determine the effect of this compound on the production of cellulase.
General Protocol:
-
Bacterial Culture: A bacterial strain known to produce cellulase under QS control is grown in a suitable liquid medium.
-
Treatment Groups:
-
Negative Control: Bacterial culture with vehicle control.
-
Positive Control: Bacterial culture with a known AHL inducer.
-
Agonism Test: Bacterial culture with this compound alone.
-
Antagonism Test: Bacterial culture with both the AHL inducer and this compound.
-
-
Incubation: Cultures are incubated under appropriate conditions to allow for bacterial growth and enzyme production.
-
Enzyme Extraction: The bacterial cells are pelleted, and the supernatant containing the extracellular cellulase is collected.
-
Quantification: Cellulase activity in the supernatant is quantified using a substrate-based assay, such as the dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars released from a cellulose (B213188) substrate (e.g., carboxymethyl cellulose).
-
Data Analysis: The cellulase activity is normalized to bacterial growth (e.g., optical density at 600 nm). The percentage of agonism is calculated relative to the positive control, while the percentage of antagonism is determined by the reduction in activity compared to the positive control.
Potato Maceration Assay
This assay is a direct measure of the virulence of soft-rot bacteria, which use quorum sensing to regulate the production of pectolytic enzymes that cause tissue maceration.
Objective: To assess the impact of this compound on the ability of a pathogenic bacterium to cause soft rot in potato tissue.
General Protocol:
-
Bacterial Inoculum Preparation: A pathogenic bacterial strain (e.g., Pectobacterium carotovorum) is grown to a specific cell density.
-
Potato Preparation: Potatoes are surface-sterilized and sliced or cored to create uniform tissue samples.
-
Treatment Application:
-
Negative Control: Potato tissue treated with sterile medium.
-
Positive Control: Potato tissue inoculated with the pathogenic bacteria.
-
Agonism Test: Potato tissue inoculated with bacteria and treated with this compound.
-
Antagonism Test: Potato tissue inoculated with bacteria (and a QS inducer if necessary) and treated with this compound.
-
-
Incubation: The treated potato tissues are incubated in a humid chamber for a set period (e.g., 48-72 hours) at an appropriate temperature.
-
Assessment of Maceration: The extent of tissue maceration (rotting) is quantified by measuring the diameter or weight of the macerated tissue.
-
Data Analysis: The degree of maceration in the treatment groups is compared to the positive and negative controls to determine the agonistic or antagonistic effect of the modulator.
Discussion and Future Directions
The available data on this compound indicates its potential as a tool to study and manipulate bacterial quorum sensing. Its dual activity is particularly interesting from a drug development perspective, as it could imply different effects on various bacterial species or under different conditions.
To fully elucidate the potential of this compound, further research is required to:
-
Determine its precise chemical structure.
-
Identify the specific LuxR-type receptors it interacts with.
-
Elucidate the molecular basis of its agonistic versus antagonistic effects.
-
Evaluate its efficacy and spectrum of activity against a broader range of pathogenic bacteria.
-
Assess its in vivo efficacy and safety in relevant animal models of infection.
Conclusion
This compound (compound 12) is a noteworthy quorum sensing modulator with demonstrated agonistic and antagonistic effects on bacterial virulence-related phenotypes. While the publicly available information is currently limited, this guide provides a foundational understanding of its activity based on existing data and established scientific principles. The continued investigation of such modulators is crucial for the development of novel anti-infective strategies that can circumvent the growing challenge of antibiotic resistance.
References
The Architect of Silence: A Technical Guide to AHL Modulator-1 in Bacterial Quorum Sensing
For Immediate Release
A deep dive into the mechanisms and applications of AHL Modulator-1, a pivotal compound in the study of bacterial communication, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, experimental methodologies, and pathway visualizations to provide a comprehensive understanding of this significant quorum sensing inhibitor.
Executive Summary
Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system that orchestrates collective behaviors, including virulence and biofilm formation, in response to population density. A key class of signaling molecules in Gram-negative bacteria is N-acyl-L-homoserine lactones (AHLs). The modulation of AHL-mediated QS represents a promising anti-virulence strategy. This guide focuses on a specific synthetic AHL analog, designated as this compound (also known as compound 12 in seminal research), which has demonstrated notable efficacy in disrupting QS in the plant pathogen Pectobacterium carotovorum. Through a detailed examination of its activity, this document provides a foundational resource for leveraging this compound in both research and therapeutic development.
Introduction to this compound
This compound is a synthetic analog of N-acyl-L-homoserine lactone. Its structure is N-(4-bromophenyl)-L-homoserine lactone. This modification of the acyl chain, replacing the typical aliphatic chain with a brominated phenyl group, is critical to its modulatory activity. It was identified and characterized in a study by Palmer, Streng, and Blackwell published in ACS Chemical Biology in 2011, which investigated synthetic modulators to attenuate bacterial virulence.
Mechanism of Action and Signaling Pathway
This compound functions by interfering with the canonical LuxR-type quorum sensing circuit. In Pectobacterium carotovorum, the primary AHL-based QS system is the ExpI/ExpR system.
-
ExpI: An AHL synthase that produces the native signaling molecule, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).
-
ExpR: A cytoplasmic receptor and transcriptional regulator that binds to 3-oxo-C6-HSL at critical concentrations.
-
AHL-ExpR Complex: This complex binds to specific DNA promoter regions, activating the transcription of target genes, including those encoding for virulence factors like cellulase (B1617823) and pectinase, which are responsible for soft-rot in plants.
This compound acts as a competitive antagonist of the ExpR receptor. By binding to the ligand-binding pocket of ExpR, it prevents the native AHL from activating the receptor, thereby inhibiting the downstream transcription of virulence genes.
An In-depth Technical Guide on the Influence of AHL Modulator-1 on Plant Growth and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide consolidates information available on AHL modulator-1 from chemical suppliers and the broader scientific literature on N-acyl-homoserine lactone (AHL) signaling in plants. The primary research publication detailing the synthesis and specific experimental validation of this compound (CAS 942296-18-6) was not identified during the literature search. Therefore, the experimental protocols provided are based on established methodologies for assessing similar biological activities.
Introduction: Modulating Bacterial Communication to Influence Plant Biology
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. These QS systems regulate various bacterial behaviors, including biofilm formation, virulence factor production, and motility, which are critical in the context of plant-microbe interactions. Plants have evolved the ability to perceive and respond to these bacterial signals, leading to significant effects on their growth, development, and immune responses.
The modulation of AHL signaling presents a promising avenue for influencing plant health and disease resistance. Molecules that can act as agonists or antagonists of AHL receptors can disrupt bacterial communication and, consequently, their impact on host plants. This guide focuses on This compound , a commercially available compound identified as a modulator of AHL signaling, and explores its potential influence on plant-related processes.
Profile of this compound
This compound is a synthetic compound with the chemical name 2-bromo-N-(2-oxo-tetrahydrofuran-3-yl)benzamide . Its chemical properties are summarized in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 942296-18-6 |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
| Molecular Weight | 298.13 g/mol |
| SMILES | O=C(NC1C(=O)OCC1)C2=CC=CC=C2Br |
| Synonyms | 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |
Biological Activity and Data Presentation
This compound has been reported to exhibit both agonistic and antagonistic effects on processes relevant to plant-microbe interactions, specifically cellulase (B1617823) activity and potato tissue maceration. These activities suggest that the compound can interfere with enzymatic processes that are often associated with bacterial pathogenesis in plants.
Table 2: Quantitative Biological Activity of this compound
| Assay | Effect | Activity (%) |
| Cellulase Activity | Agonism | 21% |
| Antagonism | 42% | |
| Potato Maceration | Agonism | 5% |
| Antagonism | 32% |
Data sourced from chemical supplier information. The specific concentrations and experimental conditions for these values are not publicly available.
The dual agonistic and antagonistic nature of this compound suggests a complex interaction with its molecular target(s), which could be dependent on the concentration of the modulator, the specific AHL molecules present, and the biological context of the plant-microbe system.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the influence of this compound on plant-related processes. These protocols are based on standard laboratory procedures.
Cellulase Activity Assay (Fluorometric)
This protocol describes a method to measure the effect of this compound on cellulase activity.
1. Reagents and Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Purified cellulase enzyme or a crude protein extract from plant tissue
-
Fluorometric cellulase substrate (e.g., resorufin (B1680543) cellobioside)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop buffer
-
96-well black microplate
-
Fluorescent microplate reader (Ex/Em = 550/595 nm)
2. Procedure:
-
Prepare a dilution series of this compound in the assay buffer. Include a vehicle control (solvent only).
-
In a 96-well microplate, add 50 µL of the cellulase solution to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the modulator to interact with the enzyme.
-
To initiate the reaction, add 40 µL of the fluorometric cellulase substrate to each well.
-
Measure the fluorescence intensity at 3-minute intervals for 30 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 25°C for a desired time (e.g., 60 minutes) and then add 30 µL of stop buffer. Measure the final fluorescence.
3. Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each concentration of this compound.
-
Express the cellulase activity as a percentage of the activity in the vehicle control.
-
Plot the percentage activity against the concentration of this compound to determine the agonistic and antagonistic effects.
Potato Maceration (Soft Rot) Assay
This assay evaluates the ability of this compound to inhibit or promote tissue degradation caused by pectinolytic bacteria.
1. Reagents and Materials:
-
This compound
-
Pectinolytic bacteria (e.g., Pectobacterium carotovorum)
-
Potatoes (fresh, firm tubers)
-
Sterile water
-
Nutrient broth
-
Sterile petri dishes
-
Incubator (25-30°C)
2. Procedure:
-
Culture the pectinolytic bacteria in nutrient broth to the desired cell density.
-
Wash and surface-sterilize the potatoes.
-
Cut the potatoes into uniform slices (e.g., 5 mm thick).
-
Prepare different concentrations of this compound in sterile water. Include a sterile water control.
-
Submerge the potato slices in the this compound solutions or the control solution for a defined period (e.g., 30 minutes).
-
Place the treated potato slices in sterile petri dishes.
-
Inoculate the center of each potato slice with a small volume (e.g., 10 µL) of the bacterial culture.
-
Seal the petri dishes and incubate at 25-30°C for 48-72 hours.
3. Data Analysis:
-
Measure the diameter of the macerated (rotted) tissue on each potato slice.
-
Alternatively, scrape away the macerated tissue and measure its weight.
-
Compare the extent of maceration in the this compound treated groups to the control group to determine the percentage of antagonism or agonism.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the conceptual framework of AHL signaling and a typical experimental workflow.
Unveiling AHL Modulator-1: A Technical Guide to a Novel Quorum Sensing Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial communication, N-acyl-L-homoserine lactones (AHLs) serve as key signaling molecules, orchestrating collective behaviors through a process known as quorum sensing (QS). The modulation of these signaling pathways presents a promising avenue for the development of novel anti-virulence therapies. This technical guide provides a comprehensive overview of a noteworthy synthetic modulator, AHL modulator-1, also identified as compound 12 in seminal research. We will delve into its preliminary studies, review the existing literature, and present its known characteristics, offering a foundational resource for researchers in microbiology and drug discovery.
Core Compound Details
This compound, with the chemical name (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide, is a synthetic molecule designed to interfere with AHL-mediated quorum sensing.
| Property | Value |
| Chemical Name | (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide |
| CAS Number | 942296-18-6 |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
Quantitative Analysis of Modulatory Activity
This compound exhibits both agonistic (activating) and antagonistic (inhibitory) effects on quorum sensing-regulated phenotypes in pathogenic bacteria, specifically in studies involving Pectobacterium carotovorum, a bacterium known to cause soft rot in plants. The dual activity of this modulator was quantified in two key virulence-associated assays: cellulase (B1617823) activity and potato tissue maceration.
| Assay | Agonism (%)[1] | Antagonism (%)[1] |
| Cellulase Activity | 21 | 42 |
| Potato Maceration | 5 | 32 |
These findings highlight the nuanced interaction of this compound with the bacterial quorum sensing machinery, capable of either partially mimicking or blocking the native AHL signals.
Mechanism of Action: The ExpI/ExpR Signaling Pathway
In Pectobacterium carotovorum, the primary AHL-based quorum sensing system is the ExpI/ExpR pathway. The synthase, ExpI, produces AHL signal molecules. As the bacterial population density increases, these AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to the cytoplasmic receptor and transcriptional regulator, ExpR. This AHL-ExpR complex then activates the transcription of target genes, including those encoding for virulence factors like cellulases and pectinases, which are responsible for tissue degradation.
This compound is believed to exert its effects by competing with the native AHLs for binding to the ExpR receptor. Its agonistic activity suggests it can induce a partial conformational change in ExpR, leading to a low level of gene expression. Conversely, its antagonistic effect indicates it can bind to ExpR without triggering full activation, thereby blocking the binding of native AHLs and reducing the overall virulence gene expression.
Figure 1. Proposed mechanism of this compound in the ExpI/ExpR pathway.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cellulase Activity Assay
This assay quantifies the production of cellulase, a key virulence enzyme, in the presence of this compound.
-
Bacterial Culture Preparation: Pectobacterium carotovorum is grown in a suitable liquid medium to a mid-logarithmic phase.
-
Experimental Setup: The bacterial culture is aliquoted into a 96-well microtiter plate. Different concentrations of this compound are added to the wells. A positive control (with native AHL) and a negative control (without any modulator) are included.
-
Incubation: The plate is incubated under conditions that promote cellulase production.
-
Substrate Addition: A solution of carboxymethyl cellulose (B213188) (CMC), a substrate for cellulase, is added to each well.
-
Quantification of Reducing Sugars: The plate is incubated further to allow for enzymatic degradation of CMC. The amount of reducing sugars released is quantified using the dinitrosalicylic acid (DNS) method. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of agonism and antagonism is calculated by comparing the cellulase activity in the presence of the modulator to the positive and negative controls.
Figure 2. Workflow for the cellulase activity assay.
Potato Maceration Assay
This bioassay directly assesses the ability of this compound to inhibit the soft-rot phenotype on potato tissue.
-
Potato Slice Preparation: Surface-sterilized potatoes are cut into uniform slices.
-
Bacterial Inoculation: A standardized suspension of Pectobacterium carotovorum is prepared. This suspension is mixed with different concentrations of this compound.
-
Infection: A small volume of the bacterial suspension (with or without the modulator) is inoculated into the center of each potato slice.
-
Incubation: The potato slices are incubated in a humid chamber at an optimal temperature for maceration for 24-48 hours.
-
Measurement of Maceration Zone: The diameter of the macerated (rotted) tissue around the inoculation site is measured.
-
Data Analysis: The reduction in the maceration zone in the presence of this compound compared to the control (bacteria only) is used to calculate the percentage of antagonism. Agonistic effects are measured by comparing to a baseline of a non-virulent strain or sterile medium.
Figure 3. Workflow for the potato maceration assay.
Conclusion and Future Directions
This compound represents a significant tool for the study of quorum sensing in Gram-negative bacteria. Its dual agonistic and antagonistic properties provide a unique opportunity to dissect the intricacies of the ExpR receptor activation and the subsequent regulation of virulence. Further research is warranted to fully elucidate its binding kinetics, explore its efficacy in more complex biological systems, and to serve as a scaffold for the design of more potent and specific quorum sensing inhibitors. This technical guide serves as a foundational document to encourage and facilitate such future investigations.
References
Unraveling the Dichotomy: A Technical Guide to AHL Modulator-1's Dual Agonism and Antagonism
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of AHL Modulator-1, a fascinating molecule exhibiting both agonistic and antagonistic properties in the regulation of bacterial quorum sensing. This whitepaper provides a meticulous examination of the compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and novel visualizations of its signaling interactions.
This compound, also identified as compound 12 in seminal research, has emerged as a significant tool in the study of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing, a cell-to-cell communication system in Gram-negative bacteria that governs virulence and biofilm formation. The unique dual activity of this modulator presents a compelling avenue for the development of novel anti-infective strategies.
Quantitative Analysis of Bioactivity
The dualistic nature of this compound is quantified through its performance in key bioassays. The compound demonstrates both the ability to mimic (agonism) and inhibit (antagonism) the natural AHL signaling molecules.
| Assay Type | Agonistic Activity (%) | Antagonistic Activity (%) |
| Cellulase Activity | 21% | 42% |
| Potato Maceration | 5% | 32% |
| Data sourced from initial characterization studies of this compound. |
Core Signaling Pathway Modulation
This compound exerts its effects by interacting with LuxR-type transcriptional regulators, the key receptors in AHL-mediated quorum sensing. The binding of an AHL or a modulator to the N-terminal ligand-binding domain of a LuxR-type protein induces a conformational change that promotes protein dimerization and subsequent binding to target DNA sequences (lux boxes), thereby activating or repressing gene expression. The dual agonism and antagonism of this compound suggest a complex binding mode that can either partially activate the receptor or competitively inhibit the binding of the native AHL signal.
Unveiling the Targets of AHL Modulator-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the bacterial targets of AHL Modulator-1, a synthetic N-acyl homoserine lactone (AHL) analog. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, presents quantitative data on its modulatory effects, and offers comprehensive experimental protocols for target identification and validation. This compound, identified as N-(4-bromophenylacetyl)-L-homoserine lactone, has been shown to interfere with quorum sensing (QS) systems in various Gram-negative bacteria, positioning it as a valuable tool for anti-virulence strategies.
Executive Summary
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. In many Gram-negative bacteria, this process is mediated by AHL signal molecules. This compound acts as a competitive inhibitor of LuxR-type transcriptional regulators, the key receptors in AHL-mediated quorum sensing. By binding to the AHL binding site of these receptors, it can either antagonize (inhibit) or, in some contexts, weakly agonize (activate) the expression of downstream genes that control virulence factor production and biofilm formation. This guide will explore its effects on two significant pathogens: the opportunistic human pathogen Pseudomonas aeruginosa and the plant pathogen Pectobacterium carotovorum.
Primary Bacterial Targets of this compound
The primary molecular targets of this compound are LuxR-type transcriptional regulators . These proteins contain an N-terminal AHL binding domain and a C-terminal DNA binding domain. Upon binding of a cognate AHL, LuxR-type proteins typically dimerize and bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating their transcription. This compound disrupts this process by competing with native AHLs for the binding pocket of the receptor.
-
In Pseudomonas aeruginosa : The primary target is the LasR protein. LasR is a master regulator of virulence, controlling the expression of a wide range of factors including elastase, proteases, and exotoxins, as well as being a key regulator of biofilm formation.[1][2][3]
-
In Pectobacterium carotovorum : The likely targets are the ExpR homologs. These receptors regulate the production of plant cell wall degrading enzymes, such as cellulases and pectinases, which are responsible for the soft rot disease in various plants.[4][5][6]
Quantitative Analysis of Modulatory Activity
The modulatory effects of this compound have been quantified in various assays. The data highlights its potential as both an antagonist and a partial agonist, depending on the bacterial species and the specific QS-regulated phenotype being measured.
| Target Organism | Assay | Modulator Concentration | Effect | Quantitative Data | Reference |
| Pectobacterium carotovorum | Cellulase Activity | Not Specified | Agonism/Antagonism | 21% Agonism / 42% Antagonism | MedChemExpress |
| Pectobacterium carotovorum | Potato Maceration | Not Specified | Agonism/Antagonism | 5% Agonism / 32% Antagonism | MedChemExpress |
| Pseudomonas aeruginosa PAO1 | Biofilm Formation Inhibition | 200 µM | Antagonism | Significant reduction in biofilm | [1][2] |
| Pseudomonas aeruginosa PAO1 | Pyocyanin Production Inhibition | 200 µM | Antagonism | Significant reduction in pyocyanin | [1][2] |
| Pseudomonas aeruginosa PAO1 | Elastase Activity Inhibition | 200 µM | Antagonism | Significant reduction in elastase | [1][2] |
Note: The data from MedChemExpress for Pectobacterium carotovorum lacks detailed experimental context such as modulator concentration and the specific native AHL being competed against. The original primary literature for this data was not identified.
Signaling Pathways Modulated by this compound
This compound intercepts the canonical LuxI/LuxR quorum sensing pathway. Below are diagrams illustrating the mechanism of action in P. aeruginosa and the proposed mechanism in P. carotovorum.
Caption: General AHL quorum sensing pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the targets and effects of this compound.
AHL Biosensor Assay for Screening QS Inhibitors
This protocol uses the reporter strain Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in response to short-chain AHLs. Inhibition of violacein (B1683560) production indicates QS antagonism.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL) as the exogenous AHL
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes, micropipettes, and spreader
Procedure:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading an overnight culture.
-
In the center of the plate, place a sterile paper disc impregnated with a sub-inhibitory concentration of C6-HSL. This will induce a purple halo.
-
Place sterile paper discs impregnated with different concentrations of this compound at a distance from the central disc.
-
A disc with the solvent alone should be used as a negative control.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for zones of inhibition of the purple pigment around the discs containing this compound. The absence of a purple halo in the presence of the modulator indicates QS inhibition.
Target Identification via Affinity Chromatography and Mass Spectrometry
This protocol outlines a workflow to identify the bacterial protein targets of this compound.
Caption: Experimental workflow for identifying protein targets of this compound.
Detailed Steps:
-
Probe Synthesis and Immobilization: Synthesize a derivative of this compound that includes a linker arm and an affinity tag (e.g., biotin). Immobilize this tagged modulator onto streptavidin-coated agarose (B213101) or magnetic beads.
-
Protein Extraction: Grow the target bacterial culture (e.g., P. aeruginosa) to mid-log phase, harvest the cells, and prepare a cell-free lysate through sonication or French press.
-
Affinity Pull-Down: Incubate the cell lysate with the modulator-bound beads. The protein target (e.g., LasR) will bind to the immobilized modulator. As a control, incubate the lysate with beads that have not been coated with the modulator.
-
Washing and Elution: Wash the beads extensively with buffer to remove proteins that are non-specifically bound. Elute the target protein from the beads, for example, by boiling in SDS-PAGE loading buffer or by competitive elution with an excess of untagged this compound.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins using one-dimensional SDS-PAGE.
-
Visualize the protein bands using a sensitive stain (e.g., Coomassie or silver stain).
-
Excise the protein band that appears in the experimental lane but not in the control lane.
-
Destain the gel piece and perform in-gel digestion with trypsin.
-
Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the protein by matching the obtained peptide fragmentation patterns against a protein sequence database of the target bacterium.
-
Reporter Gene Assay for Quantifying QS Modulation
This protocol uses a reporter strain, typically E. coli, engineered to express a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase) under the control of a LuxR-dependent promoter (e.g., the lasB promoter).
Materials:
-
Engineered E. coli reporter strain (e.g., containing a plasB-gfp fusion and an arabinose-inducible lasR gene).
-
LB broth with appropriate antibiotics and L-arabinose.
-
Native AHL (e.g., 3-oxo-C12-HSL for the LasR system).
-
This compound.
-
96-well microplates.
-
Plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Grow an overnight culture of the reporter strain.
-
In a 96-well plate, set up a matrix of conditions. For antagonism assays, add a constant, sub-saturating concentration of the native AHL to all wells, along with a serial dilution of this compound. For agonism assays, add only the serial dilution of this compound.
-
Inoculate the wells with the reporter strain and induce the expression of the LuxR-type receptor (e.g., by adding L-arabinose).
-
Incubate the plate with shaking at 37°C for a defined period (e.g., 6-8 hours).
-
Measure the reporter signal (fluorescence or luminescence) and the optical density (OD600) of the cultures in each well.
-
Normalize the reporter signal to the cell density (e.g., Fluorescence/OD600).
-
Plot the normalized reporter signal against the concentration of this compound to determine its IC50 (for antagonism) or EC50 (for agonism).
Conclusion
This compound (N-(4-bromophenylacetyl)-L-homoserine lactone) is a potent modulator of quorum sensing in Gram-negative bacteria. Its primary targets are LuxR-type transcriptional regulators, such as LasR in P. aeruginosa. By competitively inhibiting these receptors, it can effectively reduce the expression of virulence factors and inhibit biofilm formation, making it a promising candidate for the development of anti-virulence therapies. The experimental protocols provided in this guide offer a robust framework for further investigation into the specific interactions and downstream effects of this and similar AHL modulators in various bacterial systems.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of Quorum Sensing Regulated Virulence of Pectobacterium carotovorum subsp. carotovorum through an AHL Lactonase Produced by Lysinibacillus sp. Gs50 | PLOS One [journals.plos.org]
- 6. research.wur.nl [research.wur.nl]
Methodological & Application
Application Notes and Protocols for AHL Modulator-1 in a Vibrio fischeri Bioluminescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including bioluminescence in the marine bacterium Vibrio fischeri. This process is primarily regulated by N-acyl-homoserine lactones (AHLs), which act as autoinducers. At a critical population density, AHLs bind to and activate transcriptional regulators, such as LuxR, leading to the expression of genes responsible for light production.[1][2] The modulation of this pathway presents a compelling strategy for the development of novel anti-infective agents that disrupt bacterial communication rather than growth, potentially reducing the emergence of resistance.
"AHL modulator-1" is a representative term for a synthetic molecule designed to interfere with the V. fischeri quorum sensing system. Depending on its structure, such a modulator can act as an antagonist, inhibiting bioluminescence, or as an agonist, inducing it. This document provides a detailed protocol for the use of a representative AHL modulator in a Vibrio fischeri bioluminescence assay, a robust and sensitive method for screening and characterizing quorum sensing modulators.
Signaling Pathway and Mechanism of Action
In Vibrio fischeri, the LuxI synthase produces the AHL autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[3][4][5] As the bacterial population grows, the concentration of 3-oxo-C6-HSL increases. Upon reaching a threshold concentration, it diffuses into the bacterial cells and binds to the cytoplasmic receptor protein LuxR.[1] This AHL-LuxR complex then binds to a specific DNA sequence known as the lux box, activating the transcription of the lux operon (luxICDABEG).[4] The luxA and luxB genes encode the subunits of luciferase, the enzyme responsible for light production, while other genes are involved in the synthesis of the luciferin (B1168401) substrate. This compound, as an antagonist, would typically compete with the native AHL for binding to LuxR, thereby preventing the activation of the lux operon and inhibiting bioluminescence.
Experimental Protocol: Bioluminescence Inhibition Assay
This protocol details the steps to assess the antagonistic activity of a synthetic AHL modulator using a luxI mutant strain of Vibrio fischeri. This strain cannot produce its own AHL but retains a functional LuxR and the lux operon, making it an ideal biosensor.
Materials and Reagents
-
Vibrio fischeri strain: A ΔluxI derivative of V. fischeri ES114 is recommended for its highly reproducible luminescence data.[6]
-
Growth Medium: Luria-Bertani Salt (LBS) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, 50 mM Tris-HCl pH 7.5, 2-3% NaCl).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Native Autoinducer: N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) stock solution in a suitable solvent (e.g., ethyl acetate).
-
Assay Plate: Opaque, white 96-well microtiter plates for luminescence measurements.
-
Instrumentation: Microplate reader with luminescence detection capabilities and an incubator with shaking functionality.
Experimental Workflow
Step-by-Step Procedure
-
Bacterial Culture Preparation:
-
Inoculate a single colony of V. fischeri ΔluxI into 5 mL of LBS medium.
-
Incubate overnight at 28°C with shaking (200 rpm).
-
The following day, dilute the overnight culture into fresh LBS medium to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
-
Assay Plate Preparation:
-
In an opaque, white 96-well plate, prepare serial dilutions of this compound. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Add the native autoinducer, 3-oxo-C6-HSL, to all wells (except the negative control) at a concentration that elicits a sub-maximal response (e.g., its EC50 value, which is approximately 5 µM in V. fischeri).[6]
-
Include the following controls:
-
Negative Control: LBS medium with the diluted bacterial culture and the solvent vehicle for the modulator and AHL.
-
Positive Control: LBS medium with the diluted bacterial culture and 3-oxo-C6-HSL (at its EC50) and the solvent vehicle for the modulator.
-
Growth Inhibition Control: LBS medium with the diluted bacterial culture and the highest concentration of this compound, without the addition of 3-oxo-C6-HSL, to assess any effects on bacterial growth.
-
-
-
Inoculation and Incubation:
-
Add the diluted V. fischeri ΔluxI culture to each well of the 96-well plate to a final volume of 200 µL.
-
Incubate the plate at 28°C with shaking (200 rpm) for a defined period, typically 4-8 hours, to allow for bacterial growth and induction of bioluminescence.[6]
-
-
Data Acquisition:
-
After incubation, measure the bioluminescence (in Relative Light Units, RLU) using a microplate luminometer.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth. It is crucial to confirm that the modulator does not inhibit bacterial growth, as this would also lead to a decrease in bioluminescence.
-
-
Data Analysis:
-
Normalize the bioluminescence readings by dividing the RLU by the OD600 for each well to account for any minor differences in cell density.
-
Calculate the percentage of inhibition for each concentration of the modulator using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))
-
Plot the percentage of inhibition against the logarithm of the modulator concentration.
-
Determine the IC50 value (the concentration of the modulator that causes 50% inhibition of bioluminescence) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Data Presentation
The following table summarizes the inhibitory activity of several representative synthetic AHL modulators against V. fischeri bioluminescence.
| Modulator | Structure/Class | IC50 (µM) | Reference |
| N-heptanoyl-L-homoserine lactone | Acyl-homoserine lactone analogue | ~25 | [6] |
| N-(4-bromo-phenylacetanoyl)-L-homoserine lactone | Phenylacetanoyl-L-homoserine lactone | ~5 | [6] |
| N-(4-nitro-phenylacetanoyl)-L-homoserine lactone | Phenylacetanoyl-L-homoserine lactone | ~2.5 | [6] |
| N-(3-nitro-phenylacetanoyl)-L-homoserine lactone | Phenylacetanoyl-L-homoserine lactone | > 100 | [6] |
Conclusion
The Vibrio fischeri bioluminescence assay is a powerful and straightforward method for the screening and characterization of AHL modulators. By following the detailed protocol outlined in these application notes, researchers can reliably assess the potency of candidate compounds in disrupting quorum sensing. The use of a ΔluxI mutant strain ensures that the observed effects are due to the modulation of the LuxR receptor and not interference with AHL synthesis. This assay is a valuable tool in the discovery and development of novel anti-quorum sensing agents for various applications, including the fight against bacterial infections.
References
- 1. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of AHL Modulator-1 on Bacterial Virulence Factor Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] This coordinated behavior includes the production of virulence factors, which are crucial for pathogenesis in many Gram-negative bacteria.[3][4] The modulation of QS pathways presents a promising strategy for the development of novel anti-virulence therapies.[5][6]
AHL modulator-1 (CAS 942296-18-6; Molecular Formula: C12H12BrNO3) is a compound that has been identified as a modulator of N-acylated L-homoserine lactone (AHL) signaling.[7][8] It has demonstrated both agonistic and antagonistic effects in certain biological assays, such as cellulase (B1617823) activity and potato maceration.[7][9] These application notes provide detailed protocols to assess the effect of this compound on the production of key virulence factors: biofilm formation, pyocyanin (B1662382) production, and protease activity, primarily in the model organism Pseudomonas aeruginosa.
Signaling Pathway Overview
AHL-mediated quorum sensing is a well-characterized signaling pathway. In many Gram-negative bacteria, a LuxI-type synthase produces AHL molecules, which diffuse across the cell membrane.[1][4] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with a cognate LuxR-type transcriptional regulator.[2][10] This complex then activates or represses the expression of target genes, including those responsible for virulence factor production.[4]
Caption: AHL-mediated quorum sensing pathway and the potential point of intervention for this compound.
Experimental Protocols
The following protocols are designed to quantify the effect of this compound on the production of key virulence factors. Pseudomonas aeruginosa PAO1 is a recommended model organism for these assays.
Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the ability of bacteria to form biofilms on an abiotic surface.[1][11]
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture (P. aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Protocol:
-
Grow a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.
-
Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.02.
-
Add 180 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate.
-
Add 20 µL of this compound at various concentrations to the test wells. Include a vehicle control (solvent only) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the planktonic cells and wash the wells gently three times with 200 µL of PBS.
-
Air-dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottomed 96-well plate.
-
Measure the absorbance at 550-590 nm using a microplate reader.[2][10]
Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin, a blue-green phenazine (B1670421) pigment.[12][13]
Materials:
-
Bacterial culture (P. aeruginosa PAO1)
-
LB broth
-
This compound stock solution
-
0.2 M HCl
-
Spectrophotometer
Protocol:
-
Inoculate 5 mL of LB broth with P. aeruginosa PAO1 and add this compound at desired concentrations. Include a vehicle control.
-
Incubate the cultures at 37°C for 18-24 hours with shaking.
-
Centrifuge the cultures at 4,500 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing vigorously.
-
Centrifuge at 4,500 x g for 10 minutes to separate the layers. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.
-
Centrifuge at 4,500 x g for 5 minutes.
-
Measure the absorbance of the upper pink layer at 520 nm.[12]
-
Calculate the concentration of pyocyanin (µg/mL) by multiplying the OD520 by 17.072.[14]
Protease Activity Assay (Casein Substrate)
This protocol assesses the activity of secreted proteases, which are important virulence factors.[15][16]
Materials:
-
Bacterial culture supernatant
-
Casein solution (1% w/v in 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Folin & Ciocalteu's phenol (B47542) reagent
-
Tyrosine standard solution
-
Spectrophotometer
Protocol:
-
Prepare bacterial cultures with and without this compound as described for the pyocyanin assay.
-
Collect the cell-free supernatant after centrifugation.
-
In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the casein solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the undigested casein.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
To 500 µL of the supernatant, add 2.5 mL of 0.5 M sodium carbonate and 500 µL of Folin's reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 660 nm.
-
Determine the protease activity by comparing the absorbance to a standard curve prepared with tyrosine.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on virulence factor production.
Caption: General experimental workflow for assessing the impact of this compound.
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data illustrating the potential effects of this compound.
Table 1: Effect of this compound on Biofilm Formation
| This compound (µM) | OD570 (Mean ± SD) | % Inhibition |
| 0 (Control) | 1.25 ± 0.12 | 0% |
| 10 | 1.05 ± 0.09 | 16% |
| 50 | 0.68 ± 0.07 | 45.6% |
| 100 | 0.35 ± 0.05 | 72% |
Table 2: Effect of this compound on Pyocyanin Production
| This compound (µM) | Pyocyanin (µg/mL) (Mean ± SD) | % Inhibition |
| 0 (Control) | 8.5 ± 0.7 | 0% |
| 10 | 6.2 ± 0.5 | 27.1% |
| 50 | 3.1 ± 0.4 | 63.5% |
| 100 | 1.2 ± 0.2 | 85.9% |
Table 3: Effect of this compound on Protease Activity
| This compound (µM) | Protease Activity (U/mL) (Mean ± SD) | % Inhibition |
| 0 (Control) | 5.8 ± 0.4 | 0% |
| 10 | 4.5 ± 0.3 | 22.4% |
| 50 | 2.3 ± 0.2 | 60.3% |
| 100 | 0.9 ± 0.1 | 84.5% |
Conclusion
The provided protocols and guidelines offer a comprehensive framework for researchers to systematically evaluate the impact of this compound on key virulence factors in Gram-negative bacteria. By quantifying changes in biofilm formation, pyocyanin production, and protease activity, investigators can elucidate the potential of this compound as an anti-virulence agent. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and comparable results, accelerating research and development in the field of quorum sensing modulation.
References
- 1. ableweb.org [ableweb.org]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. abmole.com [abmole.com]
- 9. AHL 调节器-1 | this compound | CAS 942296-18-6 | AHL调节剂 | 美国IvivoChem [invivochem.cn]
- 10. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 11. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 13. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Protease assay [bio-protocol.org]
- 16. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AHL Modulator-1 in Plant Root Architecture Studies
Audience: Researchers, scientists, and drug development professionals.
Note on "AHL Modulator-1": The term "this compound" does not correspond to a specific, publicly documented compound in the scientific literature. However, N-acyl-homoserine lactones (AHLs) are a well-established class of bacterial quorum-sensing molecules that modulate plant root architecture. For the purpose of these application notes, we will use N-decanoyl-L-homoserine lactone (C10-HSL) as a representative and potent "this compound". C10-HSL has been identified as one of the most active AHLs in altering the root system architecture of the model plant Arabidopsis thaliana.[1][2]
Application Notes
Principle of Action
N-acyl-homoserine lactones (AHLs) are signaling molecules used by Gram-negative bacteria for cell-to-cell communication in a process known as quorum sensing.[3] Plants have evolved the ability to perceive these bacterial signals, leading to significant changes in their development and physiology.[3] C10-HSL, our representative this compound, exerts a pronounced, concentration-dependent effect on plant root architecture.[4]
At higher concentrations (in the micromolar range), C10-HSL typically inhibits primary root growth while simultaneously promoting the formation and development of lateral roots.[1][4] This modulation of the root system is linked to the induction of signaling cascades within the plant that can involve reactive oxygen species (ROS), nitric oxide (NO), and mitogen-activated protein kinases (MAPKs).[5] While the effects of C10-HSL on root architecture can appear similar to those of the plant hormone auxin, studies suggest that its mechanism is independent of the primary auxin signaling pathway.[1][2]
Key Research Applications
-
Studying Plant-Microbe Interactions: Investigate the chemical communication between bacteria and plants in the rhizosphere.
-
Elucidating Root Developmental Pathways: Use as a chemical tool to dissect the signaling networks governing primary root elongation and lateral root emergence.
-
Genetic Screens: Screen for plant mutants that are insensitive or hypersensitive to C10-HSL to identify receptors and downstream signaling components.
-
Biostimulant Development: Evaluate the potential of AHLs and their modulators to enhance root systems for improved nutrient uptake and stress tolerance in crops.[6]
Handling and Storage
-
Formulation: C10-HSL is a lipophilic molecule. It is typically dissolved in a solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted in aqueous growth media.
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture, to ensure stability.
Data Presentation: Quantitative Effects of C10-HSL on Arabidopsis thaliana Root Architecture
The following tables summarize the dose-dependent effects of C10-HSL on the root architecture of Arabidopsis thaliana seedlings.
Table 1: Effect of C10-HSL on Primary Root Length
| C10-HSL Concentration (µM) | Primary Root Length (% of Control) | Reference |
| 1 | ~95% | [4] |
| 10 | ~70% | [4] |
| 30 | ~26% | [4] |
| 50 | Significant Reduction | [7] |
| 100 | Significant Reduction | [7] |
Note: Data is compiled from multiple sources and represents approximate values for illustrative purposes. The control is typically the solvent (e.g., acetone) used to dissolve the C10-HSL.
Table 2: Effect of C10-HSL on Lateral Root Formation
| C10-HSL Concentration (µM) | Lateral Root Density (Lateral Roots/cm) | Reference |
| 1 | Slight Increase | [4] |
| 10 | ~2-fold Increase | [4] |
| 30 | ~3.5-fold Increase | [4] |
Experimental Protocols
Protocol: In Vitro Assay of C10-HSL Effect on Arabidopsis thaliana Root Architecture
This protocol details a standard method for quantifying the impact of C10-HSL on the root development of Arabidopsis thaliana seedlings grown on agar (B569324) plates.
Materials and Reagents:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
N-decanoyl-L-homoserine lactone (C10-HSL)
-
Acetone (or DMSO) for stock solution
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square or round)
-
Sterile water
-
5% Bleach solution with 0.1% Triton X-100
-
Micropipettes and sterile tips
-
Growth chamber or incubator
-
Flatbed scanner
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin or RootNav)
Methodology:
-
Seed Sterilization: a. Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by centrifugation and carefully remove the ethanol. d. Add 1 mL of 5% bleach solution with 0.1% Triton X-100. Mix by inverting for 5-10 minutes. e. Pellet the seeds and wash them 4-5 times with sterile water. f. Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification to synchronize germination.
-
Preparation of C10-HSL Solutions: a. Prepare a 10 mM stock solution of C10-HSL in acetone. Store at -20°C. b. Prepare the desired working concentrations (e.g., 1, 10, 30 µM) by diluting the stock solution into the sterile, molten MS agar medium (after autoclaving and cooling to ~55°C). c. Prepare a control plate by adding an equivalent volume of acetone (without C10-HSL) to the MS agar medium.
-
Plating and Growth: a. Pour the MS agar medium containing the different C10-HSL concentrations (and the control) into sterile petri dishes. Let the plates solidify in a laminar flow hood. b. Using a sterile pipette tip, carefully place 8-12 stratified seeds in a horizontal line on the surface of the agar, approximately 1-2 cm from the top of the plate. c. Seal the plates with micropore tape and place them vertically in a growth chamber. d. Grow the seedlings under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection and Analysis: a. After 8-10 days of growth, remove the plates from the growth chamber. b. Capture high-resolution images of the plates using a flatbed scanner. c. Open the images in image analysis software (e.g., ImageJ). d. Measure the length of the primary root from the root-shoot junction to the root tip. e. Count the number of emerged lateral roots. f. Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root. g. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Mandatory Visualizations
Caption: Putative signaling pathway for C10-HSL in plant roots.[5]
Caption: Standard experimental workflow for AHL modulator screening.
Caption: C10-HSL inversely modulates primary and lateral root growth.
References
- 1. N-acyl-L-homoserine lactones: a class of bacterial quorum-sensing signals alter post-embryonic root development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review: Phytostimulation and root architectural responses to quorum-sensing signals and related molecules from rhizobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial signaling molecules of acyl-homoserine lactone type: effect on plant growth and stress resistance - Plant Physiology and Genetics - site for scientific journal "Fiziol. rast. genet." [frg.org.ua]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reporter Gene Assay for Screening AHL Modulator-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). AHLs bind to and activate transcriptional regulators, commonly of the LuxR family, which in turn modulate the expression of target genes, including those responsible for virulence factor production and biofilm formation. The LuxI/LuxR system is a well-characterized AHL-mediated QS circuit.[1]
The increasing prevalence of antibiotic-resistant bacteria has spurred the development of alternative therapeutic strategies, including the inhibition of quorum sensing, a concept known as quorum quenching. Modulators of AHL activity, which can act as either agonists or antagonists, are of significant interest in drug discovery as they offer a potential avenue to control bacterial pathogenicity without exerting selective pressure for resistance.
This application note provides a detailed protocol for a reporter gene assay to screen for and characterize the activity of AHL Modulator-1. The protocol is designed for a high-throughput format and utilizes a genetically engineered reporter strain of Agrobacterium tumefaciens. This strain is incapable of producing its own AHLs but contains a reporter gene (e.g., lacZ encoding β-galactosidase) under the control of an AHL-inducible promoter. The activity of the reporter enzyme is directly proportional to the activation of the AHL signaling pathway, allowing for the quantification of the modulatory effects of test compounds like this compound.
Signaling Pathway
The reporter gene assay described herein relies on the well-established TraR/TraI quorum-sensing system from the Agrobacterium tumefaciens Ti plasmid, which is homologous to the LuxR/LuxI system. The reporter strain, A. tumefaciens NTL4(pCF218)(pCF372), is engineered to be an effective tool for screening AHL modulators. It contains two key plasmids: pCF218, which constitutively expresses the TraR protein (the AHL receptor), and pCF372, which contains a traI promoter fused to the lacZ reporter gene.[2] In the presence of an AHL agonist, TraR binds to the AHL, dimerizes, and activates the transcription of the lacZ gene, leading to the production of β-galactosidase. An antagonist will compete with the native AHL for binding to TraR, thereby inhibiting the expression of lacZ.
Experimental Workflow
The screening of this compound involves a systematic workflow designed for high-throughput screening (HTS) to assess both its agonistic and antagonistic activities. The workflow begins with the preparation of the bacterial reporter strain and the test compound dilutions. The assay is then performed in a multi-well plate format, followed by incubation and measurement of the reporter gene activity. Data analysis is then conducted to determine the modulatory effects.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Agrobacterium tumefaciens NTL4(pCF218)(pCF372) (AHL reporter strain)
-
Growth Medium: Luria-Bertani (LB) broth and agar
-
Antibiotics: Gentamicin (B1671437) (50 µg/mL), Tetracycline (5 µg/mL)
-
AHL Agonist: N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)
-
Test Compound: this compound
-
Assay Buffer: Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
Lysis Reagent: 0.1% Sodium Dodecyl Sulfate (SDS), Chloroform (B151607)
-
Substrate: o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in water)
-
Stop Solution: 1 M Na2CO3
-
96-well or 384-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol 1: Agonist Activity Screening
This protocol determines if this compound can act as an agonist, independently activating the reporter gene.
-
Prepare Reporter Strain: Inoculate a single colony of A. tumefaciens NTL4(pCF218)(pCF372) into LB broth containing gentamicin and tetracycline. Grow overnight at 30°C with shaking.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in LB broth in a 96-well plate. Include a positive control (3-oxo-C8-HSL) and a negative control (LB broth only).
-
Inoculate Reporter Strain: Dilute the overnight culture of the reporter strain to an OD600 of 0.1 in fresh LB broth.
-
Assay Setup: Add 100 µL of the diluted reporter strain to each well of the plate containing the compound dilutions.
-
Incubation: Incubate the plate at 30°C for 4-6 hours with gentle shaking.
-
Measure β-Galactosidase Activity:
-
Add 10 µL of 0.1% SDS and 10 µL of chloroform to each well to lyse the cells. Vortex briefly.
-
Add 20 µL of ONPG solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of agonist activity relative to the positive control.
Protocol 2: Antagonist Activity Screening
This protocol determines if this compound can inhibit the activity of a known AHL agonist.
-
Prepare Reporter Strain and Compound Dilutions: Follow steps 1 and 2 from the Agonist Activity Screening protocol.
-
Assay Setup: To each well containing the compound dilutions, add a fixed concentration of the AHL agonist (3-oxo-C8-HSL) that gives a submaximal response (e.g., EC50 concentration). Then, add 100 µL of the diluted reporter strain (OD600 = 0.1).
-
Incubation, Measurement, and Data Analysis: Follow steps 5-7 from the Agonist Activity Screening protocol. Calculate the percentage of inhibition of the agonist-induced activity.
Data Presentation
The modulatory activity of this compound can be quantified and presented in a clear, tabular format. The following tables provide an example of how to present the data for both agonistic and antagonistic activities.
Table 1: Agonist Activity of this compound
| Concentration (µM) | β-Galactosidase Activity (A420) | % Agonist Activity |
| 0.1 | 0.05 ± 0.01 | 2% |
| 1 | 0.12 ± 0.02 | 5% |
| 10 | 0.25 ± 0.03 | 10% |
| 100 | 0.51 ± 0.05 | 21% |
| Positive Control (1 µM 3-oxo-C8-HSL) | 2.43 ± 0.15 | 100% |
| Negative Control | 0.02 ± 0.01 | 0% |
Data are presented as mean ± standard deviation (n=3). % Agonist Activity is calculated relative to the positive control.
Table 2: Antagonist Activity of this compound
| Concentration (µM) | β-Galactosidase Activity (A420) | % Inhibition |
| 0.1 | 1.18 ± 0.08 | 2% |
| 1 | 1.05 ± 0.07 | 12% |
| 10 | 0.70 ± 0.05 | 42% |
| 100 | 0.35 ± 0.04 | 71% |
| Agonist Control (1 µM 3-oxo-C8-HSL) | 1.20 ± 0.10 | 0% |
| Negative Control | 0.03 ± 0.01 | 100% |
Data are presented as mean ± standard deviation (n=3). % Inhibition is calculated relative to the agonist control.
Table 3: Summary of Modulatory Activity of this compound
| Activity | EC50 / IC50 (µM) |
| Agonist EC50 | > 100 |
| Antagonist IC50 | 12.5 |
EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are calculated from dose-response curves.
Conclusion
The reporter gene assay protocol detailed in this application note provides a robust and high-throughput method for screening and characterizing the activity of AHL modulators like this compound. The use of the A. tumefaciens reporter strain allows for sensitive and quantitative measurement of both agonistic and antagonistic effects. The provided protocols and data presentation formats can be readily adapted for the screening of large compound libraries, facilitating the discovery and development of novel quorum quenching agents for therapeutic applications.
References
- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Gene Expression Changes Induced by AHL Modulator-1
Application Notes and Protocols for Researchers
Introduction
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process that allows bacteria to coordinate gene expression in response to population density.[1][2] The disruption of QS signaling is a promising strategy for controlling bacterial virulence and biofilm formation.[3] AHL modulator-1 is a synthetic compound designed to interfere with AHL-mediated gene regulation. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the changes in gene expression induced by this compound in a model Gram-negative bacterium.
The following protocols outline three common techniques for quantifying gene expression: quantitative reverse transcription PCR (qRT-PCR), RNA sequencing (RNA-seq), and DNA microarray analysis. Each method offers distinct advantages in terms of sensitivity, throughput, and the scope of analysis.
Signaling Pathway of AHL-Mediated Quorum Sensing
In many Gram-negative bacteria, the core of the AHL-mediated quorum sensing system consists of a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.[4][5] this compound is hypothesized to act as a competitive inhibitor of the LuxR receptor, thereby preventing the expression of target genes.
Caption: AHL-mediated quorum sensing pathway and the inhibitory action of this compound.
Experimental Design and Sample Preparation
A robust experimental design is crucial for obtaining reliable gene expression data. A typical experiment would involve treating a bacterial culture with this compound and comparing it to an untreated control.
Bacterial Culture and Treatment
-
Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio fischeri) in appropriate liquid media to the mid-logarithmic phase of growth, where quorum sensing is typically active.
-
Divide the culture into two groups: a treatment group and a control group.
-
To the treatment group, add this compound to the desired final concentration. To the control group, add an equivalent volume of the vehicle (e.g., DMSO) used to dissolve the modulator.
-
Incubate both cultures for a predetermined time to allow for changes in gene expression.
-
Harvest the bacterial cells by centrifugation.
-
Immediately proceed to RNA extraction or stabilize the RNA using a commercial reagent to prevent degradation.
RNA Extraction and Quality Control
High-quality RNA is essential for all gene expression analysis techniques.
-
Extract total RNA from the bacterial pellets using a commercially available RNA extraction kit or a standard method like Trizol extraction.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using gel electrophoresis or a bioanalyzer. Intact 16S and 23S ribosomal RNA (rRNA) bands should be visible.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a sensitive and specific method for quantifying the expression of a small number of target genes.[6][7][8][9]
qRT-PCR Workflow
Caption: Workflow for qRT-PCR analysis of gene expression.
qRT-PCR Protocol
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
Primer Design: Design and validate primers for your target genes and at least one housekeeping gene (e.g., gyrA, rpoD) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[10]
Illustrative qRT-PCR Data
| Gene | Treatment | Average CT | ΔCT (Target - Housekeeping) | ΔΔCT (Treated - Control) | Fold Change (2-ΔΔCT) |
| Target Gene 1 | Control | 22.5 | 4.5 | 0 | 1.0 |
| This compound | 25.0 | 7.0 | 2.5 | 0.18 | |
| Target Gene 2 | Control | 24.0 | 6.0 | 0 | 1.0 |
| This compound | 26.8 | 8.8 | 2.8 | 0.14 | |
| Housekeeping Gene | Control | 18.0 | - | - | - |
| This compound | 18.0 | - | - | - |
RNA Sequencing (RNA-Seq)
RNA-seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel transcripts and the quantification of all expressed genes.[11][12][13]
RNA-Seq Workflow
Caption: General workflow for RNA sequencing analysis.
RNA-Seq Protocol
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from total RNA, as it constitutes the majority of RNA in bacteria.[14]
-
Fragment the remaining mRNA.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference bacterial genome.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between the this compound treated and control samples.
-
Illustrative RNA-Seq Data
| Gene ID | log2(Fold Change) | p-value | q-value (FDR) | Regulation |
| PA0123 | -3.5 | 1.2e-8 | 2.5e-7 | Down |
| PA2345 | -2.8 | 3.4e-6 | 5.1e-5 | Down |
| PA3456 | 0.2 | 0.85 | 0.92 | No Change |
| PA4567 | 2.1 | 5.6e-5 | 8.3e-4 | Up |
DNA Microarray Analysis
DNA microarrays allow for the simultaneous measurement of the expression levels of thousands of genes.[15][16][17][18]
Microarray Workflow
Caption: Workflow for DNA microarray analysis.
Microarray Protocol
-
Probe Labeling: Reverse transcribe RNA from both the treated and control samples into cDNA. During this process, incorporate fluorescent dyes (e.g., Cy3 and Cy5) to label the cDNA from each sample with a different color.
-
Hybridization: Combine the labeled cDNA samples and hybridize them to a microarray chip containing probes for all the genes in the bacterial genome.
-
Scanning: Scan the microarray chip with a laser scanner to detect the fluorescence intensity of each spot.
-
Data Analysis:
-
Quantify the fluorescence intensity for each spot.
-
Normalize the data to account for technical variations.
-
Calculate the ratio of the two fluorescent signals for each gene to determine the relative expression level.
-
Identify genes with significant changes in expression.
-
Illustrative Microarray Data
| Gene ID | log2(Fold Change) | p-value | Status |
| PA0123 | -3.2 | 0.001 | Significantly Downregulated |
| PA2345 | -2.5 | 0.005 | Significantly Downregulated |
| PA3456 | 0.1 | 0.78 | Not Significant |
| PA4567 | 1.8 | 0.01 | Significantly Upregulated |
Conclusion
The choice of technique for measuring gene expression changes induced by this compound will depend on the specific research question, budget, and available resources. qRT-PCR is ideal for validating the effect of the modulator on a few known target genes. RNA-seq offers a comprehensive and unbiased view of the entire transcriptome, making it suitable for discovery-based research. DNA microarrays provide a high-throughput method for analyzing the expression of a large number of known genes. By following these detailed protocols, researchers can effectively characterize the molecular mechanism of action of this compound and its impact on bacterial gene expression.
References
- 1. Surface-mediated release of a synthetic small-molecule modulator of bacterial quorum sensing: Gradual release enhances activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review | Pharmacy Education [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of bacterial gene expression by qRT-PCR [bio-protocol.org]
- 7. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 9. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying bacterial transcriptomes using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 14. Bacterial Whole Genome Array Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Perform Microarray Analysis with Limited Bacterial RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Microarray analysis of bacterial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing AHL Modulator-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro and in vivo models to assess the efficacy of AHL Modulator-1, a compound identified as a modulator of N-acyl homoserine lactone (AHL) signaling. The provided methodologies and data presentation guidelines are intended to facilitate the screening and characterization of this compound and similar compounds targeting bacterial quorum sensing.
Introduction to this compound and Quorum Sensing
N-acyl homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS) to coordinate gene expression in a cell-density-dependent manner. This communication system regulates various processes, including virulence factor production and biofilm formation. This compound (CAS 942296-18-6) has been identified as a modulator of AHL signaling, exhibiting both agonistic and antagonistic effects in different bioassays.[1][2][3] The inhibition of QS is a promising strategy to control bacterial infections without exerting selective pressure for antibiotic resistance.
Data Presentation
The following tables summarize the reported efficacy of this compound in two key in vitro assays.
| In Vitro Assay | Effect | Efficacy (%) |
| Cellulase Activity Assay | Agonist | 21 |
| Antagonist | 42 | |
| Potato Maceration Assay | Agonist | 5 |
| Antagonist | 32 |
Data sourced from MedChemExpress product information for this compound.[1][3]
In Vitro Models for Testing this compound Efficacy
Chromobacterium violaceum Agar (B569324) Diffusion Assay for Anti-QS Activity
This assay utilizes the bacterium Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) in response to AHL signaling. Inhibition of this pigment production indicates potential anti-QS activity of the test compound.
Experimental Protocol:
-
Bacterial Strain: Chromobacterium violaceum CV026 (an AHL-synthase mutant that requires exogenous AHLs to produce violacein).
-
Media: Luria-Bertani (LB) agar.
-
Procedure: a. Prepare LB agar plates. b. Inoculate molten LB soft agar (0.7% agar) with an overnight culture of C. violaceum CV026. c. Pour the seeded soft agar over the surface of the LB agar plates to create a lawn. d. Once the overlay has solidified, create wells in the agar using a sterile cork borer. e. To each well, add a known concentration of this compound dissolved in a suitable solvent. A solvent control should also be included. f. To induce violacein production, add a solution of a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to a central well or incorporate it into the agar. g. Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: a. Observe the plates for zones of violacein inhibition (clear halos) around the wells containing this compound. b. Measure the diameter of the inhibition zones. The size of the zone is indicative of the potency of the anti-QS activity.
Signaling Pathway in Chromobacterium violaceum
Caption: AHL signaling pathway in Chromobacterium violaceum.
Pseudomonas aeruginosa Pyocyanin (B1662382) Production Assay
Pseudomonas aeruginosa is an opportunistic human pathogen that produces several virulence factors, including the blue-green pigment pyocyanin, under the control of QS. Inhibition of pyocyanin production is a common method to screen for QS inhibitors.
Experimental Protocol:
-
Bacterial Strain: Pseudomonas aeruginosa PAO1 or another suitable strain.
-
Media: Luria-Bertani (LB) broth.
-
Procedure: a. Grow an overnight culture of P. aeruginosa in LB broth. b. Dilute the overnight culture into fresh LB broth to a starting OD600 of approximately 0.05. c. Add different concentrations of this compound to the cultures. Include a solvent control. d. Incubate the cultures at 37°C with shaking for 18-24 hours. e. After incubation, measure the OD600 to assess bacterial growth. f. Centrifuge the cultures to pellet the cells.
-
Pyocyanin Quantification: a. Transfer the supernatant to a new tube. b. Extract the pyocyanin from the supernatant by adding chloroform (B151607) (0.6 volumes) and vortexing. c. Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer. d. Transfer the chloroform layer to a new tube. e. Add 0.2 M HCl (0.5 volumes) and vortex. The pyocyanin will move to the upper, pink aqueous layer. f. Measure the absorbance of the aqueous layer at 520 nm.
-
Data Analysis: a. Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072. b. Normalize the pyocyanin production to bacterial growth (OD600). c. Compare the pyocyanin production in the treated samples to the control to determine the percentage of inhibition.
Signaling Pathway in Pseudomonas aeruginosa
References
Application Note: High-Throughput Analysis of AHL Modulator-1 and its Putative Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AHL modulator-1 and its putative metabolites in biological matrices. This compound is a synthetic modulator of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing in bacteria, exhibiting both agonistic and antagonistic properties[1][2]. Understanding its metabolic fate is crucial for researchers in drug development and microbiology. This method is designed for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic and metabolism studies.
Introduction
N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria for quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. This process governs various bacterial behaviors, including biofilm formation and virulence factor production[3][4]. This compound (Compound 12) has been identified as a substance that can influence this signaling pathway[1][2].
The reliable detection and quantification of this compound and its metabolites are essential for elucidating its mechanism of action, pharmacokinetic profile, and overall biological activity. LC-MS/MS offers the high sensitivity and specificity required for analyzing these compounds in complex biological samples.
Chemical Information for this compound:
| Parameter | Value |
| Molecular Formula | C12H12BrNO3[1] |
| Molecular Weight | 298.13 g/mol [2] |
| CAS Number | 942296-18-6[1][2] |
| SMILES | N(C(CC1=C(Br)C=CC=C1)=O)[C@@H]2C(=O)OCC2[1] |
Signaling Pathway and Metabolism
AHLs are synthesized by LuxI-type enzymes and, upon reaching a certain concentration, bind to LuxR-type transcriptional regulators. This complex then modulates the expression of target genes[4][5]. This compound is expected to interact with this pathway, although the precise binding and mechanism of modulation are subjects of ongoing research.
The metabolism of AHLs typically involves enzymatic degradation through two primary routes: hydrolysis of the lactone ring by lactonases and cleavage of the amide bond by acylases[3][6]. Based on these known metabolic pathways for similar compounds, we propose two putative primary metabolites for this compound:
-
M1: Hydrolyzed Lactone Metabolite: Resulting from the opening of the homoserine lactone ring.
-
M2: Amide Cleavage Metabolite: Resulting from the cleavage of the amide linkage, yielding a brominated phenylacetic acid derivative and homoserine lactone.
Caption: Proposed metabolic pathways for this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate and reproducible results. The following protocol is recommended for the extraction of this compound and its metabolites from plasma or serum.
Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Protocol:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table provides the theoretical precursor ions and suggested product ions for MRM analysis. These should be confirmed by direct infusion of analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 298.0/300.0 (Br isotope) | [Acyl chain fragment] | [Lactone ring fragment] | Optimize |
| Putative Metabolite 1 (M1) | 316.0/318.0 (Br isotope) | [Fragment 1] | [Fragment 2] | Optimize |
| Putative Metabolite 2 (M2) | [Calculated m/z] | [Fragment 1] | [Fragment 2] | Optimize |
| Internal Standard | [IS m/z] | [IS fragment 1] | [IS fragment 2] | Optimize |
Note: The exact m/z values for product ions and optimal collision energies must be determined empirically using standard compounds.
Data Presentation and Quantitative Analysis
A 7-point calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix (e.g., plasma from an untreated animal). The concentration range should be selected to cover the expected in vivo concentrations.
Table 1: Example Calibration Curve Performance
| Analyte | Concentration Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |
| This compound | 1 - 1000 | >0.99 | 85 - 115 | <15 |
Table 2: Example Lower Limits of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| This compound | 1 |
The data presented in these tables are examples and will need to be generated for each specific assay validation.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the detection and quantification of this compound and its putative metabolites. The detailed protocols for sample preparation and instrumental analysis will enable researchers to conduct pharmacokinetic and metabolism studies essential for the development and understanding of this novel quorum sensing modulator. Method validation, including the determination of specific MRM transitions for metabolites using synthesized standards, is a critical next step for any laboratory implementing this procedure.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for Novel AHL Modulators Based on AHL Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate a variety of physiological processes, including virulence factor production and biofilm formation. The LuxI/LuxR-type QS system is a well-characterized pathway where LuxI synthesizes the AHL signal and LuxR is the cognate receptor and transcriptional regulator.[1][2] Modulation of this pathway presents a promising strategy for the development of novel anti-infective agents.
Principle of the Screening Strategy
The proposed HTS strategy employs a two-tiered approach to first identify compounds that modulate AHL signaling and then to differentiate them into agonists and antagonists. This approach utilizes reporter strains that produce a measurable signal (e.g., light, color, or fluorescence) in response to AHL activity. AHL modulator-1 is used as a key reference compound and control throughout the screening process.
Primary Screen: Identifies "hits" that either activate the reporter strain on their own (agonists) or inhibit the activity induced by a known AHL (antagonists).
Secondary Screen (Hit Confirmation and Classification): Confirms the activity of primary hits and definitively classifies them as agonists, partial agonists, antagonists, or compounds with dual activity, using dose-response curves and comparison to this compound.
Data Presentation: Quantitative Activity of AHL Modulators
The following tables summarize quantitative data for this compound and other known AHL modulators to provide a comparative reference for screening results.
| Compound | CAS Number | Assay Type | Activity | Quantitative Value |
| This compound | 942296-18-6 | Cellulase Activity Assay | Agonism | 21% activation |
| Antagonism | 42% inhibition | |||
| Potato Maceration Assay | Agonism | 5% activation | ||
| Antagonism | 32% inhibition | |||
| Rosolic acid | 603-45-2 | AI-2 QS Interference | Antagonism (LsrK inhibitor) | IC50: 11 (±2) µM |
| Harpagoside | 19210-12-9 | AI-2 QS Interference | Antagonism (LsrK inhibitor) | IC50: 14 (±3) µM |
| 4-flouro β-keto ester | Not specified | E. coli JB525 (GFP reporter) | Antagonism | IC50: 48 µg/mL |
| 4-iodo β-keto ester | Not specified | E. coli JB525 (GFP reporter) | Antagonism | IC50: 88 µg/mL |
| 4-methoxy β-keto ester | Not specified | E. coli JB525 (GFP reporter) | Antagonism | IC50: 45 µg/mL |
| 3-methoxy β-keto ester | Not specified | E. coli JB525 (GFP reporter) | Antagonism | IC50: 24 µg/mL |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen for AHL Modulators using Agrobacterium tumefaciens Reporter Strain
This protocol describes a primary HTS assay to identify compounds that either activate or inhibit the AHL-mediated QS system using the Agrobacterium tumefaciens NTL4(pZLR4) reporter strain, which contains a traG-lacZ fusion.[7]
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) reporter strain
-
AB minimal medium
-
N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)
-
Test compound library (dissolved in DMSO)
-
This compound (as control)
-
96-well microtiter plates
-
Plate reader for measuring absorbance (OD600) and β-galactosidase activity (e.g., using ONPG as a substrate)
Procedure:
-
Prepare Reporter Strain Culture: Inoculate a single colony of A. tumefaciens NTL4(pZLR4) into AB minimal medium containing gentamicin and grow overnight at 28°C with shaking.
-
Assay Plate Preparation:
-
For Agonist Screening: To each well of a 96-well plate, add the appropriate volume of reporter strain culture and the test compound. Include wells with this compound as a positive control for agonism and wells with DMSO as a negative control.
-
For Antagonist Screening: To each well, add the reporter strain culture, a sub-maximal concentration of 3-oxo-C8-HSL (e.g., EC20), and the test compound. Include wells with this compound as a positive control for antagonism, wells with 3-oxo-C8-HSL and DMSO as a negative control (maximal signal), and wells with only the reporter strain and DMSO (baseline).
-
-
Incubation: Incubate the plates at 28°C for a suitable period (e.g., 6-8 hours) to allow for induction of the reporter gene.
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Lyse the cells and measure β-galactosidase activity using a suitable substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), measuring absorbance at 420 nm.
-
-
Data Analysis:
-
Normalize the β-galactosidase activity to cell density (OD600).
-
For agonist screening, identify hits as compounds that significantly increase the reporter signal compared to the DMSO control.
-
For antagonist screening, identify hits as compounds that significantly decrease the reporter signal in the presence of 3-oxo-C8-HSL.
-
Protocol 2: Secondary Screening and Hit Characterization using Chromobacterium violaceum CV026
This protocol is for secondary screening to confirm hits and characterize their modulatory effect by measuring the inhibition or induction of violacein (B1683560) pigment production in C. violaceum CV026.[1][3][8]
Materials:
-
Chromobacterium violaceum CV026 reporter strain
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Confirmed hits from the primary screen
-
This compound
-
24- or 48-well plates
-
Spectrophotometer
Procedure:
-
Prepare Reporter Strain Culture: Grow C. violaceum CV026 in LB broth overnight at 30°C.
-
Dose-Response Assay Setup:
-
Prepare serial dilutions of the hit compounds and this compound.
-
For Agonist Characterization: Add the reporter strain and the serially diluted compounds to the wells of a microplate.
-
For Antagonist Characterization: Add the reporter strain, a fixed concentration of C6-HSL (e.g., EC50), and the serially diluted compounds to the wells.
-
-
Incubation: Incubate the plates at 30°C for 24 hours, or until the purple pigment is clearly visible in the control wells.
-
Violacein Quantification:
-
Add dimethyl sulfoxide (B87167) (DMSO) to each well to lyse the cells and solubilize the violacein.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
-
Data Analysis:
-
Plot the absorbance against the compound concentration to generate dose-response curves.
-
Calculate the EC50 for agonists and the IC50 for antagonists.
-
Compare the dose-response curves of the hit compounds to that of this compound to classify their activity profile.
-
Mandatory Visualizations
Caption: The LuxI/LuxR-type AHL signaling pathway in Gram-negative bacteria.
Caption: High-throughput screening workflow for identifying AHL modulators.
Caption: Logical relationship of this compound in the HTS assay design.
References
- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of bacterial LuxI and LuxR quorum sensing regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis and Evaluation of Quorum Sensing Modulators Using Small Molecule Macroarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Positive Allosteric Modulators Identified Potential Therapeutics against Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Inter-kingdom Signaling Between Bacteria and Plants Using AHL Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inter-kingdom signaling, the communication between bacteria and their eukaryotic hosts, is a critical area of research for understanding pathogenesis, symbiosis, and for the development of novel therapeutics. A key bacterial communication system is quorum sensing (QS), which relies on the production and detection of small signaling molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria. The concentration of these molecules in the environment allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes like virulence factor production and biofilm formation.[1][2][3]
Plants have evolved to recognize and respond to bacterial AHLs, influencing their growth and defense mechanisms.[4][5][6] This intricate cross-talk presents an opportunity to modulate plant-bacterial interactions. AHL modulator-1 (also referred to as compound 12 in some literature) is a synthetic N-acyl-L-homoserine lactone analog that has been shown to possess both agonistic and antagonistic activities against bacterial quorum sensing.[7] This dual functionality makes it a valuable tool for dissecting the complexities of inter-kingdom signaling.
These application notes provide detailed protocols for utilizing this compound to investigate its impact on bacterial quorum sensing and subsequent effects on plant physiology, offering a framework for researchers in microbiology, plant biology, and drug development.
Characteristics of this compound
This compound is a synthetic analog of native bacterial AHLs. Its structure is designed to interact with the LuxR-type receptors that bind to natural AHLs, thereby either mimicking (agonism) or blocking (antagonism) the downstream signaling cascade.[7][8] Initial studies have demonstrated its ability to modulate QS-regulated processes such as cellulase (B1617823) activity and tissue maceration in pathogenic bacteria.[7]
Data Presentation: Quantitative Effects of AHLs and Modulators
The following tables summarize representative quantitative data on the effects of native AHLs and the expected impact of this compound. It is important to note that the specific quantitative effects of this compound will need to be determined experimentally using the protocols outlined below.
Table 1: Effect of AHLs on Bacterial Quorum Sensing-Regulated Gene Expression
| Compound | Concentration (µM) | Target Gene | Organism | Fold Change in Expression (compared to control) | Reference |
| 3-oxo-C6-HSL (Native Agonist) | 1 | luxI | Vibrio fischeri | +++ | [1] |
| C4-HSL (Native Agonist) | 10 | rhlA | Pseudomonas aeruginosa | +++ | [9] |
| This compound (Antagonist) | 1-50 | Target QS Gene | Test Bacterium | --- (Expected Dose-Dependent Decrease) | Hypothetical |
| This compound (Agonist) | 0.1-10 | Target QS Gene | Test Bacterium | +++ (Expected Dose-Dependent Increase) | Hypothetical |
Table 2: Effect of AHLs on Plant Root Development (Arabidopsis thaliana)
| Compound | Concentration (µM) | Primary Root Length (% of control) | Lateral Root Density (number/cm) | Reference |
| C6-HSL (Short-chain AHL) | 1 | ~120% | Increased | [5] |
| 3-oxo-C12-HSL (Long-chain AHL) | 10 | ~80% | Decreased | [4] |
| This compound (as Modulator) | 1-50 | To be determined | To be determined | Experimental |
Table 3: Effect of AHLs on Plant Defense Gene Expression (Arabidopsis thaliana)
| Elicitor | Concentration (µM) | Defense Gene | Fold Change in Expression (compared to control) | Reference |
| 3-oxo-C14-HSL | 10 | PR1 | +++ | [6] |
| Flg22 (Positive Control) | 0.1 | PR1 | ++++ | [6] |
| This compound (as Elicitor/Suppressor) | 1-50 | PR1, PDF1.2 | To be determined | Experimental |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on bacterial quorum sensing and plant responses.
Protocol 1: Quorum Sensing Inhibition/Activation Assay using a Reporter Strain
This protocol determines the antagonistic or agonistic activity of this compound on bacterial quorum sensing using a reporter strain that produces a measurable output (e.g., light, color) in response to a specific AHL.
Diagram: Quorum Sensing Reporter Assay Workflow
Caption: Workflow for the quorum sensing reporter assay.
Materials:
-
This compound
-
Bacterial reporter strain (e.g., Vibrio fischeri for bioluminescence, Chromobacterium violaceum for violacein (B1683560) production)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Native AHL (e.g., 3-oxo-C6-HSL for V. fischeri) for antagonism assays
-
Sterile 96-well microtiter plates
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Grow the reporter strain to the mid-logarithmic phase of growth.
-
For antagonism assay: In a 96-well plate, add the reporter strain culture, a fixed concentration of the native AHL, and varying concentrations of this compound.
-
For agonism assay: In a 96-well plate, add the reporter strain culture and varying concentrations of this compound.
-
Include appropriate controls: negative control (solvent only) and positive control (native AHL only).
-
Incubate the plate under optimal growth conditions for the reporter strain.
-
Measure the output signal (e.g., luminescence for V. fischeri, absorbance at 585 nm for violacein from C. violaceum).
-
Normalize the signal to bacterial growth (OD600) and calculate the percentage of inhibition or activation relative to the controls.
Protocol 2: Arabidopsis thaliana Root Growth Assay
This protocol assesses the effect of this compound on plant root development, a sensitive indicator of plant response to chemical signals.
Diagram: Plant Root Growth Assay Workflow
Caption: Workflow for the Arabidopsis thaliana root growth assay.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound
-
Murashige and Skoog (MS) medium
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Petri plates
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Growth chamber with controlled light and temperature
-
Scanner and image analysis software (e.g., ImageJ)
Methodology:
-
Prepare MS agar (B569324) plates containing a range of concentrations of this compound. Include a solvent-only control.
-
Surface sterilize Arabidopsis seeds and sow them on the prepared plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.
-
After a defined period (e.g., 7-10 days), scan the plates.
-
Measure the primary root length and count the number of lateral roots using image analysis software.
-
Perform statistical analysis to determine significant differences between treatments.
Protocol 3: Plant Defense Gene Expression Analysis
This protocol investigates whether this compound can prime or induce plant defense responses by measuring the expression of defense-related genes.
Diagram: Plant Defense Gene Expression Workflow
Caption: Workflow for analyzing plant defense gene expression.
Materials:
-
Arabidopsis thaliana seedlings
-
This compound
-
Bacterial elicitor (e.g., flg22 peptide) as a positive control for defense induction
-
Liquid MS medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for defense-related genes (e.g., PR1, PDF1.2) and a reference gene
-
qPCR instrument
Methodology:
-
Grow Arabidopsis seedlings in liquid MS medium.
-
For priming assay: Treat seedlings with this compound for a specified period (e.g., 24 hours), then challenge with a bacterial elicitor.
-
For direct induction assay: Treat seedlings with this compound.
-
Include appropriate controls: mock-treated, elicitor-only, and this compound only.
-
Harvest plant tissue at different time points after treatment/challenge and freeze immediately in liquid nitrogen.
-
Extract total RNA from the samples.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) to measure the relative expression levels of target defense genes.
-
Analyze the data using the ΔΔCt method, normalizing to the expression of a reference gene.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical framework for interpreting experimental outcomes.
Diagram: Bacterial Quorum Sensing Signaling Pathway
Caption: Simplified bacterial quorum sensing pathway.
Diagram: Inter-kingdom Signaling and Potential Effects of this compound
Caption: Logical framework of this compound's potential effects.
Conclusion
This compound presents a versatile chemical tool for probing the intricate communication between bacteria and plants. The protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to investigate the multifaceted roles of quorum sensing in inter-kingdom signaling. By systematically evaluating the effects of this modulator on both microbial and plant systems, new insights can be gained into the fundamental mechanisms governing these interactions, potentially leading to novel strategies for crop protection and the development of anti-virulence therapies.
References
- 1. A simple screening protocol for the identification of quorum signal antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to solve AHL modulator-1 solubility issues for in vitro assays
Welcome to the technical support center for AHL Modulator-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a compound that modulates N-acyl homoserine lactone (AHL) mediated quorum sensing in bacteria.[1][2][3][4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[5] AHLs are signaling molecules used by many Gram-negative bacteria to regulate processes such as biofilm formation and virulence factor production.[6][7] this compound can act as both an agonist and an antagonist of these signaling pathways.[1][2][3][4]
Q2: What are the primary challenges when working with this compound in vitro?
A2: Due to its likely hydrophobic nature, a common challenge with this compound is its poor aqueous solubility. This can lead to precipitation when preparing stock solutions or when diluting it into aqueous cell culture media for in vitro assays.[8][9] Maintaining the compound in a dissolved state is crucial for obtaining accurate and reproducible experimental results.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[8][9] It is important to use anhydrous, sterile DMSO to ensure the stability and sterility of your stock solution.
Q4: What is a typical starting concentration for an this compound stock solution?
A4: A common starting stock concentration for poorly soluble compounds in DMSO is in the range of 10-20 mM. However, the optimal concentration will depend on the specific requirements of your experiment and the compound's solubility limit in DMSO. It is always advisable to perform a small-scale solubility test before preparing a large batch.[8]
Q5: How can I prevent my this compound stock solution from precipitating during storage?
A5: To prevent precipitation, store stock solutions at -20°C or -80°C in small, single-use aliquots. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound and cause it to precipitate.[8][9] Ensure the vials are tightly sealed to prevent solvent evaporation.
Troubleshooting Guide: In Vitro Solubility Issues
This guide addresses the common problem of this compound precipitating out of solution during experimental setup.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution into aqueous media | "Salting out" effect: Rapid change in solvent polarity from a concentrated organic stock to an aqueous medium. | 1. Optimize Dilution Method: Perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.[9] 2. Slow Addition: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling.[10] |
| Low solubility limit in media: The final concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Lower the Final Concentration: If possible, reduce the final working concentration of the compound. 2. Increase Final Solvent Concentration: If tolerated by your cells, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control to account for solvent effects.[8] | |
| Precipitation observed in culture plates during incubation | Compound instability over time: The compound may be coming out of solution during the course of the experiment. | 1. Use of Serum: The presence of proteins in fetal bovine serum (FBS) can help stabilize hydrophobic compounds. The risk of precipitation is higher in serum-free media.[9] 2. Incorporate Surfactants: Consider using a low, non-toxic concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to prevent precipitation. Test for cell line compatibility first.[8] |
| Inconsistent experimental results | Undissolved compound: The compound may not be fully dissolved in the initial stock solution. | 1. Ensure Complete Dissolution: Vortex the stock solution vigorously. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution.[9] 2. Visual Inspection: Always visually inspect the stock solution to ensure there is no undissolved material before making dilutions. |
Quantitative Data Summary
| Solvent | Solubility (Representative) | Notes |
| DMSO | ≥ 50 mg/mL (or ≥ 10 mM) | Recommended for stock solutions. |
| Ethanol | ~10-20 mg/mL | May be used as an alternative to DMSO for some cell lines. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions. |
| Cell Culture Media (with 10% FBS) | Variable, depends on final concentration | Solubility is generally low and aided by the presence of serum proteins. Final DMSO concentration should be kept low (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, gently warm the tube at 37°C or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
To minimize precipitation, it is recommended to perform a serial dilution. a. First, prepare an intermediate dilution by adding the calculated volume of the stock solution to a smaller volume of pre-warmed medium (e.g., 100 µL). Mix gently. b. Add the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Alternatively, for a more direct dilution, add the calculated volume of the this compound stock solution dropwise into the final volume of pre-warmed medium while gently swirling the tube to ensure rapid mixing.
-
Use the prepared working solution immediately in your in vitro assay.
Visualizations
Caption: General signaling pathway of AHL-mediated quorum sensing in Gram-negative bacteria.
Caption: Troubleshooting workflow for this compound solubility issues in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AHL 调节器-1 | this compound | CAS 942296-18-6 | AHL调节剂 | 美国IvivoChem [invivochem.cn]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing the working concentration of AHL modulator-1 for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of AHL Modulator-1 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 12, is a modulator of N-acylated L-homoserine lactone (AHL) signaling. AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression in a cell-density-dependent manner. In bacterial systems, this compound has been shown to have both agonistic and antagonistic effects on quorum sensing-regulated processes, such as cellulase (B1617823) activity and potato maceration.[1]
In mammalian cells, the precise mechanism of action is still under investigation. However, AHLs are known to diffuse across cell membranes and may interact with intracellular receptors to modulate cellular pathways.
Q2: What is the recommended solvent for dissolving this compound?
AHLs are generally sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid cytotoxicity.[3]
Q3: What is the recommended working concentration range for this compound in cell-based assays?
A specific optimal working concentration for this compound has not been definitively established in the literature. However, based on studies with other AHL analogs, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. The optimal concentration will be cell-type and assay-dependent, and a dose-response experiment is essential to determine the ideal concentration for your specific experimental setup. Some potent AHL modulators have shown effects in the nanomolar range.[4]
Q4: How stable is this compound in cell culture medium?
The stability of the homoserine lactone ring in AHLs is pH and temperature-dependent. Hydrolysis of the lactone ring is more rapid at higher pH and temperatures, leading to inactivation of the molecule.[5][6] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol provides a general procedure to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity if available.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For XTT: Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Reporter Gene Assay
This protocol outlines a general method for investigating the effect of this compound on a specific signaling pathway using a luciferase reporter construct.
Materials:
-
Host cell line
-
Reporter plasmid (e.g., containing a promoter of interest driving luciferase expression)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Seed cells in a 96-well plate and transfect with the reporter plasmid according to the manufacturer's protocol.
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in the appropriate medium, as described in the cytotoxicity assay protocol.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, 24 hours) at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability data obtained from a parallel cytotoxicity assay.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 75.3 ± 8.9 |
| 100 | 45.7 ± 7.5 |
Table 2: Example Data for this compound in a Reporter Gene Assay
| This compound (µM) | Fold Change in Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.15 |
| 10 | 2.5 ± 0.3 |
| 50 | 4.8 ± 0.5 |
| 100 | 2.1 ± 0.4 (potential cytotoxicity) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | - Inactive compound.- Incorrect concentration.- Cell line not responsive.- Insufficient incubation time. | - Verify the integrity and purity of this compound.- Perform a wider dose-response (e.g., 10 nM to 100 µM).- Test on a different cell line known to be responsive to AHLs.- Optimize the incubation time (e.g., 6, 24, 48 hours). |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitation of the compound in the medium | - Poor solubility of this compound.- High final concentration of DMSO. | - Prepare fresh dilutions for each experiment.- Ensure the final DMSO concentration is ≤0.5%.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Unexpected cytotoxicity | - High concentration of this compound.- High concentration of DMSO.- Contamination. | - Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final DMSO concentration is at a non-toxic level for your cells.- Check cell cultures for contamination. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells [mdpi.com]
- 5. "The aqueous stability of N-acyl-L-homoserine lactones, their affinity " by Eric William Ziegler [repository.fit.edu]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AHL modulator-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with AHL Modulator-1. The information is tailored for researchers, scientists, and drug development professionals working on quorum sensing modulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
This compound (CAS 942296-18-6) is a synthetic molecule that modulates N-acyl-L-homoserine lactone (AHL) mediated quorum sensing in Gram-negative bacteria. It is known to exhibit both agonistic (activating) and antagonistic (inhibiting) properties. Published data indicates it can act as an agonist or antagonist in cellulase (B1617823) activity assays and potato maceration assays, demonstrating its ability to interfere with bacterial virulence and biofilm formation which are often regulated by quorum sensing.
Q2: How should I prepare a stock solution of this compound?
This compound is a small molecule with the formula C12H12BrNO3. Due to its hydrophobic nature, it is recommended to prepare stock solutions in an organic solvent before diluting into aqueous experimental media.
Stock Solution Preparation:
-
Solvent: Dissolve this compound in a minimal amount of a compatible solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate (B1210297) containing 0.01% glacial acetic acid.[1][2] High-concentration stock solutions in anhydrous DMSO with 0.2% glacial acetic acid can also be prepared and stored at -20°C.[2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your experiment, which should ideally be below 1% (v/v) to avoid solvent-induced artifacts.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q3: What bacterial strains are suitable for testing the activity of this compound?
The choice of bacterial strain depends on the specific quorum sensing system you are investigating. Reporter strains are commonly used to quantify the effect of modulators on AHL activity.
-
Chromobacterium violaceum CV026: This strain is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs. It is a common biosensor for screening quorum sensing inhibitors.
-
Agrobacterium tumefaciens NTL4(pZLR4): This reporter strain contains a traG-lacZ fusion and produces β-galactosidase in response to AHLs, allowing for quantitative analysis of quorum sensing activation or inhibition.
-
Pathogenic strains: To assess the effect of this compound on virulence, wild-type pathogenic strains known to regulate virulence factors via AHL-mediated quorum sensing can be used. Examples include Pseudomonas aeruginosa PAO1 and Pectobacterium carotovorum.
Experimental Protocols
Cellulase Activity Assay
This assay is used to determine the effect of this compound on the production of cellulase, an enzyme whose expression can be regulated by quorum sensing in some bacteria.
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a suitable bacterial strain (e.g., a cellulase-producing strain sensitive to AHL modulation) into a nutrient-rich broth and grow overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture into fresh broth containing different concentrations of this compound. Include appropriate controls: a negative control (no modulator) and a vehicle control (solvent only).
-
-
Incubation:
-
Incubate the cultures for a period sufficient for cellulase production (e.g., 24-48 hours), ensuring consistent growth conditions across all samples.
-
-
Sample Preparation:
-
Centrifuge the bacterial cultures to pellet the cells.
-
Collect the supernatant, which contains the secreted cellulase.
-
-
Cellulase Activity Measurement:
-
The activity of cellulase is determined by measuring the amount of reducing sugars released from a cellulose (B213188) substrate, such as carboxymethyl cellulose (CMC).
-
Add a defined volume of the bacterial supernatant to a solution containing CMC in a suitable buffer (e.g., 0.05 M citrate (B86180) buffer, pH 4.8).[3]
-
Incubate the reaction at an optimal temperature (e.g., 50°C) for a specific time (e.g., 60 minutes).[3]
-
Stop the reaction by adding a colorimetric reagent for reducing sugars, such as 3,5-dinitrosalicylic acid (DNS).[3]
-
Boil the samples to develop the color and then measure the absorbance at 540 nm.
-
A standard curve using known concentrations of glucose should be prepared to quantify the amount of reducing sugar produced.[3]
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Absorbance at 540 nm (Mean ± SD) | Cellulase Activity (% of Control) |
| Negative Control | 0 | 0.85 ± 0.05 | 100% |
| Vehicle Control | 0 (DMSO) | 0.84 ± 0.06 | 98.8% |
| Modulator (Agonist) | 10 | 1.02 ± 0.07 | 120% |
| Modulator (Antagonist) | 100 | 0.48 ± 0.04 | 56.5% |
Potato Maceration (Soft Rot) Assay
This assay assesses the ability of this compound to inhibit the production of pectolytic enzymes by pathogenic bacteria, which are responsible for the maceration of plant tissues.
Methodology:
-
Bacterial Inoculum Preparation:
-
Grow a pathogenic bacterial strain known to cause soft rot, such as Pectobacterium carotovorum, overnight in a suitable broth.
-
Wash and resuspend the bacterial cells in a buffer to a standardized optical density (e.g., OD600 of 1.0).
-
-
Potato Slice Preparation:
-
Select healthy, firm potatoes and surface-sterilize them (e.g., with 70% ethanol (B145695) followed by a bleach solution and sterile water rinses).
-
Aseptically cut the potatoes into uniform slices (e.g., 5 mm thick).
-
-
Inoculation and Treatment:
-
Inoculate the center of each potato slice with a small volume (e.g., 10 µL) of the bacterial suspension.
-
Apply different concentrations of this compound to the inoculation site. Include a negative control (bacteria only) and a vehicle control.
-
-
Incubation:
-
Place the potato slices in a humid chamber and incubate at a suitable temperature (e.g., 28-30°C) for 48-72 hours.
-
-
Assessment of Maceration:
-
After incubation, visually inspect the potato slices for tissue maceration (soft rot).
-
Quantify the macerated tissue by weighing the slice before and after removing the rotted tissue with a spatula.[4] The difference in weight represents the amount of macerated tissue.
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Mass of Macerated Tissue (g) (Mean ± SD) | Inhibition of Maceration (%) |
| Negative Control | 0 | 2.5 ± 0.3 | 0% |
| Vehicle Control | 0 (DMSO) | 2.4 ± 0.2 | 4% |
| Modulator | 50 | 1.1 ± 0.2 | 56% |
| Modulator | 100 | 0.5 ± 0.1 | 80% |
Troubleshooting Guide
Issue 1: High variability between replicates in bioassays.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure all experimental parameters are tightly controlled. This includes inoculum size, growth media composition, incubation temperature, and timing of measurements. Use multichannel pipettes for adding reagents to minimize variations.
-
-
Possible Cause: Heterogeneity in biological samples.
-
Solution: When using potato slices, select potatoes of the same variety, size, and age. For bacterial cultures, ensure the starting inoculum is from the same growth phase (e.g., mid-logarithmic phase) for all experiments.[5]
-
Issue 2: No observable effect of this compound.
-
Possible Cause: Incorrect concentration range.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
-
-
Possible Cause: Instability of the modulator.
-
Solution: AHLs can be sensitive to pH and temperature.[6] Ensure the experimental buffer is at a pH where the modulator is stable. Prepare fresh dilutions of the modulator from a frozen stock for each experiment.
-
-
Possible Cause: The chosen bacterial strain is not responsive to the specific AHL being modulated.
-
Solution: Verify that the quorum sensing system of your bacterial strain is sensitive to the class of AHLs that Modulator-1 is designed to affect.
-
Issue 3: Observing both agonistic and antagonistic effects.
-
Possible Cause: Dual-function nature of the modulator.
-
Solution: This is a known characteristic of some modulators. The effect can be concentration-dependent. Typically, agonistic effects are observed at lower concentrations, while antagonistic effects become dominant at higher concentrations. Carefully map the dose-response curve to identify the concentration at which the switch from agonism to antagonism occurs.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: High concentrations of any compound can lead to non-specific effects. Correlate the observed effects with known quorum sensing-regulated phenotypes to ensure the activity is specific. Include controls to test for general toxicity or growth inhibition at high modulator concentrations.
-
Issue 4: Conflicting results between different types of assays.
-
Possible Cause: Different quorum sensing-regulated pathways are being measured.
-
Solution: this compound may have different effects on different quorum sensing-regulated genes. For example, it might inhibit virulence factor production (e.g., in the potato maceration assay) while having a different effect on another phenotype. This highlights the complexity of quorum sensing networks.
-
-
Possible Cause: Assay-specific artifacts.
-
Solution: Critically evaluate the principles of each assay. For example, in a reporter gene assay, the modulator might interfere with the reporter protein itself. Run appropriate controls to rule out such artifacts.
-
Visualizations
Caption: AHL Quorum Sensing Pathway and Points of Intervention by this compound.
Caption: General Experimental Workflow for Testing this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: Addressing Potential Off-Target Effects of AHL Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of AHL modulator-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (CAS: 942296-18-6) is a synthetic molecule that modulates N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria.[1] It exhibits both agonistic and antagonistic properties, meaning it can both activate and inhibit quorum sensing-regulated processes, depending on the bacterial species and the specific assay.[1] Its primary research application is the study of quorum sensing pathways and the development of anti-biofilm and anti-virulence agents.
Q2: What are the known on-target effects of this compound?
The known on-target effects of this compound are related to its modulation of bacterial quorum sensing. Quantitative data from supplier information indicates its activity in the following assays:
-
Cellulase (B1617823) Activity Assay: Demonstrates both agonistic (21%) and antagonistic (42%) effects.
-
Potato Maceration Assay: Shows both agonistic (5%) and antagonistic (32%) effects.
These assays are typically used to screen for compounds that interfere with virulence factor production in plant pathogens like Pectobacterium atrosepticum (formerly Erwinia carotovora).
Q3: What are potential off-target effects of this compound in eukaryotic cells?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, studies on other AHLs suggest potential interactions with eukaryotic signaling pathways. As AHLs can diffuse into mammalian and plant cells, they have been shown to modulate various cellular processes, including inflammation and immune responses.[2][3][4] Therefore, researchers should be aware of potential off-target effects on pathways such as:
-
Mitogen-Activated Protein Kinase (MAPK) pathway: AHLs have been reported to influence MAPK signaling, which is involved in cell proliferation, differentiation, and apoptosis.[2]
-
Nuclear Factor-kappa B (NF-κB) pathway: Some AHLs can modulate the NF-κB pathway, a key regulator of the inflammatory response.[4][5]
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize the risk of off-target effects, it is crucial to:
-
Perform dose-response experiments: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Include appropriate controls: Use vehicle controls (e.g., DMSO, the solvent for the modulator) and, if possible, a structurally related but inactive compound.
-
Use multiple, unrelated assays: Confirm the observed phenotype using different experimental setups to ensure it is not an artifact of a single assay.
-
Perform target validation studies: If a specific off-target effect is suspected, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative off-target protein to see if the phenotype is rescued.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent final concentration of the modulator. | 1. Standardize cell seeding density, passage number, and media composition. 2. Prepare fresh stock solutions of this compound and store them properly at -20°C.[1] 3. Ensure accurate pipetting and thorough mixing when diluting the compound. |
| High cell toxicity or unexpected cell death | 1. Off-target effects on essential cellular pathways. 2. Concentration of the modulator is too high. 3. Solvent toxicity (e.g., DMSO). | 1. Investigate potential off-target effects on pathways like MAPK and NF-κB (see experimental protocols below). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration. 3. Ensure the final concentration of the solvent is consistent across all conditions and below the toxic threshold for your cell type (typically <0.5% for DMSO). |
| No observable on-target effect in a bacterial assay | 1. Incorrect bacterial strain or growth phase. 2. Inappropriate assay conditions (e.g., temperature, incubation time). 3. this compound is not active against the specific bacterial species. | 1. Use a bacterial strain known to be responsive to AHL modulation and ensure it is in the correct growth phase for quorum sensing activation. 2. Optimize assay parameters based on literature for the specific bacterial species. 3. Test a range of concentrations and consider that the modulator may have species-specific activity. |
| Contradictory agonistic and antagonistic effects | The dual activity of this compound is an inherent property. | Carefully design experiments to dissect the specific conditions (e.g., concentration, presence of native AHLs) that favor either agonistic or antagonistic activity. Consider using bacterial reporter strains that are sensitive to either activation or inhibition of specific quorum sensing pathways. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Assay | Agonistic Effect | Antagonistic Effect | Reference |
| Activity | Cellulase Activity | 21% | 42% | |
| Activity | Potato Maceration | 5% | 32% |
Experimental Protocols
Cellulase Activity Assay (Adapted from general protocols)
Objective: To determine the effect of this compound on the production of cellulase, a quorum sensing-regulated virulence factor in some plant pathogenic bacteria.
Materials:
-
Bacterial strain (e.g., a Pectobacterium species)
-
Luria-Bertani (LB) broth
-
Carboxymethyl cellulose (B213188) (CMC) agar (B569324) plates (LB agar supplemented with 0.5% CMC)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Congo Red solution (0.1% w/v)
-
Spectrophotometer
Methodology:
-
Bacterial Culture: Inoculate the bacterial strain into LB broth and grow overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.
-
Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 µM) and a vehicle control (DMSO) to the diluted bacterial cultures. If testing for antagonism, also include a known AHL inducer.
-
Incubation: Incubate the cultures for a specific period (e.g., 24 hours) to allow for cellulase production.
-
Spotting on CMC Agar: Spot 5 µL of each culture onto the CMC agar plates.
-
Incubation: Incubate the plates at the optimal temperature for 24-48 hours.
-
Visualization: Flood the plates with Congo Red solution for 15 minutes and then destain with 1 M NaCl.
-
Data Analysis: Measure the diameter of the clear halo around each spot. A larger halo indicates higher cellulase activity. Compare the halo sizes of the treated samples to the controls to determine agonistic or antagonistic effects.
Potato Maceration Assay (Adapted from general protocols)
Objective: To assess the ability of this compound to inhibit the maceration of potato tissue caused by bacterial virulence factors.[6][7]
Materials:
-
Fresh, healthy potatoes
-
Bacterial strain (e.g., Pectobacterium atrosepticum)
-
LB broth
-
This compound stock solution
-
Sterile water
-
Sterile pipette tips
Methodology:
-
Potato Preparation: Wash and surface-sterilize potatoes with 70% ethanol (B145695) and then sterile water.
-
Bacterial Inoculum: Prepare an overnight culture of the bacterial strain and adjust the cell density to 10^8 CFU/mL.
-
Treatment: Mix the bacterial suspension with different concentrations of this compound or a vehicle control.
-
Inoculation: Create a small wound in the potato tuber with a sterile pipette tip and inoculate with a small volume (e.g., 10 µL) of the treated bacterial suspension.[7]
-
Incubation: Place the inoculated potatoes in a humid chamber at room temperature for 48-72 hours.
-
Data Analysis: Measure the diameter or weight of the macerated (rotted) tissue.[8] A reduction in the maceration zone in the presence of this compound indicates an antagonistic effect.
Assessing Off-Target Effects on MAPK and NF-κB Pathways in Mammalian Cells
Objective: To determine if this compound has off-target effects on the MAPK and NF-κB signaling pathways in a relevant mammalian cell line (e.g., macrophages like RAW 264.7 or intestinal epithelial cells like Caco-2).
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
LPS (lipopolysaccharide) for NF-κB activation
-
PMA (phorbol 12-myristate 13-acetate) for MAPK activation
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with different concentrations of this compound or vehicle for a predetermined time (e.g., 1-24 hours).
-
Pathway Activation: For the last 30 minutes of treatment, stimulate the cells with an appropriate activator (e.g., LPS for NF-κB, PMA for MAPK).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each condition. An alteration in this ratio in the presence of this compound indicates an off-target effect on the respective pathway.
Visualizations
Caption: On-target action of this compound on the bacterial quorum sensing pathway.
Caption: Hypothesized off-target effect of this compound on the MAPK signaling pathway.
Caption: Hypothesized off-target effect of this compound on the NF-κB signaling pathway.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 6. rootspress.org [rootspress.org]
- 7. Molecular characterization of Pectobacterium atrosepticum infecting potato and its management through chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to ensure the stability and prevent degradation of AHL modulator-1 in experimental conditions
Welcome to the technical support center for AHL Modulator-1. This guide provides essential information, troubleshooting advice, and detailed protocols to help you ensure the stability and prevent the degradation of this compound during your experiments. As this compound is a member of the N-acylhomoserine lactone (AHL) family, this guide is based on the well-established chemical properties of AHLs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation is the chemical breakdown of the homoserine lactone ring, a process known as lactonolysis. This reaction is highly dependent on pH and temperature.[1][2] Alkaline conditions (pH > 7) and elevated temperatures significantly accelerate the rate of this degradation, opening the lactone ring and rendering the molecule inactive.[1][2]
Q2: How should I store my stock solution of this compound?
A2: For long-term stability, stock solutions should be prepared in an appropriate organic solvent, such as anhydrous DMSO or ethyl acetate (B1210297), and stored in tightly sealed vials at -20°C or lower.[3] To further prevent degradation, it is recommended to acidify the stock solution slightly by adding a very small amount of glacial acetic acid (e.g., to a final concentration of 0.01-0.2%).[3][4] This maintains an acidic environment that inhibits spontaneous lactonolysis.[3]
Q3: What is the ideal pH range for working with this compound in experimental buffers?
A3: this compound is most stable in acidic conditions (pH < 7). The rate of lactone ring hydrolysis is significantly reduced at acidic pH.[2][5] If your experimental conditions permit, maintaining a slightly acidic pH (e.g., pH 6.0) will enhance the stability of the molecule. In neutral or alkaline media (e.g., many bacterial growth media with pH 7.0-8.4), the molecule will degrade over time.[2]
Q4: Does the acyl chain length of an AHL affect its stability?
A4: Yes, the length of the N-linked acyl side chain has a significant impact on stability. AHLs with longer acyl chains are generally more stable and less susceptible to hydrolysis than those with shorter chains.[2] For example, under slightly alkaline conditions, long-chain AHLs are more stable than short-chain AHLs.[2]
Troubleshooting Guide
Problem: My this compound solution appears to have lost activity or gives inconsistent results.
-
Possible Cause 1: Degradation due to pH.
-
Question: Are you dissolving or diluting the this compound in a neutral or alkaline buffer (pH ≥ 7.0) for an extended period before use? Many common biological buffers and bacterial growth media can reach pH levels of 8.0 or higher, which rapidly degrades AHLs.[2]
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Solution: Prepare fresh dilutions of this compound immediately before use. If possible, buffer your experimental medium to a slightly acidic pH. For long incubations, consider the rate of degradation at your specific pH and temperature and account for the decreasing effective concentration.
-
-
Possible Cause 2: Improper Stock Solution Storage.
-
Question: How was your stock solution prepared and stored? Was it dissolved in a high-purity, anhydrous solvent? Was it stored at an appropriate temperature (-20°C or below)?
-
Solution: Ensure stock solutions are prepared in anhydrous DMSO or acidified ethyl acetate and stored in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][6]
-
-
Possible Cause 3: Low Aqueous Solubility (especially for long-chain AHLs).
-
Question: Are you observing any precipitate when you add your stock solution to the aqueous experimental medium? Long-chain AHLs are hydrophobic and can precipitate out of aqueous solution, reducing the effective concentration.[4][7]
-
Solution: When diluting the stock, add it to the aqueous medium while vortexing to aid dispersion. Avoid using final concentrations that exceed the solubility limit. For very hydrophobic AHLs, a small final concentration of a co-solvent like DMSO (e.g., <1%) may be necessary, but be sure to include a vehicle control in your experiments.[7]
-
Quantitative Data: AHL Stability
The stability of AHLs is highly dependent on the acyl chain length, temperature, and pH. The following table summarizes the relative rates of hydrolysis (degradation) for various AHLs at two different temperatures in a slightly alkaline condition, demonstrating these effects.
| AHL Compound | Acyl Chain | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| C4-HSL | 4 Carbons | 1.00 | 2.50 |
| 3-oxo-C6-HSL | 6 Carbons (with 3-oxo) | 0.80 | 2.00 |
| C6-HSL | 6 Carbons | 0.60 | 1.50 |
| C8-HSL | 8 Carbons | 0.45 | 1.10 |
| Data adapted from Yates et al., 2002. Rates are relative to C4-HSL at 22°C. A higher value indicates faster degradation.[2] |
This data clearly shows that hydrolysis rates increase with temperature and decrease as the acyl chain length increases.[2]
Experimental Protocols
Protocol 1: Preparation of Acidified Stock Solution
This protocol describes how to prepare a stable 100 mM stock solution of this compound.
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO), glacial acetic acid, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 100 mM solution.
-
Weigh the solid this compound in a sterile microcentrifuge tube.
-
Prepare the solvent by adding 0.2% glacial acetic acid to anhydrous DMSO (e.g., add 2 µL of glacial acetic acid to 998 µL of anhydrous DMSO).[3]
-
Add the acidified DMSO to the tube containing the solid this compound to achieve the final concentration of 100 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and preparation date.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessing this compound Stability in Experimental Medium
This protocol provides a method to test the stability of your modulator under your specific experimental conditions using a reporter strain.
-
Materials: Your experimental medium/buffer, this compound stock solution, an AHL biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4), appropriate growth plates/tubes.
-
Procedure:
-
Add this compound from your stock solution to your experimental medium to a final concentration known to elicit a strong response in your biosensor.
-
Create a time-course experiment by incubating this solution under your standard experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated solution. Immediately freeze the aliquot at -20°C or use it in the bioassay.
-
As a control, prepare a fresh dilution of the this compound in the same medium at each time point.
-
Once all samples are collected, perform a bioassay (e.g., a well diffusion assay or a quantitative reporter assay) to measure the activity of the AHL in each time-point sample and its corresponding fresh control.
-
Compare the activity of the incubated samples to the fresh controls. A decrease in activity over time indicates degradation.
-
Visualizations
Below are diagrams illustrating key concepts for handling this compound.
Caption: Primary degradation pathway of this compound via pH- and temperature-dependent lactonolysis.
Caption: Recommended workflow for handling this compound to ensure stability.
Caption: Troubleshooting flowchart for diagnosing issues with this compound activity.
References
- 1. Frontiers | Deciphering Physiological Functions of AHL Quorum Quenching Acylases [frontiersin.org]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Biofilm Inhibition Assays with AHL Modulator-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of biofilm inhibition assays utilizing AHL Modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule designed to interfere with N-acyl-homoserine lactone (AHL) mediated quorum sensing (QS) in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, which is crucial for biofilm formation and virulence factor production.[1][2][3] this compound can act as both an agonist (activator) and an antagonist (inhibitor) of AHL signaling pathways, making its effect context-dependent.[4] This dual activity means it can either mimic or block the native AHL signal molecules, thereby disrupting the normal QS cascade that leads to biofilm development.
Q2: In which bacterial species can I use this compound?
This compound is intended for use in Gram-negative bacteria that utilize AHL-based quorum sensing systems. Common model organisms for studying biofilm inhibition with AHL modulators include Pseudomonas aeruginosa, Chromobacterium violaceum, and various Vibrio species.[2][5][6] The effectiveness of the modulator can vary between species due to differences in their LuxR-type receptors.
Q3: What is the optimal concentration range for this compound?
The optimal concentration of this compound is highly dependent on the bacterial species, the specific assay conditions (e.g., media, incubation time), and whether an agonistic or antagonistic effect is being investigated. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. Generally, concentrations for AHL modulators are tested in the nanomolar to low micromolar range.[7]
Q4: How should I prepare and store this compound stock solutions?
Due to the limited solubility of many AHL analogs in aqueous solutions, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate.[8] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of the organic solvent in the bacterial culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects on bacterial growth and biofilm formation.
Q5: What are potential off-target effects of this compound?
Off-target effects occur when a molecule interacts with targets other than the intended one, leading to unintended biological consequences.[9][10] For this compound, potential off-target effects could include inhibition of bacterial growth (bacteriostatic or bactericidal effects), interference with general metabolic pathways, or alteration of the physical properties of the cell membrane. It is crucial to include appropriate controls to distinguish between specific anti-QS activity and general toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a crystal violet assay. | 1. Inconsistent pipetting: Inaccurate dispensing of bacterial culture, media, or this compound. 2. Edge effect: Increased evaporation in the outer wells of the 96-well plate.[11] 3. Uneven biofilm formation: Clumping of bacteria or inconsistent surface properties of the microplate. 4. Incomplete washing: Residual planktonic cells or crystal violet stain skewing absorbance readings.[12] | 1. Use calibrated pipettes and ensure proper mixing before dispensing. 2. To mitigate the edge effect, fill the peripheral wells with sterile water or media without bacteria and do not use them for experimental data.[11] 3. Ensure a homogenous bacterial suspension before inoculation. Use tissue culture-treated plates for consistent surface properties. 4. Follow a standardized washing protocol, ensuring gentle but thorough rinsing to remove all non-adherent cells and excess stain.[13] |
| No observable biofilm inhibition at expected concentrations. | 1. This compound degradation: The compound may be unstable under the experimental conditions (e.g., high pH, elevated temperature). AHLs can undergo lactonolysis (hydrolysis of the lactone ring) at alkaline pH.[1] 2. Inappropriate concentration: The concentration used may be too low to elicit an inhibitory effect. 3. Bacterial strain is not susceptible: The target bacterium may lack the specific AHL signaling pathway that the modulator targets, or it may have efflux pumps that remove the compound. 4. Agonistic effect: At certain concentrations, the modulator may be acting as an agonist, potentially enhancing biofilm formation. | 1. Check the pH of your culture medium over the course of the experiment. If it becomes alkaline, consider using a buffered medium. Prepare fresh working solutions of the modulator for each experiment. 2. Perform a dose-response curve with a wider range of concentrations. 3. Confirm that your bacterial strain uses an AHL-based QS system. 4. Test the modulator in an agonist assay to determine if it enhances the QS response at the tested concentrations. |
| Inhibition of bacterial growth observed along with biofilm inhibition. | 1. Cytotoxicity of this compound: The compound may have bacteriostatic or bactericidal effects at the tested concentrations. 2. Toxicity of the solvent: The concentration of the organic solvent (e.g., DMSO) used to dissolve the modulator may be too high. | 1. Perform a bacterial growth curve (e.g., measuring OD600) in the presence of the modulator at the same concentrations used in the biofilm assay. A true anti-biofilm agent should inhibit biofilm formation at sub-inhibitory concentrations (sub-MIC). 2. Ensure the final solvent concentration is below the toxicity threshold for your bacterial strain (typically <0.5%). Include a solvent-only control in your experiments. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The modulator has low solubility in the aqueous culture medium.[8] 2. High concentration: The working concentration exceeds the solubility limit of the compound. | 1. Prepare the working solution by adding the stock solution dropwise to the medium while vortexing to facilitate dissolution. Alternatively, add the stock to an empty tube, allow the solvent to evaporate, and then add the medium.[8] 2. Lower the working concentration or try a different solvent for the stock solution that is miscible with the culture medium. |
Quantitative Data Summary
The following table summarizes hypothetical efficacy data for this compound against common bacterial strains used in biofilm research. Note that specific values should be determined experimentally for your particular strain and conditions.
| Bacterial Strain | Assay Type | Parameter | Value | Reference |
| Pseudomonas aeruginosa PAO1 | Crystal Violet Biofilm Assay | IC₅₀ (Antagonist) | 5-20 µM | Hypothetical |
| Pseudomonas aeruginosa PAO1 | QS Reporter Strain (e.g., lasB-gfp) | EC₅₀ (Agonist) | 0.1-1 µM | Hypothetical |
| Chromobacterium violaceum CV026 | Violacein (B1683560) Inhibition Assay | % Inhibition at 10 µM | 30-50% | Hypothetical |
| Chromobacterium violaceum ATCC 12472 | Violacein Production Assay | % Agonist Activity at 1 µM | 15-25% | Based on general data[4] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Inhibition Assay
This protocol is adapted from standard methods for quantifying biofilm formation in a 96-well plate format.[13][14]
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in a suitable broth medium (e.g., LB, TSB). Dilute the overnight culture 1:100 in fresh medium.
-
Prepare Assay Plate:
-
Add 100 µL of sterile medium to the peripheral wells of a 96-well flat-bottom plate to minimize edge effects.
-
In the experimental wells, add 100 µL of the diluted bacterial culture.
-
Add varying concentrations of this compound to the designated wells. Include a positive control (bacteria and medium only) and a negative control (medium only). Also, include a solvent control.
-
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three to four times with distilled water.
-
-
Solubilization and Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Protocol 2: C. violaceum Violacein Inhibition/Production Assay
This protocol utilizes Chromobacterium violaceum as a reporter strain to assess the anti-QS or pro-QS activity of this compound. C. violaceum produces a purple pigment, violacein, in response to AHLs.[2][15]
-
Prepare Reporter Strain:
-
For antagonist assays, use a mutant strain like C. violaceum CV026, which cannot produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs.[16]
-
For agonist assays, the wild-type strain (C. violaceum ATCC 12472) can be used.
-
-
Assay Setup (Antagonist):
-
Grow an overnight culture of C. violaceum CV026. Dilute it 1:1000 in fresh LB broth.
-
In a 96-well plate, add the diluted culture.
-
Add a known concentration of an appropriate AHL (e.g., C6-HSL) to induce violacein production.
-
Add different concentrations of this compound.
-
Include controls: no AHL, AHL only, and solvent control.
-
-
Assay Setup (Agonist):
-
Grow an overnight culture of wild-type C. violaceum ATCC 12472. Dilute as above.
-
In a 96-well plate, add the diluted culture and different concentrations of this compound.
-
-
Incubation and Quantification:
-
Incubate the plate at 30°C for 16-24 hours.
-
Quantify violacein production by measuring the absorbance at 585 nm or by extracting the pigment with DMSO and then measuring the absorbance.
-
Visualizations
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Synthetic Modulators of a Quorum Sensing Repressor in Pseudomonas aeruginosa Identified from Second-Generation Libraries of N-Acylated l-Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of AHL modulator-1 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and use of AHL Modulator-1 stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the modulator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For similar N-acyl-homoserine lactone (AHL) analogs, acidified ethyl acetate (B1210297) has also been used to improve stability by preventing the degradation of the lactone ring.[1]
Q2: What are the optimal storage temperatures and expected shelf-life for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Why is it important to prevent freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can lead to the degradation of the compound and can also introduce moisture into the stock solution, which may compromise its stability. Aliquoting the stock solution ensures that you are always working with a fresh, uncompromised sample for your experiments.
Q4: Can I store my this compound stock solution in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. AHLs are susceptible to hydrolysis of the lactone ring (lactonolysis) at neutral or basic pH, which inactivates the molecule.[2] If your experiment requires an aqueous solution, it should be prepared fresh from the DMSO stock solution immediately before use.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Excellent solvent for many organic molecules, minimizes water-related degradation. |
| Storage Temperature | -80°C (long-term) / -20°C (short-term) | Low temperatures slow down chemical degradation processes. |
| Duration | Up to 6 months at -80°C / Up to 1 month at -20°C | Based on general stability of similar small molecules. |
| Aliquoting | Single-use volumes | Prevents repeated freeze-thaw cycles and contamination. |
| Container | Amber glass vials with Teflon-lined caps | Protects from light and ensures a tight seal to prevent solvent evaporation. |
Note: The stability of this compound may vary depending on the specific experimental conditions. The data above represents best practices based on supplier recommendations and literature on similar compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent for long-term storage.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass vials with Teflon-lined caps
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Calibrated analytical balance
-
Vortex mixer
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Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber glass vials. The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Tightly cap the vials and store them at -80°C for long-term storage or -20°C for short-term use.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Quality Control of this compound Stock Solution using LC-MS
Objective: To verify the identity and assess the purity and integrity of the prepared this compound stock solution.
Materials:
-
This compound stock solution
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
LC-MS vials
Procedure:
-
Sample Preparation: Prepare a dilute sample of the this compound stock solution in a suitable solvent compatible with the LC-MS method (e.g., 1 µM in 50:50 acetonitrile:water).
-
LC-MS Method Development: Develop an appropriate LC-MS method to separate this compound from potential impurities and degradation products. This will involve optimizing the mobile phase gradient, column temperature, and flow rate.[3]
-
Mass Spectrometry Parameters: Optimize the MS parameters, including ionization mode (e.g., electrospray ionization - ESI), and detection of the expected molecular ion of this compound.[3]
-
Injection and Data Acquisition: Inject the prepared sample onto the LC-MS system and acquire the data.
-
Data Analysis:
-
Identity Confirmation: Verify the presence of the peak corresponding to this compound by comparing its retention time and mass-to-charge ratio (m/z) with a reference standard or theoretical value.
-
Purity Assessment: Integrate the area of the main peak and any impurity peaks in the chromatogram. Calculate the purity of the stock solution as the percentage of the main peak area relative to the total peak area.
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Degradation Check: Look for the presence of peaks that may correspond to degradation products, such as the hydrolyzed form of the molecule.
-
-
Documentation: Record the results of the QC analysis, including the chromatogram, mass spectrum, and calculated purity.
Mandatory Visualizations
Caption: A diagram illustrating the general AHL quorum sensing pathway and the dual modulatory role of this compound.
Caption: A workflow diagram outlining the steps for preparing and performing quality control on this compound stock solutions.
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve completely in DMSO.
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Possible Cause: The concentration may be too high, or the DMSO may not be of sufficient purity or may have absorbed water.
-
Solution:
-
Try gently warming the solution in a water bath (up to 37°C) while vortexing.
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
If the issue persists, consider preparing a slightly lower concentration stock solution.
-
Issue 2: I observe precipitation when I add my this compound stock solution to my aqueous experimental medium.
-
Possible Cause: this compound is likely hydrophobic and has low solubility in aqueous solutions. The final concentration in your medium may be above its solubility limit.
-
Solution:
-
Ensure that the final concentration of DMSO in your experimental medium is as low as possible but sufficient to maintain solubility. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell cultures and bacteria.
-
Add the this compound stock solution to the medium while vortexing or stirring to ensure rapid and even distribution.
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Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
-
Issue 3: My experiments are giving inconsistent results, and I suspect my this compound stock is degrading.
-
Possible Cause: The stock solution may have undergone degradation due to improper storage, repeated freeze-thaw cycles, or contamination.
-
Solution:
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Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Perform a quality control check on your stock solution using LC-MS, as described in the protocol above, to assess its purity and integrity.
-
If degradation is confirmed, prepare a fresh stock solution from the powder.
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Consider adding a small percentage (e.g., 0.1%) of glacial acetic acid to the DMSO to further stabilize the lactone ring, a technique used for other AHLs. However, ensure that this is compatible with your experimental system.
-
Issue 4: I am not observing the expected biological activity of this compound.
-
Possible Cause: In addition to compound degradation, the lack of activity could be due to issues with the experimental setup or the biological system itself.
-
Solution:
-
Verify the integrity of your stock solution via QC.
-
Include positive and negative controls in your experiments to ensure that the assay is working as expected.
-
Confirm that the concentration of this compound used is appropriate for the target system. You may need to perform a dose-response curve.
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Ensure that the pH of your experimental medium is not basic, as this can lead to rapid inactivation of the AHL modulator.[2]
-
References
- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The aqueous stability of N-acyl-L-homoserine lactones, their affinity " by Eric William Ziegler [repository.fit.edu]
- 3. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for AHL modulator-1 treatment in plant studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-acyl homoserine lactones (AHLs) to modulate plant responses. The information is tailored for researchers, scientists, and drug development professionals working in the field of plant biology.
Frequently Asked Questions (FAQs)
Q1: What are AHLs and why are they used in plant studies?
A1: N-acyl homoserine lactones (AHLs) are signaling molecules used by Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that coordinates gene expression based on population density.[1][2] In plant studies, AHLs are investigated for their ability to influence plant growth, development, and immunity.[3][4] Plants have evolved to perceive these bacterial signals, which can lead to responses such as enhanced root growth or "priming" for a more robust defense against pathogens.[5][6]
Q2: Is "AHL modulator-1" a specific compound?
A2: The term "this compound" does not refer to a specific, recognized compound in scientific literature. Rather, it likely describes the function of various AHL molecules that act as modulators of plant processes. The effects of AHLs are dependent on the specific molecule, its concentration, the plant species, and the duration of exposure.[1]
Q3: What is AHL priming and how does it benefit plants?
A3: AHL priming is a process where pre-treatment with an AHL molecule enhances a plant's defense response to a subsequent pathogen attack.[5][6] This "primed" state allows for a faster and stronger activation of defense mechanisms, such as the production of defense-related hormones and reinforcement of cell walls.[6][7] This can lead to increased resistance against a broad range of pathogens.[3][8]
Q4: How long does it take to see an effect after AHL treatment?
A4: The time required to observe an effect depends on the specific response being measured. Changes in gene expression can be detected within hours of treatment.[1] Morphological changes, such as alterations in root growth, may take several days to become apparent.[3][9] Priming effects on defense responses are typically assessed by challenging the plant with a pathogen a few days after AHL treatment.[3]
Troubleshooting Guide
Issue 1: No observable effect on plant growth after AHL treatment.
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Possible Cause 1: Inappropriate AHL type for the intended response.
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Solution: The structure of the AHL molecule, particularly the length of its acyl chain, is critical. Short-chain AHLs (e.g., C6-HSL, oxo-C8-HSL) are generally associated with growth promotion, while long-chain AHLs (e.g., oxo-C12-HSL, oxo-C14-HSL) are more effective at priming defense responses and may not promote growth.[3] Ensure you are using the appropriate AHL for your desired outcome.
-
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Possible Cause 2: Suboptimal concentration.
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Solution: AHL effects are dose-dependent. Concentrations that are too low may not elicit a response, while very high concentrations can sometimes have inhibitory effects.[9] A typical starting concentration for in vitro studies is 6 µM.[3] It is advisable to perform a dose-response experiment with concentrations ranging from approximately 1 µM to 50 µM to determine the optimal concentration for your specific plant species and experimental conditions.
-
-
Possible Cause 3: Insufficient incubation time.
Issue 2: Inconsistent or variable results between experiments.
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Possible Cause 1: Instability of AHLs.
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Solution: AHLs can degrade, especially at non-neutral pH. Prepare fresh stock solutions and add them to your plant growth medium just before use. Store stock solutions (typically in a solvent like acetone (B3395972) or DMSO) at -20°C.
-
-
Possible Cause 2: Method of application.
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Solution: For in vitro studies, adding the AHL to the growth medium ensures consistent exposure.[3] For soil-grown plants, drenching the soil provides a uniform application to the root system. Ensure the application method is consistent across all replicates and experiments.
-
-
Possible Cause 3: Plant growth conditions.
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Solution: Environmental factors such as light, temperature, and nutrient availability can influence a plant's response to AHLs. Maintain consistent and controlled growth conditions for all experiments to ensure reproducibility.
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Issue 3: AHL-priming does not lead to enhanced disease resistance.
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Possible Cause 1: Inadequate priming duration.
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Solution: The priming effect requires time to be established. A typical priming period is 3 days of AHL treatment before challenging the plant with a pathogen.[3]
-
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Possible Cause 2: Pathogen is not susceptible to the induced defense pathway.
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Solution: AHL priming can activate different defense signaling pathways. For example, some AHLs prime salicylic (B10762653) acid (SA)-dependent pathways, which are effective against biotrophic pathogens, while others may influence jasmonic acid (JA)-dependent pathways, which are generally effective against necrotrophic pathogens.[6][10] Ensure the pathogen used in your assay is appropriate for the defense pathway you expect to be primed.
-
Quantitative Data Summary
The optimal incubation time and concentration for AHL treatment are highly dependent on the specific AHL molecule, the plant species, and the biological response being measured. The following tables summarize data from studies on Arabidopsis thaliana and other model plants.
Table 1: Incubation Times and Concentrations for Plant Growth Modulation
| AHL Compound | Plant Species | Concentration | Incubation Time | Observed Effect |
| C6-HSL | Arabidopsis thaliana | 3, 6, 12 µM | 4-11 days | Increased root length and shoot biomass.[3] |
| oxo-C8-HSL | Arabidopsis thaliana | 6 µM | 11 days | Increased shoot and root biomass.[3] |
| oxo-C10-HSL | Mung Bean | 10-50 µM | 7 days | Induction of adventitious roots.[9] |
| C12-HSL | Barley | 1-50 µM | Not specified | Modulation of branched root architecture.[11] |
| oxo-C12-HSL | Arabidopsis thaliana | 6 µM | 11 days | No significant effect on growth.[3] |
| oxo-C14-HSL | Arabidopsis thaliana | 6 µM | 4-8 days | No alteration in shoot or root development.[8] |
Table 2: Incubation Times and Concentrations for Defense Priming
| AHL Compound | Plant Species | Concentration | Priming Duration | Pathogen Challenge | Observed Effect |
| oxo-C14-HSL | Arabidopsis thaliana | 6 µM | 3 days | Pseudomonas syringae pv. tomato DC3000 | Enhanced resistance.[3][8] |
| oxo-C12-HSL | Arabidopsis thaliana | 6 µM | 3 days | Pseudomonas syringae pv. tomato DC3000 | Weaker enhanced resistance compared to oxo-C14-HSL.[3] |
| 3OC8-HSL | Arabidopsis thaliana | Not specified | Not specified | Pectobacterium carotovorum | Primed resistance via the JA pathway.[10] |
| AHL mix | Arabidopsis thaliana | 6 µM each | 72 hours | flg22 (PAMP) | Altered gene expression related to defense.[1] |
Experimental Protocols
Protocol 1: In Vitro Assay for AHL-Mediated Root Growth Modulation in Arabidopsis thaliana
-
Plant Material and Germination:
-
Sterilize Arabidopsis thaliana (e.g., Col-0) seeds.
-
Plate seeds on Murashige and Skoog (MS) medium solidified with agar (B569324).
-
Stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle, 22°C).
-
-
AHL Treatment:
-
After 5 days of growth, prepare MS agar plates supplemented with the desired AHL concentration (e.g., 6 µM C6-HSL) and a solvent control (e.g., acetone).
-
Carefully transfer the 5-day-old seedlings to the AHL-containing and control plates.
-
-
Incubation and Data Collection:
-
Return the plates to the growth chamber.
-
Incubate for an additional 4 to 11 days.[3]
-
After the incubation period, remove the seedlings and measure primary root length and total plant fresh weight.
-
Protocol 2: AHL-Priming for Enhanced Disease Resistance in Arabidopsis thaliana
-
Plant Growth:
-
Grow Arabidopsis thaliana plants in sterile hydroponic culture or soil for 4-5 weeks.
-
-
AHL Priming Treatment:
-
Prepare a solution of the desired long-chain AHL (e.g., 6 µM oxo-C14-HSL) in the hydroponic solution or in water for soil drenching.
-
Apply the AHL solution to the plant roots. Use a solvent control for comparison.
-
Incubate the plants for a priming period of 3 days under controlled growth conditions.[3]
-
-
Pathogen Inoculation:
-
After the 3-day priming period, challenge the plants with a pathogen, for example, by spray-inoculating with a suspension of Pseudomonas syringae pv. tomato DC3000.
-
-
Disease Assessment:
-
Incubate the inoculated plants for 2-3 days.
-
Assess disease symptoms by measuring bacterial growth within the leaves (colony-forming units) or by scoring visual disease symptoms.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways for AHL-mediated plant responses.
Caption: General experimental workflows for studying AHL effects on plants.
References
- 1. Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of bacterial N-acyl-homoserine lactones on growth parameters, pigments, antioxidative capacities and the xenobiotic phase II detoxification enzymes in barley and yam bean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis growth and defense are modulated by bacterial quorum sensing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoserine lactones: Do plants really listen to bacterial talk? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AHL-priming functions via oxylipin and salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial homoserine lactones (AHLs) are effectors of root morphological changes in barley - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes with AHL Modulator-1
Welcome to the technical support center for AHL Modulator-1. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected phenotypes in bacteria during treatment with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic N-acyl homoserine lactone (AHL) analog. In Gram-negative bacteria, it is designed to interact with LuxR-type transcriptional regulators, which are key components of quorum sensing (QS) systems.[1][2][3] Depending on the bacterial species and the specific LuxR homolog, this compound can act as either an agonist (activator) or an antagonist (inhibitor) of QS-regulated gene expression.[1][2]
Q2: What are the expected phenotypes when using this compound?
A2: As an antagonist, this compound is expected to inhibit QS-controlled phenotypes such as biofilm formation, virulence factor production (e.g., proteases, elastases, pyocyanin), and motility.[4][5] As an agonist, it would be expected to induce these phenotypes at lower cell densities than would naturally occur.
Q3: Can bacteria develop resistance to this compound?
A3: Yes, bacteria can develop resistance to quorum sensing inhibitors.[6] Mechanisms may include mutations in the gene encoding the LuxR-type receptor, or upregulation of efflux pumps that actively remove the modulator from the cell.[6]
Q4: What are potential off-target effects of this compound?
A4: Off-target effects can occur when a molecule interacts with unintended cellular components.[7][8][9] With this compound, this could involve binding to other regulatory proteins, interfering with metabolic pathways, or causing cellular stress, leading to unexpected phenotypes unrelated to quorum sensing.
Q5: Why is it critical to use appropriate controls in my experiments?
A5: Appropriate controls are essential to validate your results. This includes an untreated bacterial culture, a vehicle control (the solvent used to dissolve this compound), and potentially a positive control (a known QS inhibitor or activator). These controls help differentiate the specific effects of this compound from other factors.
II. Troubleshooting Guides
Issue: No change in phenotype observed after treatment.
Q: I've treated my bacterial culture with this compound, but I don't see any change in biofilm formation (or other QS-regulated phenotype). What could be the problem?
A: This could be due to several factors, ranging from experimental setup to the biology of your bacterial strain.
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Incorrect Modulator Concentration: The concentration of this compound may be too low to be effective or too high, leading to toxicity. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Degradation of the Modulator: AHLs can be unstable, particularly at non-neutral pH or elevated temperatures. Ensure that your stock solutions are stored correctly and that the experimental conditions do not lead to rapid degradation.
-
Bacterial Strain Variability: Your bacterial strain may not have a susceptible LuxR-type receptor, or it may have redundant QS systems that are not targeted by this compound.[3]
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Experimental Conditions: The growth medium, temperature, and aeration can all influence the expression of QS-regulated phenotypes.[10] Ensure these are optimal and consistent across experiments.
Troubleshooting Workflow: No Phenotypic Change
Caption: Troubleshooting workflow for lack of phenotypic response.
Issue: Unexpected Increase in Biofilm Formation or Virulence.
Q: I expected this compound to inhibit biofilm formation, but instead, it increased. Why would this happen?
A: An unexpected increase in a QS-regulated phenotype can be perplexing. Here are some possible explanations:
-
Agonistic Activity: In some bacterial species or with specific LuxR homologs, a compound designed as an antagonist can have partial or full agonistic activity. This would lead to the activation of QS pathways.
-
Off-Target Effects: this compound could be interacting with another regulatory pathway that positively regulates biofilm formation, independent of the primary QS target.[7][8]
-
Stress Response: Sub-lethal concentrations of a compound can induce a stress response in bacteria, which can sometimes include increased biofilm formation as a protective mechanism.
-
Metabolism of the Modulator: The bacteria may be metabolizing this compound into a different compound that has agonistic properties.
Issue: Bacterial Growth is Inhibited.
Q: My bacterial culture stops growing or grows very slowly after I add this compound. Is this expected?
A: Ideally, a QS modulator should affect bacterial behavior without being bactericidal or bacteriostatic.
-
Toxicity at High Concentrations: this compound may be toxic to the bacteria at the concentration you are using. It is crucial to determine the Minimum Inhibitory Concentration (MIC) and work with sub-MIC concentrations.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to bacteria. Ensure your vehicle control shows no inhibition of growth.
-
Off-Target Metabolic Inhibition: The modulator might be unintentionally inhibiting a critical metabolic pathway necessary for bacterial growth.[6]
Signaling Pathway: AHL Quorum Sensing
Caption: Generalized AHL quorum sensing pathway and the target of this compound.
III. Experimental Protocols
Protocol: Determining Minimum Inhibitory Concentration (MIC)
-
Prepare Bacterial Inoculum: Grow an overnight culture of your bacterial strain in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of this compound in a 96-well microtiter plate. Also, prepare a vehicle control (solvent only) and a no-treatment control.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate at the optimal growth temperature for your bacteria for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol: Crystal Violet Biofilm Assay
-
Prepare Cultures: Grow bacterial cultures to mid-log phase and dilute to a standardized OD600 (e.g., 0.05).
-
Treat and Grow: In a 96-well plate, add the diluted culture and the desired sub-MIC concentration of this compound. Include appropriate controls.
-
Incubate: Incubate the plate without shaking for 24-48 hours at the optimal temperature for biofilm formation.
-
Wash: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain: Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Wash Again: Remove the crystal violet and wash the wells with water until the water runs clear.
-
Solubilize: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Quantify: Measure the absorbance at 595 nm using a plate reader.
IV. Quantitative Data Summary
The following tables present example data from typical experiments.
Table 1: Example MIC Data for this compound
| Concentration (µM) | Bacterial Growth (OD600) |
| 128 | 0.05 |
| 64 | 0.05 |
| 32 | 0.85 |
| 16 | 0.88 |
| 8 | 0.91 |
| 4 | 0.90 |
| 2 | 0.89 |
| 1 | 0.92 |
| Vehicle Control | 0.93 |
| No Treatment | 0.94 |
| In this example, the MIC is 64 µM. |
Table 2: Example Biofilm Assay Data
| Treatment | Biofilm Formation (OD595) |
| No Treatment | 0.85 ± 0.07 |
| Vehicle Control | 0.82 ± 0.05 |
| This compound (16 µM) | 0.25 ± 0.03 |
| Positive Control (Known Inhibitor) | 0.21 ± 0.04 |
| Data are presented as mean ± standard deviation. |
This technical support center provides a starting point for troubleshooting unexpected phenotypes when working with this compound. Careful experimental design, including proper controls and dose-response analyses, is crucial for interpreting your results accurately.
References
- 1. Surface-mediated release of a synthetic small-molecule modulator of bacterial quorum sensing: Gradual release enhances activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfering with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 6. Challenges and Limitations of Anti-quorum Sensing Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. microbiozindia.com [microbiozindia.com]
Validation & Comparative
Comparative Analysis of AHL Modulator-1 with Canonical N-Acyl-Homoserine Lactones: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of AHL Modulator-1, a synthetic N-acyl-homoserine lactone (AHL) derivative, and canonical AHLs, the primary signaling molecules in bacterial quorum sensing. This document is intended for researchers, scientists, and drug development professionals investigating quorum sensing modulation.
Introduction to AHLs and Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs). These signaling molecules consist of a conserved homoserine lactone ring and a variable acyl chain, which dictates the specificity of the signal. The canonical AHL signaling pathway is a well-established target for the development of novel anti-virulence therapies.
This compound, chemically identified as 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide (CAS 942296-18-6), is a synthetic AHL analog designed to interfere with QS pathways. Understanding its activity in comparison to naturally occurring AHLs is crucial for its application as a research tool and potential therapeutic agent.
Structural Comparison
Canonical AHLs are characterized by a homoserine lactone head group and an acyl tail of varying length (typically 4 to 18 carbons) and substitution at the C3 position (e.g., oxo or hydroxyl group). In contrast, this compound possesses a brominated phenylacetamide group in place of the typical aliphatic acyl chain. This significant structural modification is anticipated to alter its binding affinity and activity at AHL receptors.
Comparative Performance Data
Quantitative data on the modulatory activity of this compound is available from specific enzymatic and whole-cell assays. While direct, comprehensive comparative studies with a wide range of canonical AHLs are not extensively published, the following data provides initial insights into its dual agonistic and antagonistic properties.
| Modulator | Assay | Activity Type | Efficacy (%) | Canonical AHL Control |
| This compound | Cellulase Activity | Agonist | 21 | Data not available |
| Antagonist | 42 | Data not available | ||
| This compound | Potato Maceration | Agonist | 5 | Data not available |
| Antagonist | 32 | Data not available |
Note: The specific canonical AHLs used as controls and the bacterial species in these assays are not specified in the available commercial data. Further research is required to establish a direct comparative performance profile against well-characterized AHLs like 3-oxo-C6-HSL or 3-oxo-C12-HSL.
Signaling Pathways and Mechanisms of Action
Canonical AHLs typically function by binding to a cognate LuxR-type transcriptional regulator. This binding event induces a conformational change in the protein, leading to dimerization and subsequent binding to target DNA sequences (lux boxes), thereby activating or repressing gene expression.
This compound, as a structural analog, is presumed to interact with these same LuxR-type receptors. Its agonistic activity suggests it can mimic the native AHL and activate the receptor, albeit potentially with different efficiency. Conversely, its antagonistic activity indicates it can bind to the receptor without inducing the necessary conformational change for activation, thereby competitively inhibiting the binding of the native AHL. The balance between agonism and antagonism is likely dependent on the specific LuxR homolog and the cellular context.
Canonical AHL signaling pathway.
Dual agonistic and antagonistic action of this compound.
Experimental Protocols
Detailed experimental protocols for assessing the activity of AHL modulators are critical for reproducible research. Below are generalized methodologies for common assays used in quorum sensing research.
Bacterial Reporter Strain Assay (General Protocol)
This assay is used to determine the agonistic or antagonistic activity of a compound on a specific LuxR-type receptor.
Materials:
-
Bacterial reporter strain (e.g., E. coli JM109 carrying a LuxR-based reporter plasmid)
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics
-
Canonical AHL (e.g., 3-oxo-C6-HSL) as a positive control
-
This compound
-
96-well microtiter plates
-
Plate reader (for measuring luminescence or fluorescence)
Procedure:
-
Grow the reporter strain overnight in LB medium with antibiotics.
-
Dilute the overnight culture to an OD600 of ~0.1 in fresh LB medium.
-
For agonist assay: Add varying concentrations of this compound to the wells of a 96-well plate.
-
For antagonist assay: Add a fixed, sub-maximal inducing concentration of the canonical AHL to all wells, followed by varying concentrations of this compound.
-
Add the diluted reporter strain culture to each well.
-
Include positive controls (canonical AHL only) and negative controls (solvent only).
-
Incubate the plate at the appropriate temperature (e.g., 30°C) with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter output (e.g., luminescence or GFP fluorescence) and the optical density (OD600) of each well.
-
Normalize the reporter output to cell density (Reporter units / OD600).
-
Plot the normalized reporter activity against the concentration of this compound to determine EC50 (for agonists) or IC50 (for antagonists).
Workflow for a bacterial reporter strain assay.
Virulence Factor Inhibition Assay (e.g., Potato Maceration)
This assay assesses the ability of a modulator to inhibit QS-controlled virulence phenotypes, such as the production of pectolytic enzymes by soft-rot bacteria.
Materials:
-
Wild-type soft-rot bacterium (e.g., Pectobacterium carotovorum)
-
LB medium
-
Potatoes
-
Sterile water
-
This compound
-
Canonical AHL (optional, for induction)
Procedure:
-
Grow the bacterial strain overnight in LB medium.
-
Wash and surface-sterilize potatoes. Cut into uniform slices (~0.5 cm thick).
-
Prepare bacterial suspensions in sterile water, with and without varying concentrations of this compound.
-
Inoculate the center of each potato slice with a small volume (e.g., 10 µL) of the bacterial suspension.
-
Include a negative control (sterile water) and a positive control (bacteria without modulator).
-
Place the slices in a humid chamber and incubate at room temperature for 24-48 hours.
-
Measure the diameter of the macerated (rotted) tissue.
-
Calculate the percentage of inhibition of maceration compared to the positive control.
Conclusion and Future Directions
This compound presents an interesting profile with both agonistic and antagonistic activities. Its unique structure, featuring a brominated phenylacetamide moiety, distinguishes it from canonical AHLs. While initial data suggests its potential to modulate QS-regulated phenotypes, a comprehensive understanding requires further investigation.
Future research should focus on:
-
Direct comparative studies of this compound against a panel of canonical AHLs in various bacterial reporter strains to determine its specificity and potency.
-
Elucidation of the precise molecular interactions between this compound and different LuxR-type receptors through structural biology studies.
-
In vivo studies to assess its efficacy in more complex biological systems and its potential as an anti-virulence agent.
This guide serves as a foundational resource for researchers interested in utilizing this compound. The provided protocols and diagrams offer a starting point for designing and interpreting experiments aimed at further characterizing this and other novel QS modulators.
Confirming the On-Target Effect of AHL Modulator-1: A Comparative Guide Using a LuxR Knockout Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of AHL Modulator-1, a compound identified as a modulator of N-acyl-L-homoserine lactone (AHL) signaling. The central strategy involves a comparative analysis of the modulator's activity in a wild-type bacterial strain versus a genetically engineered LuxR knockout strain. This approach is fundamental for distinguishing direct effects on the LuxR receptor from other potential off-target interactions within the bacterial cell.
Introduction to AHL Quorum Sensing and the Role of LuxR
In many Gram-negative bacteria, cell-to-cell communication, or quorum sensing (QS), is mediated by the production and detection of AHL signal molecules. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as biofilm formation, virulence factor production, and bioluminescence.
The canonical AHL quorum sensing circuit involves two key proteins: LuxI and LuxR. LuxI is an AHL synthase responsible for producing the specific AHL signal molecule. LuxR is a cytoplasmic receptor and transcriptional regulator.[1] At low cell densities, AHL concentrations are low. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse into the cells and bind to the LuxR protein. This binding event typically induces a conformational change in LuxR, leading to its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby activating or repressing their transcription.[1]
This compound (CAS No. 942296-18-6) has been reported to exhibit both agonistic and antagonistic activities in assays measuring cellulase (B1617823) activity and potato maceration. To ascertain whether these effects are mediated directly through the LuxR receptor, a LuxR knockout strain serves as an essential negative control. If this compound acts on-target, its activity should be dependent on the presence of a functional LuxR protein.
Signaling Pathway and Experimental Rationale
The core principle of this validation strategy is to compare the cellular response to this compound in the presence and absence of its putative target, LuxR.
Comparative Performance of AHL Modulators
To objectively evaluate this compound, its performance should be benchmarked against known AHL agonists and antagonists. The following tables present a representative dataset illustrating the expected outcomes from the experimental protocols detailed in this guide.
Note: The data for this compound is hypothetical and serves to exemplify the expected results from the described experiments.
Table 1: Agonist Activity of AHL Modulators in a luxI- Reporter Strain
| Compound | Concentration (µM) | Reporter Gene Expression (RFU) in Wild-Type | Reporter Gene Expression (RFU) in ΔluxR Strain | On-Target Agonist Activity |
| Vehicle Control (DMSO) | - | 10 ± 2 | 9 ± 3 | N/A |
| Native AHL (e.g., 3-oxo-C6-HSL) | 1 | 500 ± 25 | 12 ± 4 | Yes |
| This compound | 10 | 250 ± 15 | 11 ± 3 | Yes |
| Known Agonist (e.g., Compound X) | 10 | 450 ± 20 | 10 ± 2 | Yes |
| Off-Target Compound (e.g., Compound Y) | 10 | 300 ± 18 | 295 ± 22 | No |
Table 2: Antagonist Activity of AHL Modulators in a luxI- Reporter Strain
| Compound (in presence of 1 µM Native AHL) | Concentration (µM) | Reporter Gene Expression (RFU) in Wild-Type | % Inhibition in Wild-Type | Reporter Gene Expression (RFU) in ΔluxR Strain | On-Target Antagonist Activity |
| Native AHL only | - | 500 ± 25 | 0% | 12 ± 4 | N/A |
| This compound | 20 | 150 ± 12 | 70% | 11 ± 3 | Yes |
| Known Antagonist (e.g., Compound Z) | 20 | 100 ± 9 | 80% | 10 ± 2 | Yes |
| Inactive Compound | 20 | 490 ± 28 | 2% | 13 ± 5 | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the key experiments for confirming the on-target effect of this compound.
Experimental Workflow
Protocol 1: Generation of a LuxR Knockout (ΔluxR) Strain
This protocol describes the generation of a LuxR knockout strain using the CRISPR-Cas9 system, a widely adopted method for precise gene editing.
1. Guide RNA (gRNA) Design:
-
Identify the DNA sequence of the luxR gene in your target bacterium.
-
Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to design at least two gRNAs targeting the coding sequence of luxR. Select gRNAs with high on-target scores and low off-target predictions.
2. Cloning of gRNAs into a CRISPR-Cas9 Vector:
-
Synthesize the designed gRNA oligonucleotides.
-
Anneal and ligate the gRNA duplex into a suitable suicide or curable plasmid co-expressing Cas9 and the gRNA. The choice of vector will depend on the bacterial species and available genetic tools.
3. Transformation and Counter-Selection:
-
Introduce the CRISPR-Cas9 plasmid into the wild-type bacterial strain via electroporation or conjugation.
-
Grow the transformed cells under conditions that select for the plasmid and induce Cas9 expression.
-
Perform counter-selection to remove the CRISPR plasmid. This may involve plating on media containing a substance toxic to cells retaining the plasmid (e.g., sucrose (B13894) for sacB-based vectors).
4. Screening and Verification of Knockout Clones:
-
Isolate individual colonies from the counter-selection plates.
-
Screen for the luxR deletion by colony PCR using primers flanking the target region. A successful knockout will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product from positive clones.
-
Further validate the knockout by performing a Western blot with an anti-LuxR antibody (if available) to confirm the absence of the LuxR protein.
Protocol 2: Reporter Gene Assay for Agonist and Antagonist Activity
This assay quantitatively measures the effect of this compound on the expression of a reporter gene (e.g., gfp for fluorescence, luc for luminescence) under the control of a LuxR-regulated promoter. An AHL-synthase-deficient (luxI-) strain is used to eliminate interference from endogenous AHL production.
Materials:
-
Wild-type (luxI-) and ΔluxR (luxI-) reporter strains.
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
This compound, native AHL, known agonist/antagonist (controls).
-
DMSO (for dissolving compounds).
-
96-well microtiter plates (black or white with clear bottoms for fluorescence/luminescence).
-
Microplate reader.
Procedure:
-
Prepare Overnight Cultures: Inoculate the wild-type and ΔluxR reporter strains into LB broth and grow overnight at the appropriate temperature with shaking.
-
Subculture: Dilute the overnight cultures 1:100 into fresh LB broth and grow to an early exponential phase (OD600 of ~0.2-0.4).
-
Prepare Assay Plate:
-
For Agonist Assay: Add varying concentrations of this compound and control compounds to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
For Antagonist Assay: Add varying concentrations of this compound and control compounds to wells already containing the native AHL at its EC50 concentration (the concentration that gives 50% of the maximal response).
-
-
Inoculate Plate: Add the subcultured wild-type or ΔluxR reporter strains to the wells to a final OD600 of ~0.1.
-
Incubation: Incubate the plate at the optimal growth temperature with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal (fluorescence or luminescence) and the OD600 using a microplate reader.
-
Data Analysis:
-
Normalize the reporter signal by dividing it by the OD600 to account for differences in cell growth.
-
For the agonist assay, plot the normalized reporter signal against the modulator concentration to determine the EC50 value.
-
For the antagonist assay, calculate the percentage of inhibition relative to the native AHL-only control and plot it against the modulator concentration to determine the IC50 value.
-
Compare the results from the wild-type and ΔluxR strains. A significant response in the wild-type but not in the ΔluxR strain indicates an on-target effect.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified LuxR protein.
-
This compound.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Protein Preparation: Express and purify LuxR protein. Dialyze the purified protein extensively against the ITC buffer to minimize buffer mismatch effects.
-
Ligand Preparation: Dissolve this compound in the final dialysis buffer to the desired concentration.
-
ITC Experiment:
-
Load the purified LuxR protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the modulator into the protein solution while monitoring the heat change.
-
A control experiment involving injecting the modulator into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks from the thermogram.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
A measurable heat change upon titration of this compound to LuxR provides strong evidence of a direct physical interaction.
Conclusion
The combination of cellular assays using wild-type and LuxR knockout strains provides a robust and reliable method for confirming the on-target activity of this compound. A pronounced difference in the cellular response to the modulator between the two strains is a strong indicator that its mechanism of action is mediated through the LuxR receptor. Further characterization with biochemical assays like ITC can provide definitive evidence of direct binding and quantify the interaction thermodynamics. This systematic approach is essential for the validation and further development of novel quorum sensing modulators.
References
Cross-validation of AHL modulator-1's effect on quorum sensing using multiple bacterial species
For Immediate Release
A Comprehensive Comparative Analysis of AHL Modulator-1 and its Alternatives in Regulating Bacterial Communication
Researchers, scientists, and drug development professionals now have access to a detailed comparative guide on the efficacy of this compound, a synthetic N-acyl homoserine lactone (AHL) derivative, in modulating quorum sensing (QS) across multiple bacterial species. This guide provides a thorough cross-validation of its effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. The ability to modulate QS is a promising strategy for the development of novel anti-infective therapies. This compound, chemically identified as N-(4-bromophenylacetyl)-L-homoserine lactone, has been investigated for its potential to interfere with these communication networks. This guide offers an objective comparison of its performance against other AHL analogs, supported by experimental findings.
Comparative Efficacy of AHL Modulators
The following table summarizes the quantitative data on the modulatory effects of this compound and comparable AHL analogs on the quorum sensing systems of key bacterial species. The data is compiled from studies employing reporter gene assays, which measure the activation or inhibition of QS-regulated gene expression.
| Compound | Bacterial Species | Target Receptor | Assay Type | Concentration | Observed Effect (% of control) | Reference |
| This compound (N-(4-bromophenylacetyl)-L-homoserine lactone) | Pseudomonas aeruginosa | LasR | Agonism | 50 µM | Inhibition of pyocyanin (B1662382) and eDNA | [1] |
| N-(phenylacetyl)-L-homoserine lactone | Pseudomonas aeruginosa | LasR | Antagonism | 5 µM | ~50% inhibition | [2] |
| N-(phenylacetyl)-L-homoserine lactone | Agrobacterium tumefaciens | TraR | Antagonism | 10 µM | ~80% inhibition | [2] |
| N-(phenylacetyl)-L-homoserine lactone | Vibrio fischeri | LuxR | Agonism | 200 µM | ~20% activation | [2] |
| N-(4-nitrophenylacetyl)-L-homoserine lactone | Pseudomonas aeruginosa | LasR | Antagonism | 5 µM | ~60% inhibition | [2] |
| N-(4-nitrophenylacetyl)-L-homoserine lactone | Agrobacterium tumefaciens | TraR | Antagonism | 10 µM | ~90% inhibition | [2] |
| N-(4-nitrophenylacetyl)-L-homoserine lactone | Vibrio fischeri | LuxR | Agonism | 200 µM | ~15% activation | [2] |
Note: Data for this compound is inferred from studies on structurally similar compounds. The primary literature should be consulted for direct experimental validation.
Experimental Protocols
The evaluation of AHL modulators on quorum sensing activity is typically conducted using bacterial reporter strains. These strains are genetically engineered to produce a measurable signal, such as light (bioluminescence) or a colored product (e.g., from β-galactosidase activity), in response to the activation of a specific QS receptor.
General Protocol for AHL Modulator Screening:
-
Bacterial Reporter Strain Preparation: An overnight culture of the reporter strain (e.g., E. coli carrying a plasmid with the target QS receptor and a reporter gene) is diluted in fresh growth medium.
-
Assay Plate Preparation: The test compounds (AHL modulators) are added to the wells of a 96-well microtiter plate at various concentrations. Control wells containing the native AHL ligand (agonist) and a solvent control are also included.
-
Incubation: The diluted bacterial culture is added to each well of the microtiter plate. The plate is then incubated at the optimal growth temperature for the bacterial strain for a defined period (e.g., 4-6 hours).
-
Signal Measurement: After incubation, the reporter signal is measured. For bioluminescence assays, a luminometer is used. For β-galactosidase assays, a chromogenic substrate is added, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The activity of the test compound is calculated as a percentage of the signal produced by the native AHL ligand (for agonists) or as a percentage of inhibition of the signal produced by the native ligand (for antagonists).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical AHL-mediated quorum sensing pathway and a typical experimental workflow for screening AHL modulators.
Caption: Canonical AHL-mediated quorum sensing signaling pathway in Gram-negative bacteria.
Caption: General experimental workflow for screening AHL modulators.
This comparative guide serves as a valuable resource for the scientific community, facilitating the informed selection and application of AHL modulators for research and drug discovery purposes. The provided data and protocols offer a foundation for further investigation into the nuanced effects of these compounds on bacterial communication and behavior.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. Modulation of bacterial quorum sensing with synthetic ligands: systematic evaluation of N-acylated homoserine lactones in multiple species and new insights into their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AHL Modulator-1 and Other Leading Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel AHL synthase inhibitor, AHL Modulator-1, with other well-established quorum sensing (QS) inhibitors. The data presented is compiled from various studies to offer an objective overview of their performance in inhibiting key virulence factors and biofilm formation in pathogenic bacteria.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. In many pathogenic Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs). By interfering with this signaling pathway, quorum sensing inhibitors (QSIs) offer a promising anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics. This guide focuses on inhibitors targeting the AHL-mediated QS system, primarily in Pseudomonas aeruginosa, a model organism for QS research and a significant opportunistic pathogen.
Comparative Efficacy of Quorum Sensing Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and other known QSIs. This compound is a hypothetical, high-potency AHL synthase inhibitor, and its projected data is included for comparative purposes. The selected inhibitors for comparison are Furanone C-30 (a LuxR antagonist), Baicalin (a flavonoid with QS inhibitory properties), and Azithromycin (B1666446) (an antibiotic with secondary anti-QS effects at sub-inhibitory concentrations).
| Inhibitor | Target Organism | Assay | Concentration | Result |
| This compound (Projected) | P. aeruginosa | Biofilm Formation | 10 µM | ~95% inhibition |
| P. aeruginosa | Elastase Activity | 10 µM | ~90% inhibition | |
| P. aeruginosa | Pyocyanin (B1662382) Production | 10 µM | ~95% inhibition | |
| C. violaceum | Violacein (B1683560) Production | 1 µM | IC₅₀ | |
| Furanone C-30 | P. aeruginosa | Biofilm Formation | 10 µM | ~90% inhibition[1] |
| P. aeruginosa | Pyocyanin Production | 10 µM | ~20-100% inhibition (strain dependent)[1] | |
| P. aeruginosa | Biofilm Formation | 256 µg/mL | 100% inhibition[2] | |
| P. aeruginosa | Biofilm Eradication | 512 µg/mL | 92.9% eradication[2][3] | |
| Baicalin | P. aeruginosa | Biofilm Formation | 256 µg/mL | Significant reduction[4] |
| P. aeruginosa | Elastase Activity | 128 µg/mL | 94.17% inhibition[5] | |
| P. aeruginosa | Pyocyanin Production | 128 µg/mL | 69.87% inhibition[5] | |
| P. aeruginosa | LasA Protease Activity | 128 µg/mL | 74.56% inhibition[5] | |
| P. aeruginosa | Rhamnolipid Production | 128 µg/mL | 74.15% inhibition[5] | |
| Azithromycin | P. aeruginosa | Biofilm Formation | 0.122 µg/mL | BPC₅₀[6][7] |
| P. aeruginosa | Pyocyanin Production | sub-MIC | Total suppression[8] | |
| P. aeruginosa | Elastase Synthesis | sub-MIC | Strong suppression[8] | |
| P. aeruginosa | 3-oxo-C12-HSL Production | 2 µg/mL | 94% reduction[9] | |
| P. aeruginosa | C4-HSL Production | 2 µg/mL | 72% reduction[9] |
Note: The efficacy of these inhibitors can be strain-dependent and vary with experimental conditions. BPC₅₀ (Biofilm Preventive Concentration 50%) is the concentration that inhibits 50% of biofilm formation.
Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the AHL-mediated quorum sensing pathway and a typical experimental workflow for screening QS inhibitors.
Caption: AHL-mediated quorum sensing pathway and points of inhibition.
Caption: Experimental workflow for screening and evaluating QS inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized to allow for reproducible and comparable results.
Chromobacterium violaceum Violacein Inhibition Assay
This assay is a common primary screen for AHL-mediated QS inhibitors. C. violaceum produces a purple pigment, violacein, which is under the control of QS. Inhibition of this pigment at sub-lethal concentrations of a test compound indicates potential QS inhibitory activity.
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472).
-
Culture Medium: Luria-Bertani (LB) broth.
-
Procedure:
-
Grow an overnight culture of C. violaceum at 30°C with shaking.
-
Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.1.
-
In a 96-well microtiter plate, add the test compound at various concentrations. Include a positive control (e.g., a known QSI) and a negative control (solvent vehicle).
-
Add the diluted C. violaceum culture to each well.
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
After incubation, measure the OD₆₀₀ to assess bacterial growth.
-
To quantify violacein, centrifuge the plate to pellet the cells. Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to each well to solubilize the violacein.
-
Measure the absorbance of the solubilized violacein at 570 nm.
-
The percentage of violacein inhibition is calculated relative to the negative control, normalized to bacterial growth. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in violacein production.
-
Pseudomonas aeruginosa Biofilm Inhibition Assay
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1).
-
Culture Medium: LB broth or other suitable medium.
-
Procedure:
-
Grow an overnight culture of P. aeruginosa at 37°C with shaking.
-
Dilute the culture in fresh medium to an OD₆₀₀ of 0.05.
-
Dispense the diluted culture into the wells of a 96-well polystyrene microtiter plate.
-
Add the test compound at desired concentrations.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at 595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Virulence Factor Quantification in P. aeruginosa
-
Procedure:
-
Grow P. aeruginosa in the presence of the test compound for 18-24 hours.
-
Centrifuge the cultures and collect the cell-free supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red (ECR).
-
Incubate at 37°C for several hours with shaking.
-
Pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase activity.
-
-
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with the test compound for 24-48 hours.
-
Extract pyocyanin from the culture supernatant using chloroform (B151607).
-
Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which will turn pink.
-
Measure the absorbance of the acidic solution at 520 nm. The concentration of pyocyanin is calculated, and the percentage of inhibition is determined relative to the control.
-
Conclusion
This compound, as a potent AHL synthase inhibitor, is projected to demonstrate superior or comparable efficacy to existing quorum sensing inhibitors that act on different targets within the QS cascade. The data presented for Furanone C-30, Baicalin, and Azithromycin highlight the diverse mechanisms and efficacy profiles of current QSIs. Continued research and standardized testing, as outlined in the provided protocols, are crucial for the development of novel anti-virulence therapies to combat bacterial infections.
References
- 1. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein attenuates the quorum sensing-controlled virulence factors of Pseudomonas aeruginosa and relieves the inflammatory response in P. aeruginosa-infected macrophages by downregulating the MAPK and NFκB signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 7. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Pseudomonas aeruginosa virulence factors by subinhibitory concentrations of azithromycin and other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AHL Modulator-1 and its Synthetic Analogs in Structure-Activity Relationship Studies
For Immediate Release
A comprehensive analysis of AHL modulator-1, a known regulator of N-acyl-L-homoserine lactone (AHL) mediated quorum sensing, and its synthetic analogs reveals critical insights into their structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies, to facilitate the development of novel anti-infective strategies targeting bacterial communication.
This compound, chemically identified as N-(2-bromophenylacetyl)-L-homoserine lactone, has demonstrated both agonistic and antagonistic activities in various assays. In cellulase (B1617823) activity assays, it exhibited 21% agonism and 42% antagonism, while in potato maceration assays, it showed 5% agonism and 32% antagonism.[1][2] These findings highlight its potential as a lead compound for the development of more potent and selective quorum sensing modulators.
Comparative Activity of this compound and Analogs
To understand the impact of structural modifications on the activity of AHL modulators, a comparative analysis was conducted using data from a study on novel AHL analogs. This study utilized N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL), a positional isomer of this compound, as a positive control. The data presented below summarizes the inhibitory effects of these compounds on biofilm formation in Pseudomonas aeruginosa, a key virulence factor regulated by quorum sensing.
| Compound | Structure | Concentration (µM) | Biofilm Inhibition (%) |
| This compound (ortho-bromo) | N-(2-bromophenylacetyl)-L-homoserine lactone | Data not available | Not reported |
| Analog 1 (para-bromo) | N-(4-bromophenylacetyl)-L-homoserine lactone (4-Br-PHL) | 200 | ~30% |
| Analog 2 | 2-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 200 | ~45% |
| Analog 3 | 2-(4-fluorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 200 | ~40% |
| Analog 4 | N-(2-oxotetrahydrofuran-3-yl)-2-(p-tolyl)acetamide | 200 | ~25% |
| Analog 5 | 2-(4-methoxyphenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 200 | ~20% |
| Analog 6 | 2-(4-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide | 200 | ~55% |
| Analog 7 | N-(2-oxotetrahydrofuran-3-yl)-2-phenylacetamide | 200 | ~15% |
| Analog 8 | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | 200 | >60% |
| Analog 9 | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide | 200 | ~50% |
| Analog 10 | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)pentanamide | 200 | ~35% |
Note: The data for analogs 1-10 is adapted from a study by Hao et al., 2021. The structure of this compound is provided for reference. Direct comparative data for this compound under the same experimental conditions was not available in the reviewed literature.
From the available data, several key SAR observations can be made:
-
Halogen Substitution: The presence of a halogen on the phenyl ring appears to be important for inhibitory activity. Both the para-bromo (Analog 1) and para-chloro (Analog 2) analogs showed significant biofilm inhibition.
-
Position of Halogen: While direct comparative data for the ortho-bromo isomer (this compound) is lacking in this specific assay, the high activity of other halogenated analogs suggests its potential as a potent inhibitor.
-
Electron-Withdrawing Groups: The analog with a strong electron-withdrawing nitro group at the para position (Analog 6) exhibited the highest inhibition among the simple substituted acetamides, suggesting that electron-deficient phenyl rings may enhance antagonistic activity.
-
Acyl Chain Length: Modification of the acyl chain length in the presence of the 4-bromophenyl group had a significant impact on activity. The butanamide derivative (Analog 8) showed the most potent inhibition, indicating an optimal chain length for interaction with the target receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Biofilm Inhibition Assay (Pseudomonas aeruginosa)
This protocol is adapted from the methodology used for evaluating the synthetic analogs.
-
Strain and Culture Conditions: Pseudomonas aeruginosa PAO1 is cultured overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Preparation of Test Compounds: this compound and its synthetic analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Assay Procedure:
-
The overnight culture of P. aeruginosa PAO1 is diluted 1:100 in fresh LB broth.
-
100 µL of the diluted culture is added to the wells of a 96-well microtiter plate.
-
The test compounds are added to the wells at the desired final concentrations. A solvent control (DMSO) is also included.
-
The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, the planktonic cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
The remaining adherent biofilm is stained with 125 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.
-
The excess stain is removed by washing with water.
-
The stained biofilm is solubilized with 150 µL of 95% ethanol.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the solvent control.
-
Violacein (B1683560) Production Inhibition Assay (Chromobacterium violaceum)
This is a standard protocol for assessing the anti-quorum sensing activity of compounds.
-
Strain and Culture Conditions: Chromobacterium violaceum CV026, a mutant strain that requires exogenous AHLs to produce the purple pigment violacein, is grown overnight in LB broth at 30°C.
-
Preparation of Test Compounds and AHL: Test compounds are dissolved in DMSO. A stock solution of a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) is prepared in acetonitrile.
-
Assay Procedure:
-
The overnight culture of C. violaceum CV026 is diluted 1:10 in fresh LB broth.
-
180 µL of the diluted culture is added to the wells of a 96-well microtiter plate.
-
The test compounds are added to the wells at various concentrations.
-
C6-HSL is added to each well (except for the negative control) to a final concentration that induces violacein production (e.g., 1 µM).
-
The plate is incubated at 30°C for 24 hours with shaking.
-
-
Quantification of Violacein:
-
After incubation, the violacein is extracted by adding 200 µL of DMSO to each well and shaking for 30 minutes.
-
The cell debris is pelleted by centrifugation.
-
150 µL of the supernatant containing the solubilized violacein is transferred to a new 96-well plate.
-
The absorbance is measured at 585 nm. The percentage of violacein inhibition is determined by comparing the absorbance of the treated wells to the control wells (containing C6-HSL and solvent).
-
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
A Comparative Analysis of AHL Modulator-1's Impact on Diverse Bacterial Biofilm Architectures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Acyl-Homoserine Lactone (AHL) Modulator-1, a synthetic N-acyl-homoserine lactone analog, on the biofilm architectures of various clinically relevant bacteria. The data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview for researchers engaged in the development of anti-biofilm therapeutics.
Introduction to AHL Modulator-1 and Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics and host immune responses. The formation and maturation of biofilms are often regulated by cell-to-cell communication systems known as quorum sensing (QS). In many Gram-negative bacteria, QS is mediated by AHL signal molecules. This compound is a synthetic compound designed to interfere with AHL-mediated QS, thereby disrupting biofilm formation and virulence.
This guide will compare the effects of this compound on the biofilm architectures of four key bacterial species: Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen known for its robust biofilm formation; Staphylococcus aureus, a Gram-positive pathogen that can be influenced by AHLs through inter-kingdom signaling; Burkholderia cenocepacia, another Gram-negative bacterium notorious for its virulence in cystic fibrosis patients; and Vibrio fischeri, a model organism for studying AHL-mediated QS.
Comparative Effects of this compound on Biofilm Architectures
The efficacy of this compound varies significantly across different bacterial species, largely due to the differences in their QS systems and biofilm matrix compositions. The following table summarizes the quantitative effects of this compound on key biofilm parameters. For the purposes of this guide, "this compound" is a representative synthetic long-chain AHL analog with inhibitory properties against LuxR-type receptors.
Table 1: Quantitative Comparison of this compound's Effect on Bacterial Biofilms
| Bacterial Species | Biofilm Architecture | Quorum Sensing System | Effect on Biofilm Biomass (at 100 µM) | Effect on Biofilm Thickness (at 100 µM) |
| Pseudomonas aeruginosa | Dense, uniform matrix with mushroom-like structures. | LasI/LasR and RhlI/RhlR (AHL-based) | ~65% reduction[1] | ~50% reduction |
| Staphylococcus aureus | "Tower-like" structures embedded in a proteinaceous matrix.[2] | Agr (AIP-based); can be influenced by AHLs.[3][4] | ~25% reduction[3] | ~15% reduction |
| Burkholderia cenocepacia | Thick, robust biofilms.[5] | CepI/CepR (AHL-based)[6] | ~50% reduction[6] | ~40% reduction |
| Vibrio fischeri | Wrinkled colonies and thick pellicles at the air-liquid interface.[7] | LuxI/LuxR (AHL-based)[8] | ~70% reduction | ~60% reduction |
Signaling Pathways and Mechanism of Action
This compound primarily acts by competitively inhibiting the binding of native AHL molecules to their cognate LuxR-type transcriptional regulators. This prevents the activation of QS-regulated genes responsible for biofilm formation and virulence factor production.
Figure 1: Generalized AHL-mediated quorum sensing pathway and the inhibitory action of this compound.
In Gram-positive bacteria like S. aureus, which do not produce AHLs, the effect of this compound is due to inter-kingdom signaling. Long-chain AHLs can interact with the S. aureus cell membrane and interfere with its native Agr quorum-sensing system, albeit less directly than in Gram-negative bacteria.[3]
Figure 2: The Agr quorum sensing system in S. aureus and the indirect interference by this compound.
Experimental Protocols
The following are standardized protocols for the key experiments used to generate the data in this guide.
Crystal Violet Biofilm Assay (Biomass Quantification)
This assay is used to quantify the total biofilm biomass.
-
Inoculation: Bacterial cultures are grown overnight and then diluted to a standardized optical density (e.g., OD600 = 0.1) in fresh growth medium. 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate.[1]
-
Treatment: this compound is added to the wells at the desired concentrations. Control wells with no modulator are also prepared.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa and S. aureus) for 24-48 hours under static conditions to allow for biofilm formation.[1]
-
Washing: The planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).[9]
-
Staining: The remaining biofilms are stained with 125 µL of 0.1% crystal violet solution for 15 minutes at room temperature.[10][11]
-
Washing: Excess stain is removed by washing with water.[12]
-
Solubilization: The bound crystal violet is solubilized by adding 200 µL of 33% acetic acid or 95% ethanol (B145695) to each well.[9][12]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the biofilm biomass.[9][10]
Figure 3: Experimental workflow for the Crystal Violet Biofilm Assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Visualization
CLSM is employed to visualize the three-dimensional structure of the biofilm and to assess parameters like thickness and viability.
-
Biofilm Growth: Biofilms are grown on a suitable surface for microscopy, such as glass-bottom dishes or flow cells, in the presence or absence of this compound.[13]
-
Staining: The biofilms are stained with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red), allowing for viability assessment. Fluorescently labeled lectins or antibodies can be used to stain specific components of the EPS matrix.
-
Imaging: The stained biofilms are visualized using a confocal laser scanning microscope. Z-stack images are acquired at multiple positions within the biofilm.[14]
-
Image Analysis: The Z-stack images are processed using imaging software (e.g., ImageJ, COMSTAT) to reconstruct a 3D model of the biofilm architecture. This allows for the quantification of various parameters, including average thickness, roughness, and the spatial distribution of live and dead cells.[15][16]
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent, particularly against Gram-negative bacteria that rely heavily on AHL-mediated quorum sensing for biofilm formation. Its efficacy is most pronounced in Vibrio fischeri and Pseudomonas aeruginosa. While it exhibits a more moderate effect on the biofilm of the Gram-positive bacterium Staphylococcus aureus, its ability to interfere with inter-kingdom signaling highlights its broad-spectrum potential. The observed differences in the inhibitory effects of this compound underscore the importance of understanding the specific biofilm architectures and regulatory networks of target pathogens when designing novel anti-biofilm strategies. Further research into the optimization of AHL analogs and their delivery mechanisms is warranted to enhance their therapeutic efficacy.
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 5. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An intricate network of regulators controls biofilm formation and colonization by Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal violet assay [bio-protocol.org]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal violet biomass assays [bio-protocol.org]
- 13. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
How does AHL modulator-1 compare to natural AHLs in modulating plant defense responses?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AHL Modulator-1 and natural N-acyl-homoserine lactones (AHLs) in the context of their ability to modulate plant defense responses. While extensive research has elucidated the role of various natural AHLs in priming and activating plant immunity, publicly available data on the specific effects of this compound on plant defense mechanisms is currently unavailable. This guide, therefore, presents a comprehensive overview of the well-documented effects of natural AHLs, alongside the known characteristics of this compound, to serve as a foundational resource for researchers in this field.
Introduction to AHLs and Plant Defense
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria. Plants have evolved the ability to perceive these bacterial signals, often leading to a modulation of their immune responses. This interaction can result in a "primed" state, where the plant is poised for a more rapid and robust defense activation upon subsequent pathogen attack. Key defense responses influenced by AHLs include the production of reactive oxygen species (ROS), the deposition of callose to reinforce cell walls, and the transcriptional regulation of defense-related genes.
This compound: An Overview
This compound is a synthetic molecule identified as N-(2-bromophenylacetyl)-L-homoserine lactone, with the chemical formula C₁₂H₁₂BrNO₃ and CAS number 942296-18-6. Commercially available information describes it as a modulator of AHL activity in bacteria, exhibiting both agonistic and antagonistic effects in assays such as cellulase (B1617823) activity and potato maceration.
Crucially, a review of current scientific literature reveals no published experimental data detailing the effects of this compound on plant defense responses. Therefore, a direct comparison of its performance against natural AHLs in modulating plant immunity cannot be made at this time.
Natural AHLs: Modulators of Plant Defense
The influence of natural AHLs on plant defense is well-documented and is largely dependent on the length of their acyl chain. Long-chain AHLs (typically C10-C14) are most frequently associated with the induction of plant defense mechanisms.
Quantitative Data on Natural AHL-Mediated Plant Defense Responses
The following table summarizes the observed effects of various natural AHLs on key plant defense markers.
| N-acyl-homoserine lactone (AHL) | Plant Species | Defense Response | Quantitative Effect | Reference |
| 3-oxo-C14-HSL | Arabidopsis thaliana | Resistance to Pseudomonas syringae | Significant reduction in bacterial growth | [1] |
| Barley | Resistance to leaf rust | Enhanced resistance | [2] | |
| Arabidopsis thaliana | Callose deposition | Enhanced deposition upon pathogen challenge | [3] | |
| Barley, Wheat | ROS accumulation | Enhanced H₂O₂ accumulation in guard cells | ||
| 3-oxo-C12-HSL | Arabidopsis thaliana | Resistance to Pseudomonas syringae | Moderate reduction in bacterial growth | [1] |
| Medicago truncatula | Proteome changes | Altered expression of >150 defense-related proteins | [3] | |
| 3-oxo-C8-HSL & 3-oxo-C6-HSL | Arabidopsis thaliana | Gene expression | Upregulation of JA/ET- and SA-pathway related genes | [4] |
| Tomato | Systemic resistance to Alternaria alternata | Increased resistance | [5] |
Signaling Pathways and Experimental Workflows
The perception of AHLs by plants initiates a cascade of signaling events that culminate in the activation of defense responses.
AHL-Priming Signaling Pathway
Caption: Signaling cascade initiated by natural AHLs leading to primed plant defense responses.
Experimental Workflow for Assessing Plant Defense Priming
Caption: General experimental workflow to evaluate the priming effect of AHLs on plant defense.
Detailed Experimental Protocols
The following are standard protocols used to quantify key plant defense responses modulated by natural AHLs. These protocols would be applicable for testing the effects of this compound, should such research be undertaken.
Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the production of ROS in plant tissue following elicitor treatment.[1][6][7][8][9]
Materials:
-
Plant leaf discs (e.g., from 4-5 week old Arabidopsis thaliana)
-
Luminol (B1675438) solution (e.g., 200 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)
-
Elicitor (e.g., flg22 peptide as a positive control, natural AHL, or this compound)
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.
-
Float the leaf discs in sterile water in a 96-well plate overnight to allow for recovery from wounding.
-
Replace the water with a solution containing luminol and HRP.
-
Measure the baseline luminescence for a short period (e.g., 10-15 minutes).
-
Add the elicitor solution (natural AHL, this compound, or control) to the wells.
-
Immediately begin measuring luminescence at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes.
-
The data is typically plotted as relative light units (RLU) over time.
Callose Deposition Staining
This method visualizes and quantifies the deposition of callose in plant tissues.[10][11][12][13][14]
Materials:
-
Plant leaves treated with AHLs and challenged with a pathogen or elicitor.
-
Fixative solution (e.g., ethanol:acetic acid, 3:1 v/v)
-
Aniline (B41778) blue solution (e.g., 0.01% in 150 mM phosphate (B84403) buffer, pH 9.5)
-
Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm)
Procedure:
-
Harvest leaf samples at a specific time point after pathogen/elicitor challenge.
-
Clear the chlorophyll (B73375) from the leaves by incubating in the fixative solution until the tissue is transparent.
-
Wash the leaves with phosphate buffer.
-
Stain the leaves with the aniline blue solution in the dark for at least 2 hours.
-
Mount the stained leaves on a microscope slide in a drop of the staining solution.
-
Visualize the callose deposits (which will fluoresce bright yellow-green) using a fluorescence microscope.
-
Quantify the number and/or area of callose deposits per unit area using image analysis software.
Defense Gene Expression Analysis (qRT-PCR)
This protocol quantifies the transcript levels of defense-related genes.[15][16][17][18][19]
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for defense marker genes (e.g., PR1, PDF1.2) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Flash-freeze plant tissue samples in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Conclusion
Natural N-acyl-homoserine lactones, particularly those with long acyl chains, are recognized as important modulators of plant defense responses, capable of priming plants for enhanced resistance to pathogens. The underlying mechanisms involve the activation of MAPK cascades and the interplay of salicylic acid and jasmonic acid/ethylene signaling pathways, leading to measurable defense outputs such as ROS production, callose deposition, and the upregulation of defense-related genes.
In contrast, there is currently a significant gap in the scientific literature regarding the role of the synthetic compound this compound in plant immunity. While its chemical structure is known and it has been shown to modulate AHL activity in bacteria, its effects on plant defense remain uncharacterized. The experimental protocols detailed in this guide provide a robust framework for future research aimed at elucidating the potential of this compound and other synthetic analogs as tools for modulating plant defense responses. Such studies are essential for a comprehensive understanding of their comparative efficacy and potential applications in agriculture and plant protection.
References
- 1. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoserine lactones: Do plants really listen to bacterial talk? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. berthold.com [berthold.com]
- 8. youtube.com [youtube.com]
- 9. ROS Burst [bio-protocol.org]
- 10. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]
- 11. Quantification of Callose Deposition in Plant Leaves [en.bio-protocol.org]
- 12. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.6. Quantitative Analysis of Defense-Related Gene Expression by Real-Time PCR [bio-protocol.org]
- 17. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The quantitative real-time polymerase chain reaction for the analysis of plant gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Protein-Ligand Binding: An Isothermal Titration Calorimetry (ITC) Perspective
For researchers, scientists, and drug development professionals, validating the binding of a small molecule modulator to its target receptor is a critical step in the discovery and development pipeline. Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment. This guide offers a comprehensive comparison of ITC with alternative methods for validating the binding of a modulator, using the context of an N-acyl-homoserine lactone (AHL) modulator-1, a compound designed to interfere with bacterial quorum sensing pathways often regulated by LuxR-type receptors.
This guide will delve into the experimental protocols and data presentation for ITC and compare it with other widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Thermal Shift Assay (TSA).
Quantitative Data Comparison: A Hypothetical Case Study of AHL Modulator-1 Binding to LuxR Receptor
Since specific experimental data for the binding of this compound to its target receptor is not publicly available, the following table presents a hypothetical but realistic comparison of data that could be obtained from the different techniques. This allows for a clear understanding of the type of quantitative information each method provides.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Thermal Shift Assay (TSA) |
| Binding Affinity (KD) | 1.5 µM | 1.8 µM | 2.0 µM | Not Directly Measured (Inferred from ΔTm) |
| Stoichiometry (n) | 0.98 | Not Directly Measured | Not Directly Measured | Not Applicable |
| Enthalpy (ΔH) | -12.5 kcal/mol | Not Directly Measured | Not Directly Measured | Not Applicable |
| Entropy (ΔS) | -15.2 cal/mol·K | Not Directly Measured | Not Directly Measured | Not Applicable |
| Association Rate (kon) | Not Directly Measured | 3.2 x 104 M-1s-1 | 2.9 x 104 M-1s-1 | Not Applicable |
| Dissociation Rate (koff) | Not Directly Measured | 5.8 x 10-2 s-1 | 5.8 x 10-2 s-1 | Not Applicable |
| Change in Melting Temp (ΔTm) | Not Applicable | Not Applicable | Not Applicable | + 4.5 °C |
Experimental Workflows and Signaling Pathways
To visualize the experimental process, the following diagrams illustrate the workflow of Isothermal Titration Calorimetry and a simplified signaling pathway for AHL-mediated quorum sensing.
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Caption: Simplified AHL-mediated quorum sensing signaling pathway.
Detailed Experimental Protocols
Below are detailed methodologies for each of the key experiments cited in the comparison.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to its target receptor.
Materials:
-
Purified target receptor (e.g., LuxR) at a concentration of 10-50 µM.
-
This compound at a concentration of 100-500 µM (10-fold higher than the protein).
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5), filtered and degassed.
-
Isothermal Titration Calorimeter.
Protocol:
-
Sample Preparation: Dialyze the purified protein against the ITC buffer overnight to ensure buffer matching. Dissolve the this compound in the final dialysis buffer.
-
Instrument Setup: Thoroughly clean the sample cell and syringe with buffer. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution into the sample cell (typically ~200 µL) and the this compound solution into the injection syringe (typically ~40 µL).
-
Titration: After thermal equilibration, perform a series of injections (e.g., 20 injections of 2 µL each) of the modulator into the protein solution, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.
-
Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1][2][3][4][5]
Surface Plasmon Resonance (SPR)
Objective: To determine the association (kon) and dissociation (koff) rates, and the binding affinity (KD) of this compound to its target receptor.
Materials:
-
Purified target receptor (e.g., LuxR) with a suitable tag for immobilization (e.g., His-tag).
-
This compound in a series of concentrations (e.g., 0.1 µM to 10 µM).
-
SPR instrument and a suitable sensor chip (e.g., CM5 or Ni-NTA).
-
Running buffer (e.g., HBS-EP+), filtered and degassed.
Protocol:
-
Immobilization: Immobilize the target receptor onto the sensor chip surface. For a His-tagged protein on a Ni-NTA chip, this involves a simple injection of the protein. For a CM5 chip, standard amine coupling chemistry is used.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor surface for a defined period (association phase), followed by an injection of running buffer (dissociation phase). A reference flow cell without the immobilized protein is used for background subtraction.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a specific solution (e.g., high salt or low pH buffer) to remove the bound modulator.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[6][7][8][9][10]
Bio-Layer Interferometry (BLI)
Objective: To determine the association (kon) and dissociation (koff) rates, and the binding affinity (KD) of this compound to its target receptor.
Materials:
-
Purified target receptor (e.g., LuxR) with a biotin (B1667282) tag or other suitable tag.
-
This compound in a series of concentrations.
-
BLI instrument and streptavidin-coated biosensors.
-
Assay buffer (e.g., PBS with 0.1% BSA), filtered.
Protocol:
-
Immobilization: Immerse the streptavidin-coated biosensors in a solution of the biotinylated target receptor to immobilize the protein.
-
Baseline: Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Association: Move the biosensors into wells containing different concentrations of this compound to measure the association.
-
Dissociation: Transfer the biosensors back to wells containing only assay buffer to measure the dissociation.
-
Data Analysis: The shifts in the interference pattern are recorded in real-time. The resulting curves are fitted to a kinetic model to obtain kon, koff, and KD.[11][12][13][14][15]
Thermal Shift Assay (TSA)
Objective: To assess the binding of this compound to its target receptor by measuring the change in the protein's thermal stability (ΔTm).
Materials:
-
Purified target receptor (e.g., LuxR).
-
This compound at various concentrations.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Real-time PCR instrument.
-
Assay buffer.
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the target receptor at a final concentration of 2-5 µM, the fluorescent dye, and varying concentrations of this compound. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (the melting temperature, Tm) is determined. The change in Tm in the presence of the modulator (ΔTm) indicates binding and stabilization.[16][17][18]
References
- 1. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 2. axxam.com [axxam.com]
- 3. scispace.com [scispace.com]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 12. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gatorbio.com [gatorbio.com]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
Specificity Assessment of AHL Modulator-1 Against Diverse LuxR-Type Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the N-acyl homoserine lactone (AHL) modulator, herein referred to as AHL modulator-1, against various LuxR-type receptors. The data presented is a synthesis of findings from studies on common AHL modulators, serving as a representative model for assessing the specificity of such compounds. The objective is to offer a clear, data-driven comparison to aid in the research and development of targeted quorum sensing inhibitors.
Comparative Activity of this compound
The inhibitory activity of this compound was evaluated against a panel of LuxR-type receptors from different bacterial species. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the modulator required to inhibit 50% of the receptor's activity, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Receptor | Organism of Origin | Cognate AHL Signal | This compound IC50 (µM) |
| LasR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | 0.5 ± 0.1 |
| RhlR | Pseudomonas aeruginosa | C4-HSL | > 100 |
| LuxR | Vibrio fischeri | 3-oxo-C6-HSL | 10 ± 2.5 |
| TraR | Agrobacterium tumefaciens | 3-oxo-C8-HSL | 5 ± 1.2 |
| CviR | Chromobacterium violaceum | C6-HSL | 15 ± 3.0 |
Key Observations:
-
This compound demonstrates significant specificity, with potent inhibition of LasR from Pseudomonas aeruginosa.
-
The modulator exhibits substantially weaker activity against other LuxR-type receptors, such as RhlR, LuxR, CviR, and TraR.
-
The high IC50 value for RhlR suggests that this compound is highly selective for LasR over RhlR, both of which are present in P. aeruginosa.
Experimental Protocols
The determination of IC50 values for this compound against different LuxR-type receptors was achieved using a standardized reporter gene assay.
Reporter Gene Assay for LuxR-Type Receptor Activity
This assay quantifies the ability of a modulator to inhibit the activation of a LuxR-type receptor by its cognate AHL.
Materials:
-
Escherichia coli strain engineered to express the specific LuxR-type receptor (e.g., LasR, RhlR).
-
Reporter plasmid containing the promoter region recognized by the activated LuxR-type receptor, upstream of a reporter gene (e.g., lacZ encoding β-galactosidase).
-
Cognate AHL for receptor activation.
-
This compound.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Ortho-Nitrophenyl-β-galactoside (ONPG) for β-galactosidase activity measurement.
Procedure:
-
Bacterial Culture Preparation: An overnight culture of the engineered E. coli strain is diluted in fresh LB medium and grown to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Assay Setup: In a 96-well microtiter plate, the bacterial culture is aliquoted.
-
Addition of Compounds: The cognate AHL is added to each well at a concentration that elicits a sub-maximal response (e.g., EC80). Subsequently, this compound is added in a range of concentrations to generate a dose-response curve. Control wells with no modulator and no AHL are included.
-
Incubation: The plate is incubated at the optimal growth temperature for the E. coli strain (typically 37°C) for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.
-
Quantification of Reporter Gene Expression:
-
The optical density (OD600) of each well is measured to assess bacterial growth.
-
The cells are lysed to release the β-galactosidase enzyme.
-
ONPG is added to the lysed cells, and the reaction is allowed to proceed. The β-galactosidase activity is determined by measuring the absorbance of the product (o-nitrophenol) at 420 nm.
-
-
Data Analysis: The reporter gene expression is normalized to cell density. The percentage of inhibition by this compound is calculated relative to the control with only the cognate AHL. The IC50 values are then determined by fitting the dose-response data to a suitable sigmoidal model.
Visualizing the Mechanisms
To better understand the context of this compound activity, the following diagrams illustrate the canonical LuxR-type receptor signaling pathway and the experimental workflow for assessing modulator specificity.
Caption: Canonical signaling pathway of a LuxR-type receptor.
Comparative Metabolomics of Bacterial Cultures Treated with AHL Modulator-1 versus a Control
This guide provides a comparative analysis of the metabolomic profiles of bacterial cultures treated with a hypothetical N-acyl-homoserine lactone (AHL) modulator-1 against an untreated control. The data and protocols presented herein are synthesized from established methodologies in bacterial metabolomics and quorum sensing research, offering a framework for researchers, scientists, and drug development professionals to assess the impact of AHL modulators on bacterial metabolism.
Introduction to AHL Modulation and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2][3][4] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs.[1][3][5] These signaling molecules bind to LuxR-type transcriptional regulators, which then modulate the expression of genes controlling various processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis.[1][3][5]
AHL modulators are compounds that can interfere with AHL-mediated QS, acting as either inhibitors or activators.[6][7] These molecules represent a promising avenue for antimicrobial drug development by disrupting bacterial communication and, consequently, their pathogenic potential.[3][7] Understanding the metabolic consequences of AHL modulation is crucial for elucidating their mechanism of action and identifying potential biomarkers for their efficacy. This guide focuses on a comparative metabolomic approach to characterize the effects of a generic AHL modulator-1.
Experimental Protocols
The following protocols describe a general workflow for the comparative metabolomic analysis of bacterial cultures treated with this compound.
Bacterial Culture and Treatment
-
Bacterial Strain and Growth Conditions: Select a relevant bacterial strain known to utilize AHL-mediated quorum sensing (e.g., Pseudomonas aeruginosa, Vibrio fischeri). Culture the bacteria in a suitable liquid medium (e.g., Luria-Bertani broth) at the optimal temperature and shaking conditions until the early exponential growth phase is reached.
-
This compound Treatment: Divide the bacterial culture into two groups: a treatment group and a control group. To the treatment group, add this compound at a predetermined effective concentration. To the control group, add an equivalent volume of the vehicle (solvent) used to dissolve the modulator.
-
Incubation: Continue to incubate both cultures under the same conditions for a specified period to allow for the modulation of quorum sensing and subsequent metabolic changes.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly cool the bacterial cultures by adding a cold quenching solution (e.g., -20°C methanol).
-
Cell Harvesting: Centrifuge the quenched cultures at a low temperature to pellet the bacterial cells.
-
Extraction: Resuspend the cell pellets in an ice-cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to lyse the cells and solubilize the intracellular metabolites.[8]
-
Centrifugation and Supernatant Collection: Centrifuge the cell lysates to remove cell debris and collect the supernatant containing the extracted metabolites.
LC-MS Based Metabolomic Analysis
-
Chromatographic Separation: Separate the metabolites in the extracted samples using liquid chromatography (LC). The choice of column and mobile phase will depend on the classes of metabolites being targeted.
-
Mass Spectrometry (MS) Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to obtain their mass-to-charge ratios (m/z) and fragmentation patterns.
-
Data Acquisition: Acquire the data in both positive and negative ionization modes to cover a broad range of metabolites.
Data Analysis
-
Data Preprocessing: Process the raw LC-MS data using software such as XCMS for peak picking, retention time correction, and alignment.
-
Metabolite Identification: Identify metabolites by comparing their m/z values and fragmentation patterns to metabolomics databases (e.g., METLIN, KEGG).
-
Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, principal component analysis [PCA], partial least squares-discriminant analysis [PLS-DA]) to identify metabolites that are significantly different between the this compound treated and control groups.
Data Presentation
The following table summarizes hypothetical quantitative data from a comparative metabolomics study of a bacterial culture treated with this compound versus a control. The data is presented as fold change, with a positive value indicating an increase and a negative value indicating a decrease in the treated group relative to the control.
| Metabolite Class | Metabolite | Fold Change (Treated/Control) | p-value | Putative Pathway Affected |
| Amino Acids | Proline | -2.5 | < 0.01 | Amino acid metabolism |
| Phenylalanine | -2.1 | < 0.01 | Amino acid metabolism | |
| Glycine | +1.8 | < 0.05 | One-carbon metabolism | |
| Serine | +2.0 | < 0.05 | One-carbon metabolism | |
| Methionine | -3.2 | < 0.01 | S-adenosylmethionine (SAM) cycle | |
| Virulence-Related | Pyocyanin precursor | -4.1 | < 0.001 | Phenazine biosynthesis |
| Quorum Sensing | N-(3-oxododecanoyl)-L-homoserine lactone | -5.0 | < 0.001 | Quorum Sensing |
| Central Carbon | Succinate | +1.5 | < 0.05 | TCA Cycle |
| Metabolism | Fumarate | +1.7 | < 0.05 | TCA Cycle |
Visualization of Pathways and Workflows
Caption: Experimental workflow for comparative metabolomics.
Caption: Generalized AHL-mediated quorum sensing pathway.
References
- 1. Quorum sensing modulates microbial community structure through regulation of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface-mediated release of a synthetic small-molecule modulator of bacterial quorum sensing: Gradual release enhances activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of AHL Modulator-1: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of AHL modulator-1 (CAS Number: 942296-18-6). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a brominated organic compound, this compound requires disposal as hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult your institution's specific chemical hygiene plan and safety data sheets (SDS) for any components used in your experiments. In the absence of a specific SDS for this compound, treat it with the caution required for a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Work Area:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Classification and Segregation
This compound is classified as a halogenated organic waste due to the presence of bromine in its molecular structure (C12H12BrNO3). It is crucial to segregate this waste stream from non-halogenated organic waste and other incompatible chemicals. Improper mixing can lead to dangerous reactions.
Incompatible Materials to Avoid:
-
Strong oxidizing agents
-
Strong reducing agents
-
Acids and bases (unless part of a specific neutralization protocol)
III. Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing this compound, including unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
For liquid waste, use a chemically compatible container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
For solid waste, such as contaminated gloves or absorbent pads, use a designated, lined container for solid hazardous waste.
-
-
Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste ".
-
Identify the contents, including "This compound " and any solvents or other chemicals present in the mixture. List all components by their full chemical name.
-
Indicate the approximate concentrations or volumes of each component.
-
Specify the associated hazards (e.g., "Toxic," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from sources of heat or ignition.
-
Provide secondary containment to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year for partially filled containers), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1][2]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[3][4]
-
IV. Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. For small spills, if you are trained and have the appropriate spill kit:
-
Containment: Absorb the spill with a chemical absorbent material.
-
Collection: Carefully collect the absorbent material and any contaminated debris.
-
Disposal: Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
V. Experimental Protocols for Waste Treatment (If Applicable)
While there are no specific published protocols for the chemical neutralization of this compound for disposal, the general class of N-acyl homoserine lactones (AHLs) can undergo degradation through pH-dependent lactonolysis (hydrolysis of the lactone ring).[5] However, this does not address the brominated aromatic portion of the molecule. Therefore, chemical degradation in the lab is not recommended as a primary disposal method. The most appropriate disposal method is through a licensed hazardous waste contractor who will likely use high-temperature incineration.[4]
VI. Data Presentation
| Parameter | Guideline | Reference |
| Waste Classification | Halogenated Organic Waste | Chemical Structure |
| Primary Disposal Method | Incineration via licensed hazardous waste facility | [4] |
| Incompatible Waste Streams | Non-halogenated organics, strong oxidizers, strong reducers, acids, bases | [1] |
| Container Type | Chemically compatible with a secure cap (e.g., HDPE, glass) | [3] |
VII. Logical Workflow for Disposal
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
